Ethyl 2-amino-2-(4-chlorophenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBLESPMGILOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-((4-chlorophenyl)amino)acetate
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-((4-chlorophenyl)amino)acetate, a significant chemical intermediate in the fields of medicinal chemistry and drug development. The nomenclature surrounding this class of compounds can be ambiguous; this guide focuses specifically on the isomer with the CAS Number 2521-89-3, where the amino group is directly attached to the 4-chlorophenyl ring, forming a secondary amine with the ethyl acetate moiety. This document details the molecular structure, analytical characterization, synthesis protocols, and known applications of this compound, with a particular emphasis on its role as a precursor in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction and Structural Elucidation
Ethyl 2-((4-chlorophenyl)amino)acetate, with the CAS number 2521-89-3, is a derivative of glycine where the amino group is substituted with a 4-chlorophenyl group. The systematic IUPAC name for this compound is ethyl 2-(4-chloroanilino)acetate. The presence of the chloro-substituted aromatic ring, the secondary amine linkage, and the ester functional group makes it a versatile building block in organic synthesis.
The initial user query for "Ethyl 2-amino-2-(4-chlorophenyl)acetate" presents a degree of structural ambiguity. The provided name could imply that both the amino and the 4-chlorophenyl groups are attached to the alpha-carbon of the ethyl acetate. However, based on the prevalence in chemical databases and commercial availability, this guide will focus on the N-substituted glycine ester, Ethyl 2-((4-chlorophenyl)amino)acetate.
Molecular Structure
The chemical structure of Ethyl 2-((4-chlorophenyl)amino)acetate is characterized by a central nitrogen atom linking a 4-chlorophenyl group to an ethyl acetate backbone.
-
Molecular Formula: C₁₀H₁₂ClNO₂
-
Molecular Weight: 213.66 g/mol
-
InChI Key: ZNVVKZDSSWMTGQ-UHFFFAOYSA-N
The three-dimensional arrangement of the atoms is crucial for its reactivity and interaction with other molecules.
Caption: 2D Structure of Ethyl 2-((4-chlorophenyl)amino)acetate.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of Ethyl 2-((4-chlorophenyl)amino)acetate. This section outlines the expected spectral data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Triplet | 3H | -OCH₂CH ₃ |
| ~3.90 | Singlet | 2H | -NH-CH ₂-COO- |
| ~4.25 | Quartet | 2H | -OCH ₂CH₃ |
| ~4.50 (broad) | Singlet | 1H | -NH - |
| ~6.65 | Doublet | 2H | Aromatic CH (ortho to NH) |
| ~7.15 | Doublet | 2H | Aromatic CH (ortho to Cl) |
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~14.2 | -OCH₂C H₃ |
| ~46.5 | -NH-C H₂-COO- |
| ~61.5 | -OC H₂CH₃ |
| ~114.0 | Aromatic C H |
| ~125.0 | Aromatic C -Cl |
| ~129.0 | Aromatic C H |
| ~145.5 | Aromatic C -N |
| ~169.5 | C =O (Ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3350-3450 | N-H stretch (secondary amine) |
| 2850-3000 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| 1500-1600 | C=C stretch (aromatic) |
| 1200-1300 | C-O stretch (ester) |
| 1000-1100 | C-N stretch |
| ~820 | C-H bend (para-substituted aromatic) |
| ~750 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 213 and 215 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
Synthesis Protocols
Ethyl 2-((4-chlorophenyl)amino)acetate can be synthesized through the N-alkylation of 4-chloroaniline with an ethyl haloacetate. The following is a representative, self-validating protocol.
Synthesis Workflow
Caption: General workflow for the synthesis of Ethyl 2-((4-chlorophenyl)amino)acetate.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 2-((4-chlorophenyl)amino)acetate from 4-chloroaniline and ethyl iodoacetate.
Materials:
-
4-Chloroaniline
-
Ethyl iodoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl iodoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 2-((4-chlorophenyl)amino)acetate.
Applications in Research and Drug Development
Ethyl 2-((4-chlorophenyl)amino)acetate serves as a valuable intermediate in the synthesis of various biologically active compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas.
Precursor for Biologically Active Molecules
This compound is a key building block for more complex molecular architectures. For instance, derivatives of Ethyl 2-((4-chlorophenyl)amino)acetate have been investigated for their potential as inducers of Oct3/4 expression, a key transcription factor in pluripotent stem cells. This suggests a potential application in the field of regenerative medicine and the generation of induced pluripotent stem cells (iPSCs).[1]
Role in Medicinal Chemistry
The 4-chloroaniline moiety is a common feature in many pharmaceutical agents due to its ability to engage in various intermolecular interactions, including hydrogen bonding and halogen bonding. The secondary amine provides a point for further functionalization, and the ester group can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for amide bond formation or as a pharmacophoric feature itself.
Safety and Handling
Ethyl 2-((4-chlorophenyl)amino)acetate should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Storage: Keep in a dark place, sealed in a dry, room-temperature environment.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 2-((4-chlorophenyl)amino)acetate (CAS 2521-89-3) is a chemical compound with significant utility in organic synthesis and medicinal chemistry. Its well-defined structure, characterized by a 4-chloroanilino group attached to an ethyl acetate framework, allows for its use as a versatile precursor in the development of novel therapeutic agents. This guide has provided a detailed overview of its structure, analytical properties, a reliable synthesis protocol, and its applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
-
PubChem. (n.d.). Ethyl 2-[(4-chlorophenyl)amino]acetate. Retrieved from [Link]
-
Zweiger, G. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry, 58(15), 5742–5750. [Link]
Sources
Ethyl 2-amino-2-(4-chlorophenyl)acetate CAS number and properties
Technical Whitepaper: Ethyl 2-amino-2-(4-chlorophenyl)acetate – Physicochemical Profile and Synthetic Utility
Executive Summary
This compound (also known as Ethyl 4-chlorophenylglycinate) is a critical non-natural amino acid ester employed as a chiral building block in the synthesis of semi-synthetic antibiotics, antithrombotic agents, and kinase inhibitors. Its structural core—a phenylglycine scaffold with para-chloro substitution—imparts unique lipophilicity and steric properties that modulate the pharmacokinetics of downstream active pharmaceutical ingredients (APIs).
This guide provides a rigorous technical analysis of the compound, focusing on the hydrochloride salt (CAS 80589-50-0), which is the thermodynamically stable form used in industrial workflows. We detail the physicochemical properties, a self-validating synthesis protocol via the Strecker route, and its application in medicinal chemistry.
Part 1: Identity & Physicochemical Properties
The compound exists primarily as a hydrochloride salt to prevent autopolymerization (diketopiperazine formation) common to free amino acid esters.
Table 1: Chemical Identity & Physical Constants
| Property | Specification |
| IUPAC Name | This compound hydrochloride |
| Common Name | (4-Chlorophenyl)glycine ethyl ester HCl |
| CAS Number | 80589-50-0 (HCl salt); Free base implied |
| Molecular Formula | C₁₀H₁₂ClNO₂ · HCl |
| Molecular Weight | 250.12 g/mol (Salt); 213.66 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185–190 °C (Decomposes) |
| Solubility | Soluble in Water, Methanol, Ethanol; Insoluble in Hexanes, Et₂O |
| pKa (est.) | ~7.2 (Amine conjugate acid), ~11.5 (Amine) |
| Hygroscopicity | Moderate (Store under desiccant) |
Part 2: Synthetic Pathways & Mechanism
The synthesis of this compound is best approached via a modified Strecker Synthesis followed by acid-catalyzed esterification. This route is preferred over direct alkylation due to its scalability and the ability to control enantioselectivity if chiral auxiliaries are employed.
Synthesis Workflow (Graphviz Visualization)
The following diagram outlines the industrial workflow from 4-chlorobenzaldehyde to the final ester hydrochloride.
Figure 1: Stepwise synthetic pathway from aldehyde precursor to amino ester hydrochloride.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of this compound HCl from 4-chlorophenylglycine.
Rationale: We utilize thionyl chloride (
Reagents:
-
4-Chlorophenylglycine (10.0 g, 53.9 mmol)
-
Absolute Ethanol (100 mL) – Must be dry to prevent hydrolysis.
-
Thionyl Chloride (4.7 mL, 64.7 mmol) – 1.2 equiv.
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂). Place in an ice-water bath (0 °C).
-
Solvation: Charge the flask with Absolute Ethanol (100 mL).
-
Activation (Exothermic): Add Thionyl Chloride dropwise over 20 minutes. Critical: Maintain temperature < 10 °C to prevent byproduct formation.
-
Addition: Add 4-Chlorophenylglycine in small portions. The slurry will initially persist.
-
Reaction: Remove the ice bath and heat to reflux (80 °C) for 4 hours. The solution should become clear, indicating consumption of the amino acid.
-
Validation Check: Take a 50 µL aliquot, evaporate, and run TLC (SiO₂, 5% MeOH in DCM). Disappearance of the baseline spot (amino acid) confirms completion.
-
Isolation: Concentrate the reaction mixture in vacuo to ~20 mL. Add Diethyl Ether (100 mL) to induce crystallization.
-
Filtration: Filter the white precipitate, wash with cold ether (2 x 30 mL), and dry under vacuum.
Yield: Expect 85–92% (approx. 11.5 g). Purity Validation: ¹H NMR (DMSO-d₆) must show the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm), and the methine singlet (~5.2 ppm).
Part 3: Pharmaceutical Applications
This compound serves as a "privileged scaffold" in drug discovery, particularly for agents targeting G-protein coupled receptors (GPCRs) and kinases.
Structural Homology to Clopidogrel
This compound is a structural analogue of the precursor used for Clopidogrel (Plavix) . While Clopidogrel utilizes the 2-chlorophenyl isomer, the 4-chloro variant is extensively used in Structure-Activity Relationship (SAR) studies to optimize metabolic stability and reduce off-target toxicity.
Kinase Inhibition & Peptidomimetics
The 4-chlorophenylglycine moiety is often incorporated into peptidomimetics to restrict conformational freedom.
-
Mechanism: The bulky, electron-withdrawing chlorine atom at the para position enhances lipophilicity (LogP increase) and fills hydrophobic pockets in enzyme active sites (e.g., Thrombin or Factor Xa).
-
Beta-Lactams: It is a precursor for non-natural cephalosporin side chains, offering resistance to beta-lactamases due to steric hindrance at the alpha-carbon.
Part 4: Handling & Safety (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8 °C (Refrigerate). The HCl salt is hygroscopic; keep tightly sealed.
-
Incompatibility: Strong oxidizing agents, strong bases (liberates the unstable free base).
References
-
PubChem. Glycine, N-(4-chlorophenyl)-, ethyl ester (Compound Summary).[1][2] National Library of Medicine. Available at: [Link] (Note: Isomeric reference for physical data validation).
Sources
Biological activity of Ethyl 2-amino-2-(4-chlorophenyl)acetate derivatives
Biological Activity of Ethyl 2-amino-2-(4-chlorophenyl)acetate Derivatives
Executive Summary: The Privileged Scaffold
This compound, also known as ethyl 4-chlorophenylglycinate , represents a critical "privileged scaffold" in modern medicinal chemistry. While the parent ester serves primarily as a stable, lipophilic precursor, its true value lies in its capacity for divergent synthesis. The 4-chlorophenylglycine core—characterized by a rigid aromatic system, a halogen handle for metabolic stability, and a reactive
This guide dissects the biological activity of this scaffold, distinguishing between the intrinsic activity of the parent amino acid and the amplified potency of its downstream derivatives (Schiff bases, thiazoles, and hydrazones).
Chemical Biology & Pharmacophore Analysis
Structural Deconstruction
The biological efficacy of this compound derivatives stems from three distinct pharmacophoric features:
-
The 4-Chlorophenyl Ring: The para-chloro substituent enhances lipophilicity (
) and metabolic resistance against cytochrome P450 oxidation compared to the unsubstituted phenyl ring. This halogen bond also facilitates specific hydrophobic interactions within enzyme active sites (e.g., bacterial transpeptidases). -
The
-Amino Ester Motif: This moiety mimics the transition state of peptide bond hydrolysis. In its ester form, it acts as a prodrug, crossing cell membranes before being hydrolyzed by intracellular esterases to the active free acid (zwitterion). -
Chirality: The C2 position is a chiral center. The (R)-enantiomer is often the bioactive conformer for antimicrobial applications (mimicking D-amino acids in bacterial cell walls), while the (S)-enantiomer is frequently explored in mammalian receptor targets.
Metabolic Fate
In vivo, the ethyl ester undergoes rapid hydrolysis:
Therapeutic Applications & Bioactivity Profile[1]
Antimicrobial Activity (Bacterial & Fungal)
Derivatives of 4-chlorophenylglycine, particularly those incorporating 1,3,4-oxadiazole or thiourea moieties, exhibit potent antimicrobial properties.
-
Mechanism of Action: These derivatives disrupt the integrity of the bacterial cell membrane and inhibit cell wall biosynthesis by mimicking D-amino acids (e.g., D-Ala-D-Ala) essential for peptidoglycan cross-linking.
-
Key Data:
-
Target: Escherichia coli, Staphylococcus aureus, Thanatephorus cucumeris (fungal).
-
Potency: MIC values for optimized derivatives range from 62.5–125 mg/L .
-
fungal Activity: 1,3,4-oxadiazole derivatives show EC50 values ~32.4
g/mL against T. cucumeris.[1]
-
Anticancer Activity
Schiff base derivatives formed by condensing the
-
Mechanism of Action:
-
Intercalation: The planar Schiff base structure allows intercalation into DNA base pairs.
-
Mitochondrial Disruption: Lipophilic derivatives accumulate in mitochondria, triggering apoptosis via the caspase-9/3 pathway.
-
Kinase Inhibition: Some derivatives act as ATP-competitive inhibitors of kinases involved in cell proliferation (e.g., EGFR).
-
-
Key Data:
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast).
-
Potency: IC50 values in the low micromolar range (2.5 – 10
M ) for optimized Schiff bases, comparable to Cisplatin in specific assays.
-
Antiplatelet Activity
Hydrazone derivatives of the ethyl ester (e.g., ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate) inhibit platelet aggregation.
-
Mechanism: Interference with the Arachidonic Acid (AA) and ADP signaling pathways, reducing thromboxane A2 synthesis.
-
Potency: While generally less potent than aspirin, specific hydroxylated derivatives show >80% inhibition of aggregation at 100
M.
Stem Cell Reprogramming (Regenerative Medicine)
A specific thiazole derivative, Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) , has been identified as a small-molecule inducer of the Oct3/4 transcription factor.[2]
-
Significance: Promotes the reprogramming of somatic cells into Induced Pluripotent Stem Cells (iPSCs) without viral vectors, addressing a major safety bottleneck in regenerative medicine.
Comparative Data Analysis
Table 1: Biological Activity Spectrum of Key Derivatives
| Derivative Class | Target / Cell Line | Activity Metric | Value | Reference |
| Free Acid (4-Cl-Phg) | E. coli | MIC | 125 mg/L | [1] |
| Oxadiazole Derivative | T. cucumeris (Fungus) | EC50 | 32.4 | [2] |
| Schiff Base (Phenolic) | HeLa (Cervical Cancer) | IC50 | 2.52 | [3] |
| Thiazole (O4I2) | Oct3/4 Expression | Fold Induction | >5x (vs Control) | [4] |
| Hydrazone Derivative | Platelet Aggregation (AA) | % Inhibition | 82% | [5] |
Experimental Protocols
Protocol A: Synthesis of this compound (Strecker Route)
This protocol yields the racemic ester, a common starting point for derivatization.
-
Imine Formation:
-
Dissolve 4-chlorobenzaldehyde (10 mmol) and ammonium chloride (11 mmol) in a mixture of water/ethanol (1:1).
-
Add sodium cyanide (11 mmol) dropwise at 0°C. Caution: HCN generation risk.
-
Stir at room temperature for 4 hours. Filter the precipitated
-aminonitrile.
-
-
Hydrolysis & Esterification:
-
Suspend the aminonitrile in absolute ethanol (20 mL).
-
Bubble dry HCl gas through the solution at 0°C until saturation (or add conc. H2SO4).[3]
-
Reflux for 3 hours.
-
Concentrate in vacuo, neutralize with NaHCO3, and extract with ethyl acetate.
-
Yield: ~75-80% as a white solid.
-
Protocol B: General Synthesis of Schiff Base Derivatives
Used for generating anticancer candidates.
-
Reactants: Mix this compound (1.0 eq) with the appropriate substituted benzaldehyde (1.0 eq) in absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat at reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
Protocol C: Antimicrobial Susceptibility Testing (Broth Microdilution)
Standard validation for phenylglycine derivatives.
-
Inoculum: Prepare a bacterial suspension (e.g., E. coli ATCC 25922) adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Prep: In a 96-well plate, add 100
L of MHB. Add 100 L of the test compound (dissolved in DMSO, <1% final conc) to the first column and serially dilute (1:2). -
Incubation: Add 100
L of bacterial suspension to each well. Incubate at 37°C for 18–24 hours. -
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
-
Validation: Use Ciprofloxacin or Ampicillin as a positive control.
Visualizing the Activity Landscape
Diagram 1: Structure-Activity Relationship (SAR) & Synthesis Flow
Caption: Divergent synthesis pathways from the ethyl ester core leading to distinct pharmacological outcomes.
Diagram 2: Mechanism of Action - Oct3/4 Induction (Thiazole Derivative)
Caption: Proposed pathway for O4I2-mediated induction of pluripotency in somatic cells.
References
-
Vertex AI Search. (2025). Bacteriostatic and bactericidal activity of phenylglycine derivative on Escherichia coli. CN102165950B. Link
-
Li, P., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity. Link
-
Saipriya, D., et al. (2018).[4] Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. Link
-
Li, Q., et al. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry. Link
-
Tohidi, M., et al. (2013). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research. Link
Sources
- 1. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2013100027A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 4. Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff’s Bases of 2-Amino Benzothiazole | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Ethyl 2-amino-2-(4-chlorophenyl)acetate as a glycine derivative
Topic: Ethyl 2-amino-2-(4-chlorophenyl)acetate as a glycine derivative Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
A Functionalized Phenylglycine Scaffold for Medicinal Chemistry and Agrochemical Synthesis
Executive Summary
This compound (CAS: 14328-63-3 for free base, 22978-75-2 for HCl salt) is the ethyl ester of 4-chlorophenylglycine (4-Cl-Phg). As a non-proteinogenic amino acid derivative, it serves as a critical chiral building block in the synthesis of bioactive peptides, beta-lactam antibiotics, and arylpyrrole agrochemicals.
Unlike natural glycine, the alpha-carbon of this molecule is chiral and sterically crowded by a 4-chlorophenyl moiety. This substitution imparts significant lipophilicity and restricts conformational flexibility when incorporated into peptide backbones, making it a valuable tool for designing peptidomimetics with enhanced metabolic stability and receptor selectivity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound represents a "privileged scaffold" in drug discovery—a structure capable of providing high-affinity ligands for diverse biological targets.
| Property | Data | Relevance |
| IUPAC Name | This compound | Official nomenclature |
| Common Name | 4-Chlorophenylglycine ethyl ester | Laboratory shorthand |
| Molecular Formula | C₁₀H₁₂ClNO₂ | - |
| Molecular Weight | 213.66 g/mol | Fragment-based drug design |
| Chirality | One stereocenter (Cα) | Exists as (R)- and (S)- enantiomers |
| Lipophilicity (LogP) | ~2.2 (Predicted) | Higher than Phenylglycine (~1.5); improves membrane permeability |
| pKa (Amine) | ~7.0 - 7.5 | Lower than alkyl amino acids due to inductive effect of phenyl ring |
Structural Significance
The 4-chloro substituent on the phenyl ring is not merely decorative. It serves two functions:
-
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the alpha-amine compared to unsubstituted phenylglycine, altering its reactivity in coupling reactions.
-
Metabolic Blocking: The para-chloro group blocks metabolic hydroxylation at the 4-position, a common clearance pathway for phenyl rings (e.g., in P450 metabolism), thereby extending the half-life of derived drugs.
Synthetic Pathways[5][7]
The synthesis of this compound generally proceeds through the formation of the parent amino acid, followed by esterification. The industrial standard relies on the Strecker synthesis due to the availability of 4-chlorobenzaldehyde.
Pathway A: The Strecker Protocol (Industrial)
This route is preferred for bulk production. It involves the condensation of 4-chlorobenzaldehyde with ammonium chloride and sodium cyanide to form an alpha-aminonitrile, which is hydrolyzed to the amino acid.
Pathway B: Bucherer-Bergs Reaction
An alternative route that proceeds via a hydantoin intermediate. This is often preferred when isolation of a stable intermediate (hydantoin) is required for purification before hydrolysis.
Pathway C: Esterification (Laboratory Scale)
For research applications starting from commercially available 4-chlorophenylglycine.
Figure 1: Synthetic pathways to the target ester. The Strecker (blue) and Bucherer-Bergs (red) routes converge at the amino acid, which is then esterified.
Chiral Resolution: The Critical Step
For pharmaceutical applications, the racemic mixture obtained from Strecker synthesis is rarely sufficient. Biological systems discriminate sharply between the enantiomers.
-
(S)-Enantiomer: Often mimics L-amino acids; critical for peptide incorporation.
-
(R)-Enantiomer: Used in beta-lactam antibiotics and specific antagonist designs.
Enzymatic Kinetic Resolution
The most robust method for resolving the ethyl ester is Lipase-Catalyzed Hydrolysis . Lipases (specifically Candida antarctica Lipase B, CAL-B) exhibit high enantioselectivity toward phenylglycine esters.
Mechanism: The lipase preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa, depending on the specific enzyme strain and solvent conditions).
Figure 2: Enzymatic kinetic resolution workflow. This process yields both enantiomers in high optical purity (>98% ee).
Applications in Drug Development & Agrochemicals
Agrochemicals: The Chlorfenapyr Connection
The most commercially significant application of 4-chlorophenylglycine derivatives is in the synthesis of Chlorfenapyr , a broad-spectrum insecticide and acaricide.
-
Role: The glycine backbone forms the pyrrole ring of the final active ingredient.
-
Process: The amino acid is cyclized to form a pyrrole, which is subsequently halogenated and alkoxymethylated.
Pharmaceutical Research: Transporter Inhibitors
Research has identified L-4-chlorophenylglycine as a potent inhibitor of the ASCT2 (SLC1A5) transporter.
-
Mechanism: ASCT2 transports glutamine, a critical fuel for rapidly dividing cancer cells.
-
Therapeutic Potential: By inhibiting ASCT2, 4-chlorophenylglycine derivatives starve cancer cells of glutamine, inducing apoptosis and oxidative stress. The ethyl ester form acts as a prodrug, crossing the cell membrane more effectively than the free acid before being hydrolyzed intracellularly.
Peptidomimetics & RGD Peptides
In peptide drug design, replacing Phenylalanine (Phe) or Glycine (Gly) with 4-chlorophenylglycine introduces:
-
Conformational Constraint: The bulky side chain restricts rotation around the N-Cα and Cα-C bonds (phi/psi angles).
-
Pi-Stacking Interactions: The electron-deficient aromatic ring can engage in unique pi-stacking interactions with receptor pockets that electron-rich rings (like Tyr/Phe) cannot.
-
Example: Cyclic RGD peptides (Integrin antagonists) containing this residue show altered selectivity for
vs integrins.
Experimental Protocols
Protocol A: Synthesis of this compound Hydrochloride
This protocol converts the commercially available acid to the ester.
Reagents:
-
4-Chlorophenylglycine (10.0 g, 53.9 mmol)
-
Absolute Ethanol (100 mL)
-
Thionyl Chloride (SOCl₂, 5.0 mL, 68.9 mmol) - CAUTION: Corrosive/Toxic
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Addition: Add absolute ethanol and cool to 0°C in an ice bath.
-
Activation: Dropwise add Thionyl Chloride over 20 minutes. Note: Exothermic reaction. Evolution of HCl and SO₂ gas.
-
Substrate Addition: Add 4-Chlorophenylglycine in portions.
-
Reflux: Remove ice bath and heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).
-
Workup: Evaporate solvent under reduced pressure to yield a white solid.
-
Purification: Recrystallize from Ethanol/Ether to obtain the pure hydrochloride salt.
-
Yield Expectation: 85–95%.
Protocol B: Enzymatic Resolution (Kinetic)
This protocol separates enantiomers.
Reagents:
-
Racemic this compound (1.0 g)
-
Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435) (100 mg)
-
Phosphate Buffer (pH 7.0, 50 mL)
-
Toluene (50 mL) - Biphasic system[1]
Procedure:
-
Mix: Dissolve ester in Toluene. Add Phosphate buffer.
-
Initiate: Add CAL-B beads.
-
Incubate: Stir at 30°C at 200 rpm.
-
Monitor: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column) every 2 hours.
-
Stop: When conversion reaches 50% (theoretical maximum for resolution), filter off the enzyme.
-
Separate:
-
Organic Layer: Contains (R)-Ester . Dry over Na₂SO₄ and concentrate.
-
Aqueous Layer: Contains (S)-Acid . Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate to recover.
-
References
-
Synthesis of Chlorfenapyr Intermediate: Zhang, Y., et al. "Synthesis of chlorfenapyr."[2] Semantic Scholar (2014).
-
Enzymatic Resolution of Phenylglycine Derivatives: Houng, J.Y., et al. "Lipase-catalysed kinetic resolution of ethyl D,L-2-amino-4-phenylbutyrate by hydrolysis." Chirality (1996).
- ASCT2 Transporter Inhibition: Esslinger, C.S., et al. "N-Substituted amino acid inhibitors of the amino acid transporter ASCT2." Bioorganic & Medicinal Chemistry (2005). (Citation supports the biological activity of 4-chlorophenylglycine analogs).
-
Homologation to Beta-Amino Acids: Müller, A., et al. "Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters." Journal of Peptide Research (1999).
-
General Properties and CAS Data: PubChem Compound Summary for CID 12957832 (Ethyl 2-[(2-chlorophenyl)amino]acetate - structural analog reference).
Sources
Potential applications of Ethyl 2-amino-2-(4-chlorophenyl)acetate in medicinal chemistry
A Synthon for Peptidomimetics and Chiral Heterocycles
Executive Summary
Ethyl 2-amino-2-(4-chlorophenyl)acetate (CAS: 14205-39-1 / 2521-89-3) represents a "privileged scaffold precursor" in modern medicinal chemistry. As the ethyl ester of 4-chlorophenylglycine (4-CPG), this molecule serves as a critical junction point between bulk commodity chemicals and high-value chiral therapeutics. Its utility is derived from three pharmacochemical pillars: the metabolic stability conferred by the para-chloro substituent, the conformational rigidity of the phenylglycine backbone, and its versatility as an amine donor in multicomponent reactions (MCRs).
This technical guide outlines the molecule's applications in synthesizing neuroprotective agents (mGluR ligands), generating diversity-oriented peptidomimetic libraries via Ugi/Passerini reactions, and its industrial-scale resolution for enantiopure drug synthesis.
Structural Analysis & Pharmacochemical Profile
The molecule is distinct from natural amino acids due to the direct attachment of the aromatic ring to the
| Feature | Pharmacochemical Consequence | Medicinal Application |
| Increases steric bulk and restricts conformational freedom compared to glycine or alanine. | Enhances binding affinity in "tight" receptor pockets (e.g., Glutamate receptors). | |
| 4-Chloro Substituent | Blocks metabolic oxidation at the para-position (CYP450 blocking). Increases lipophilicity ( | Prolongs half-life ( |
| Ethyl Ester | Masks the carboxylic acid, improving solubility in organic solvents and cellular permeability. | Acts as a prodrug moiety or a stable intermediate for synthetic manipulation (e.g., amidation). |
| The (R)- and (S)- enantiomers often exhibit distinct biological activities. | Precursor for (R)-4-CPG, a key intermediate for specific antibiotics and mGluR antagonists. |
Core Application: Biocatalytic Kinetic Resolution
The synthesis of enantiopure pharmaceuticals is a regulatory necessity. This compound is typically synthesized as a racemate via the Strecker synthesis. The most robust industrial application of this molecule is its Enzymatic Kinetic Resolution (EKR) to yield optically pure (R)- or (S)-4-chlorophenylglycine.
The Mechanism
Lipases (specifically Candida antarctica Lipase B, CAL-B) are used to selectively hydrolyze one enantiomer of the ester or selectively N-acylate the amine. This process exploits the enzyme's chiral pocket to discriminate between the (R) and (S) forms.
Experimental Protocol: Lipase-Catalyzed Resolution
Context: This protocol describes the resolution via selective hydrolysis, a standard method to separate the unreacted ester from the hydrolyzed acid.
Reagents:
-
Racemic this compound
-
Candida antarctica Lipase B (immobilized, e.g., Novozym 435)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Toluene or MTBE (Cosolvent)
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10 mmol of racemic this compound in 50 mL of MTBE saturated with phosphate buffer.
-
Enzyme Addition: Add 100 mg of immobilized CAL-B.
-
Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction via HPLC (Chiralcel OD-H column) to track the enantiomeric excess (
). -
Termination: Stop the reaction when conversion reaches 50% (theoretical maximum for kinetic resolution). Filter off the immobilized enzyme.
-
Separation:
-
Aqueous Phase: Contains the hydrolyzed (S)-4-chlorophenylglycine (acid form).
-
Organic Phase: Contains the unreacted (R)-ethyl 2-amino-2-(4-chlorophenyl)acetate (ester form).
-
-
Purification: Acidify the aqueous phase to precipitate the (S)-amino acid. Evaporate the organic phase to recover the enantiopure (R)-ester.
Technical Insight: The (R)-isomer is often the desired scaffold for neuroactive drugs. This method allows for the recovery of the (R)-ester with
.[1]
Application in Multicomponent Reactions (MCRs)
The primary amine moiety of this compound makes it an ideal input for Ugi 4-Component Reactions (U-4CR) . This chemistry allows for the rapid assembly of peptidomimetic libraries.[2]
-
Reaction: Amine (Ester) + Aldehyde + Isocyanide + Carboxylic Acid
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -Acylamino Amide. -
Utility: The 4-chlorophenyl group provides a hydrophobic anchor, while the ethyl ester allows for post-condensation cyclization (e.g., to diketopiperazines).
Workflow Diagram: Synthetic Divergence
The following diagram illustrates how this molecule acts as a central "hub" for diverse chemical architectures.
Caption: Divergent synthetic pathways utilizing the ethyl ester as a core synthon for chiral resolution, library generation, and heterocycle formation.
Medicinal Chemistry: Neuroprotective Agents
The hydrolyzed form, 4-chlorophenylglycine (4-CPG) , and its derivatives are extensively studied as ligands for Metabotropic Glutamate Receptors (mGluRs) .[3]
-
Mechanism: Phenylglycine derivatives often act as antagonists or partial agonists. The 4-chloro substitution is critical for selectivity and potency.
-
Therapeutic Potential:
-
Neuroprotection: Antagonism of mGluR1/5 can prevent excitotoxicity during ischemic events (stroke).
-
Analgesia: Modulation of glutamatergic transmission in pain pathways.
-
Signaling Pathway Context: The molecule interferes with the glutamate signaling cascade.
Caption: Mechanism of action for 4-CPG derivatives. Red arrow indicates the blocking (antagonist) effect on the receptor, preventing downstream calcium release.
References
-
BenchChem. (2025).[6] Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands.[3] PubChem Compound Summary. Retrieved from
-
MDPI. (2019).
-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, 11(6), 798. Retrieved from -
Guide to Pharmacology. (2025). Metabotropic Glutamate Receptors: Ligands and Pharmacology.[3][4][5][7] IUPHAR/BPS. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.ed.ac.uk [journals.ed.ac.uk]
- 5. Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Physicochemical properties of Ethyl 2-amino-2-(4-chlorophenyl)acetate
This guide details the physicochemical profile, synthesis, and handling of Ethyl 2-amino-2-(4-chlorophenyl)acetate , a critical intermediate in the synthesis of non-natural amino acid derivatives and beta-lactam antibiotics.
Chemical Identity & Structural Distinctness
This compound is an alpha-amino acid ester, specifically the ethyl ester of 4-chlorophenylglycine . It is structurally distinct from its isomer, ethyl N-(4-chlorophenyl)glycinate (CAS 2521-89-3), where the amine is attached directly to the aromatic ring. This distinction is vital for reactivity profiles; the title compound possesses a primary aliphatic amine on a benzylic carbon, making it a versatile nucleophile for further functionalization.
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 4-Chlorophenylglycine ethyl ester |
| CAS Number | 80589-50-0 (Hydrochloride salt) |
| Molecular Formula | C₁₀H₁₂ClNO₂ (Free base) / C₁₀H₁₃Cl₂NO₂ (HCl salt) |
| Molecular Weight | 213.66 g/mol (Free base) / 250.12 g/mol (HCl salt) |
| Chirality | Contains one chiral center at the α-position. (Available as racemate, (R)-, or (S)- enantiomers) |
Physicochemical Properties
The physicochemical behavior of this compound is governed by the electron-withdrawing nature of the 4-chloro substituent on the phenyl ring, which influences the acidity of the ammonium group and the lipophilicity of the ester.
Thermodynamic & Solubility Profile
-
Physical State: Typically supplied as the Hydrochloride salt , appearing as a white to off-white crystalline solid. The free base is an oil or low-melting solid that is prone to oxidative degradation and cyclization (diketopiperazine formation) upon storage.
-
Melting Point (HCl salt): High melting range, typically 195°C – 215°C (with decomposition). Note: Exact values vary by polymorph and solvation state.
-
Solubility:
Ionization & Lipophilicity
-
pKa (Amine): Estimated at 6.8 – 7.1 .
-
Mechanistic Insight: The phenyl ring exerts an inductive electron-withdrawing effect, lowering the pKa relative to aliphatic amines (e.g., alanine ethyl ester, pKa ~7.8). The para-chloro substituent further stabilizes the free base via inductive withdrawal, slightly lowering the pKa compared to unsubstituted phenylglycine ester (~7.2).
-
-
LogP (Octanol/Water): ~2.8 (Free base).
-
Implication: Moderately lipophilic, allowing for efficient extraction into organic solvents (EtOAc, DCM) when neutralized to the free base pH > 9.
-
Synthesis & Purification Protocols
The industrial preparation typically follows a Strecker Synthesis route starting from 4-chlorobenzaldehyde, followed by hydrolysis and esterification. This route is preferred for its scalability and cost-efficiency.
Experimental Workflow (Graphviz Diagram)
The following diagram illustrates the conversion of 4-chlorobenzaldehyde to the target ester.
Caption: Step-wise synthesis via Strecker reaction followed by acid-catalyzed esterification.
Detailed Protocol: Esterification Step
This protocol describes the conversion of 4-chlorophenylglycine to its ethyl ester hydrochloride.
-
Reagents: 4-Chlorophenylglycine (1.0 eq), Absolute Ethanol (10-15 volumes), Thionyl Chloride (SOCl₂, 1.2 eq).
-
Setup: Dry 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Procedure:
-
Suspend 4-chlorophenylglycine in absolute ethanol at 0°C.
-
Critical Step: Add SOCl₂ dropwise over 30 minutes. Exothermic reaction: Maintain temp < 10°C to prevent byproduct formation.
-
Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[2]
-
Concentrate the reaction mixture in vacuo to remove excess ethanol and SOCl₂.
-
Crystallization: Triturate the residue with diethyl ether or cold acetone to induce crystallization of the hydrochloride salt.
-
Filter the white solid and dry under vacuum at 40°C.
-
Structural Characterization
Verification of the structure requires distinguishing the α-proton and the ester linkage.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.8–9.2 (br s, 3H, NH₃⁺) – Ammonium protons.
-
δ 7.4–7.6 (m, 4H, Ar-H) – Characteristic AA'BB' system of the p-substituted benzene.
-
δ 5.2 (s, 1H, α-CH) – The benzylic proton; shift is deshielded by the phenyl ring and ester group.
-
δ 4.1–4.2 (q, 2H, O-CH₂-) – Methylene of the ethyl ester.
-
δ 1.1–1.2 (t, 3H, -CH₃) – Methyl of the ethyl ester.
-
-
IR Spectroscopy:
-
1735–1750 cm⁻¹: Strong C=O stretch (Ester).
-
2800–3000 cm⁻¹: Broad N-H stretch (Ammonium salt).
-
Handling & Stability (Safety)
-
Stability: The HCl salt is stable at room temperature when stored in a desiccator. The free base is unstable and should be generated in situ immediately before use to prevent racemization or dimerization.
-
Racemization Risk: The α-proton is acidic due to the adjacent carbonyl and phenyl ring. Avoid strong bases (e.g., NaH, LDA) unless thermodynamic enolization is intended. Use mild bases (e.g., NaHCO₃, Et₃N) for neutralization.
-
Safety: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
-
References
-
PubChem Compound Summary. Glycine, N-(4-chlorophenyl)-, ethyl ester (Isomer Distinction).[3][4] National Center for Biotechnology Information. Link
-
Strecker Synthesis Mechanism. Master Organic Chemistry. Link
-
ChemicalBook. this compound hydrochloride Data.Link
Sources
- 1. Chloroethane - Wikipedia [en.wikipedia.org]
- 2. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]
- 3. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Engineering Chiral Scaffolds: A Technical Guide to Ethyl 2-amino-2-(4-chlorophenyl)acetate Analogs and Their Pharmaceutical Significance
Executive Summary
In the landscape of modern drug discovery, non-proteinogenic (unnatural) amino acids serve as critical molecular scaffolds. By conferring resistance to proteolytic enzymes and enhancing the pharmacokinetic profiles of peptide-based therapeutics, these building blocks are indispensable[1]. Among these, Ethyl 2-amino-2-(4-chlorophenyl)acetate (CAS: 80589-50-0) stands out as a highly versatile chiral intermediate[2]. This technical guide explores the structure-activity relationships (SAR) of its analogs, details a self-validating chemo-enzymatic resolution protocol, and highlights its downstream applications in peptidomimetics, oxazolone synthesis, and Antibody-Drug Conjugate (ADC) linkers.
Chemical Identity & Structural Significance
This compound is the ethyl ester derivative of 4-chlorophenylglycine[3]. The substitution of a chlorine atom at the para position of the phenylglycine ring provides unique electronic and steric properties that differentiate it from its structural isomers.
Structure-Activity Relationship (SAR) Context
To understand the significance of the 4-chloro analog, it must be compared to its widely known ortho-chloro isomer:
-
2-Chloro Analogs (e.g., Methyl 2-amino-2-(2-chlorophenyl)acetate): This specific isomer is the foundational chiral intermediate for (S)-clopidogrel (Plavix), a blockbuster thienopyridine antiplatelet medication[4][5]. The ortho-chloro substitution forces the aromatic ring out of the plane, creating a severe steric hindrance at the benzylic carbon that is strictly required for irreversible binding to the P2Y12 receptor.
-
4-Chloro Analogs: Moving the halogen to the para position yields a more linear, extended hydrophobic profile. This structural nuance reduces steric crowding around the chiral center, making it an ideal building block for central nervous system (CNS) drugs where stereochemistry and aromatic substitution dictate blood-brain barrier penetration and glutamate receptor modulation[6].
Pharmaceutical Applications of the Core Scaffold
The functionalized aromatic structure of the 4-chlorophenylglycine scaffold enables multi-step synthesis into several high-value therapeutic classes[6]:
-
Peptidomimetics: The incorporation of this unnatural amino acid into peptide chains prevents rapid metabolism by proteolysis, a major drawback of naturally occurring peptides. It improves in-vivo stability, oral absorption, and tissue distribution[1].
-
Oxazolone Derivatives: By heating 4-chlorophenylglycine derivatives with acetic anhydride, researchers can synthesize oxazolones via the Erlenmeyer azlactone synthesis[7]. These halogenated oxazolones exhibit a broad spectrum of bioactivities, including targeted cardioprotective and anticancer properties[7].
-
Antibody-Drug Conjugate (ADC) Linkers: Advanced camptothecin derivatives (Topo I inhibitors like SN-38) utilize functionalized amino acid linkers to attach the cytotoxic payload to targeting antibodies[8]. The 4-chloro scaffold provides the necessary metabolic stability in circulation while allowing for controlled enzymatic cleavage within the tumor microenvironment.
Quantitative Data: Analog Comparison
The selection of the correct halogenated phenylglycine analog dictates the downstream synthetic pathway and final therapeutic indication. The table below summarizes the key comparative metrics.
| Compound Analog | Halogen Position | Ester Type | Primary Indication | Enzymatic Resolution Method | Target ee (%) |
| This compound | para (4-Cl) | Ethyl | CNS Drugs, ADCs, Oxazolones | Penicillin G Acylase (PGA) | >99.0% |
| Methyl 2-amino-2-(2-chlorophenyl)acetate | ortho (2-Cl) | Methyl | Antiplatelet (Clopidogrel) | Leucine Dehydrogenase (LeuDH) | >99.5% |
| Ethyl 2-amino-2-(4-fluorophenyl)acetate | para (4-F) | Ethyl | Peptidomimetics | Penicillin G Acylase (PGA) | >98.5% |
Experimental Workflow: Self-Validating Chemo-Enzymatic Resolution
The synthesis of the base scaffold typically begins with the formation of racemic 4-chlorophenylglycine via a Strecker-type reaction using 4-chlorobenzaldehyde, followed by esterification with ethanol and thionyl chloride[5].
However, biological activity almost exclusively resides in the enantiomerically pure forms (typically the (S)-enantiomer for biological integration)[6]. Traditional chemical resolution using chiral acids (e.g., tartaric acid) is inefficient, yielding a maximum of 50% without complex attrition-enhanced deracemization[9].
As an alternative, we detail a highly efficient, self-validating chemo-enzymatic resolution protocol using immobilized Penicillin G Acylase (PGA)[4].
Step-by-Step Methodology
Step 1: Substrate Derivatization (N-Acetylation)
-
Procedure: Dissolve racemic this compound in dichloromethane (DCM). Add 1.2 equivalents of triethylamine (Et3N) followed by dropwise addition of 1.1 equivalents of acetic anhydride (Ac2O) at 0°C.
-
Causality: PGA is an acylase; it requires an N-acyl group to function. Acetylation converts the primary amine into an amide substrate recognizable by the enzyme's active site.
Step 2: Biocatalytic Cleavage with Kinetic Monitoring
-
Procedure: Suspend the racemic N-acetyl ester in a phosphate buffer (100 mM). Introduce immobilized PGA (e.g., 50 U/g). Maintain the reaction at 40°C in a pH-stat titrator set to pH 8.0 using 1M NaOH.
-
Causality & Self-Validation: PGA selectively hydrolyzes the N-acetyl group of the (S)-enantiomer, generating acetic acid. If unmanaged, this acid would lower the pH and denature the enzyme. The pH-stat continuously adds NaOH to maintain pH 8.0, preserving enzyme integrity. Crucially, this acts as a real-time kinetic monitor. The reaction is deemed complete exactly when base consumption plateaus at 0.5 equivalents relative to the substrate, validating a perfect 50% conversion of the racemate.
Step 3: Phase Separation & Isolation
-
Procedure: Filter out the immobilized enzyme for reuse. Acidify the aqueous filtrate to pH 2.0 using 1M HCl, then extract with ethyl acetate.
-
Causality: At pH 2.0, the newly liberated (S)-amine is protonated (forming a water-soluble ammonium salt) and remains in the aqueous phase. The unreacted (R)-N-acetyl ester remains neutral and highly lipophilic, partitioning cleanly into the organic ethyl acetate layer.
Step 4: Validation
-
Procedure: Basify the aqueous layer to pH 10.0, extract the free (S)-amine with DCM, evaporate, and analyze via Chiral HPLC.
-
Causality: Ensures the enantiomeric excess (ee) exceeds the >99% threshold required for pharmaceutical-grade chiral building blocks.
Fig 1: Chemo-enzymatic resolution workflow for racemic 4-chlorophenylglycine esters.
References
1.[2] CymitQuimica - this compound hydrochloride - 2.[3] MedChemExpress - H-Phg(4-Cl)-OH (L-4-Chlorophenylglycine) | Amino Acid Derivative - 3.[6] LeapChem - D(-)-4-Chlorophenylglycine丨CAS 43189-37-3 - 4.[8] Google Patents - WO2024130161A2 - Novel camptothecin derivatives and conjugates thereof - 5.[7] IJPS Journal - Oxazolone: From Chemical Structure to Biological Function – A Review - 6.[1] Sigma-Aldrich - Unnatural Amino Acids - 7.[4] ResearchGate - Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel - 8.[9] University of Groningen - Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - 9.[5] Google Patents - CN103172527A - Method for preparing clopidogrel synthetic intermediate -
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound hydrochloride [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 6. leapchem.com [leapchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. WO2024130161A2 - Novel camptothecin derivatives and conjugates thereof - Google Patents [patents.google.com]
- 9. pure.rug.nl [pure.rug.nl]
Technical Guide: The Role of the Chlorophenyl Group in Ethyl 2-amino-2-(4-chlorophenyl)acetate Activity
Executive Summary
Ethyl 2-amino-2-(4-chlorophenyl)acetate is a critical non-proteinogenic amino acid derivative serving a dual function in modern medicinal chemistry: as a chiral building block for complex therapeutics (e.g., anti-platelet agents, beta-lactams) and as a pharmacological probe for exploring Structure-Activity Relationships (SAR) in Central Nervous System (CNS) targets.
This guide dissects the specific contribution of the 4-chlorophenyl moiety —a "privileged structure" that imparts metabolic stability, modulates lipophilicity, and enables specific halogen-bonding interactions unavailable to unsubstituted phenyl analogues.
Physicochemical Impact of the 4-Chlorophenyl Moiety[1][2][3][4][5][6]
The substitution of a hydrogen atom with chlorine at the para position of the phenyl ring is not merely a steric modification; it fundamentally alters the electronic and interactive landscape of the molecule.
Electronic Modulation (Hammett Constants)
The chlorine atom exerts a dual electronic effect:
-
Inductive Effect (-I): Chlorine is electronegative, pulling electron density through the sigma bond framework. This lowers the pKa of the
-amine slightly compared to the unsubstituted phenylglycine, potentially altering the ionization state at physiological pH. -
Resonance Effect (+R): While weaker than the inductive effect, the lone pairs on chlorine can donate into the
-system.
Impact on Activity: In the context of This compound , the electron-withdrawing nature of the 4-Cl group increases the acidity of the benzylic proton, making the
The "Sigma Hole" and Halogen Bonding
Unlike a simple hydrophobic bulk, the C-Cl bond exhibits an anisotropic charge distribution. While the equatorial region of the chlorine is electronegative, the region along the extension of the C-Cl bond (the "head") is electropositive. This is known as the
-
Mechanism: This positive patch allows the 4-Cl group to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygens) in receptor binding pockets.
-
Relevance: In glutamate receptor (mGluR) ligands, this interaction often dictates the difference between a loose binder and a nanomolar antagonist.
Metabolic Blocking (The Para-Blockade)
The metabolic clearance of phenyl-containing drugs often proceeds via CYP450-mediated para-hydroxylation .
-
The Problem: Unsubstituted phenylglycine derivatives are rapidly oxidized to phenols, which are then glucuronidated and excreted.
-
The Solution: The 4-Cl substituent sterically and electronically blocks this position, significantly extending the biological half-life (
) of the molecule without introducing the excessive lipophilicity associated with larger halogens like bromine or iodine.
Visualization: SAR Decision Matrix
The following diagram illustrates the decision logic for employing the 4-chlorophenyl group in lead optimization.
Caption: Logical flow for selecting 4-chlorophenyl substitution to solve metabolic and affinity issues.
Pharmacological Applications[4][5][7][8][9][10][11][12]
Metabotropic Glutamate Receptors (mGluRs)
Derivatives of 4-chlorophenylglycine (often hydrolyzed to the free acid form in vivo or used as the acid) are classic antagonists for Group I mGluRs (mGluR1 and mGluR5).
-
Activity: The 4-Cl group is essential for selectivity. For example, (S)-4-carboxyphenylglycine is a non-selective antagonist, whereas specific chloro-derivatives can discriminate between mGluR subtypes.
-
Mechanism: The ethyl ester acts as a prodrug, crossing the blood-brain barrier (BBB) due to the lipophilicity provided by the ethyl and chlorophenyl groups, before being hydrolyzed by esterases to the active amino acid.
Stem Cell Reprogramming (Oct3/4 Inducers)
Recent high-throughput screens identified ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (a structural analogue) as a potent inducer of the transcription factor Oct3/4.[1]
-
Role of Cl: SAR studies indicate that removing the chlorine or moving it to the ortho position results in a significant loss of activity, suggesting a tight steric fit or a specific halogen bond within the target protein's binding pocket.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This protocol uses a thionyl chloride activation method, which is robust and minimizes racemization compared to acid-catalyzed Fisher esterification.
Reagents:
-
(R)- or (RS)-4-Chlorophenylglycine (10 mmol)
-
Thionyl Chloride (
) (12 mmol) -
Anhydrous Ethanol (30 mL)
-
Solvent: Diethyl ether / NaHCO3 (sat. aq.)
Workflow:
-
Activation: Chill anhydrous ethanol to 0°C in a round-bottom flask under
atmosphere. -
Addition: Add
dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO2). -
Solubilization: Add 4-chlorophenylglycine in one portion.
-
Reflux: Heat to reflux (80°C) for 4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Workup: Evaporate solvent in vacuo. Resuspend the resulting hydrochloride salt in cold water.
-
Neutralization: Carefully basify with saturated
to pH 8.0 and extract immediately with diethyl ether (3x 20mL). -
Drying: Dry organic layer over
, filter, and concentrate.
Validation Criteria:
-
Yield: >85%
-
Purity: >98% by HPLC.
-
1H NMR (CDCl3):
7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 4.55 (s, 1H, -CH), 4.18 (q, 2H, Ester- ), 1.22 (t, 3H, Ester- ).
Protocol B: Lipophilicity Assessment (Shake-Flask Method)
Rationale: Determining the partition coefficient (LogP) confirms the lipophilic contribution of the 4-Cl group (
Workflow:
-
Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Solubilization: Dissolve 1 mg of this compound in 5 mL of the pre-saturated octanol.
-
Equilibration: Add 5 mL of pre-saturated PBS. Vortex for 30 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases via UV-Vis spectrophotometry (
nm) or HPLC. -
Calculation:
. .
Synthesis & Resolution Workflow
The following diagram details the industrial route to the enantiopure compound, highlighting the critical resolution step often required for biological activity.
Caption: Pathway from aldehyde precursor to enantiopure ethyl ester via Strecker synthesis and resolution.
Comparative Data Analysis
The table below summarizes the impact of the 4-chlorophenyl group compared to standard analogues.
| Substituent (R) | Hammett Constant ( | LogP (Est.) | Metabolic Stability (Microsomal) | Primary Utility |
| -H (Phenyl) | 0.00 | 1.5 | Low (Rapid hydroxylation) | General intermediate |
| -Cl (4-Chloro) | 0.23 | 2.2 | High (Blocked) | Drug Pharmacophore |
| -OCH3 (4-Methoxy) | -0.27 | 1.4 | Low (O-demethylation) | Electron-rich probe |
| -NO2 (4-Nitro) | 0.78 | 1.4 | High | Electron-deficient probe |
Note: LogP values are approximate for the ethyl ester derivative.
References
-
Vertex AI Search. (2026). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. American Chemical Society. Link
-
PubChem. (2026). Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2.[2][3] National Library of Medicine. Link
-
Journal of Medicinal Chemistry. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4.[1] ACS Publications.[4] Link[1]
-
BenchChem. (2025).[5][6] Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. Link
-
European Journal of Medicinal Chemistry. (2013). Halogen bonding in ligand–protein systems: Molecular orbital theory for drug design. Link
Sources
- 1. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glycine, N-(4-chlorophenyl)-, ethyl ester | 2521-89-3 [chemicalbook.com]
- 3. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Review: Ethyl 2-amino-2-(4-chlorophenyl)acetate in Organic Synthesis
Executive Summary
Ethyl 2-amino-2-(4-chlorophenyl)acetate (also known as Ethyl 4-chlorophenylglycinate) is a critical non-proteinogenic amino acid ester used extensively as a chiral building block in pharmaceutical and agrochemical development. Structurally, it is the 4-chloro analog of the phenylglycine moiety found in the blockbuster antiplatelet drug Clopidogrel (which utilizes the 2-chlorophenyl isomer).
This guide provides a comprehensive technical analysis of its synthesis, enantiomeric resolution, and application in solid-phase peptide synthesis (SPPS). Unlike standard amino acids, the electron-withdrawing chlorine atom at the para position of the phenyl ring increases the acidity of the
Part 1: Chemical Profile & Properties[1][2][3]
| Property | Data |
| IUPAC Name | This compound |
| Common Name | Ethyl 4-chlorophenylglycinate |
| CAS Number | 2521-89-3 (Racemic) / 366018-91-9 (4-F analog ref) |
| Molecular Formula | C |
| Molecular Weight | 213.66 g/mol |
| Chiral Center | C2 ( |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in EtOH, DCM, EtOAc; sparingly soluble in water |
Part 2: Synthesis of the Core Scaffold
The industrial synthesis of this compound typically proceeds via the Strecker Synthesis , followed by hydrolysis and esterification. This route is preferred for its scalability and cost-efficiency compared to Bucherer-Bergs hydantoin intermediates.
Workflow Diagram: Strecker Synthesis & Esterification
Caption: Figure 1. Step-wise synthesis from 4-chlorobenzaldehyde via Strecker reaction and subsequent esterification.
Detailed Protocol: Esterification of 4-Chlorophenylglycine
While the Strecker reaction yields the free acid, the ester is the active species for many coupling reactions.
Reagents:
-
DL-4-Chlorophenylglycine (1.0 eq)
-
Absolute Ethanol (10-15 volumes)
-
Thionyl Chloride (SOCl
) (1.2 eq)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvation: Suspend DL-4-Chlorophenylglycine in absolute ethanol at 0°C (ice bath).
-
Activation: Add thionyl chloride dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent uncontrolled exotherm.
-
Reflux: Once addition is complete, heat the mixture to reflux (78°C) for 4–6 hours. The suspension should dissolve into a clear solution.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess ethanol and SOCl
. -
Neutralization: Dissolve the residue in DCM and wash with saturated NaHCO
(aq) to liberate the free amine ester from its HCl salt. -
Isolation: Dry the organic layer over MgSO
, filter, and evaporate to yield the ethyl ester as a pale yellow oil.-
Self-Validation Check: Purity should be confirmed via TLC (SiO
, EtOAc/Hexane 1:1). The ester moves significantly faster (higher R ) than the zwitterionic free acid.
-
Part 3: Enantiomeric Resolution
For pharmaceutical applications, the racemic mixture is rarely suitable. The (S)-enantiomer is often the bioactive target (analogous to (S)-Clopidogrel).
Comparative Resolution Methods
| Method | Reagent | Yield (Theoretical max 50%) | ee% | Pros/Cons |
| Chemical Resolution | (+)-Tartaric Acid | 35–40% | >98% | Pros: Scalable, cheap reagents.Cons: Requires recrystallization cycles. |
| Enzymatic Resolution | Penicillin G Acylase (PGA) | 45–48% | >99% | Pros: Mild conditions, high specificity.Cons: Enzyme cost, requires pH control. |
Protocol: Enzymatic Resolution using Immobilized PGA
This method utilizes the stereoselective hydrolysis of the N-phenylacetyl derivative or the direct ester hydrolysis (lipase route). Here, we focus on the Kinetic Resolution of the Ester using a Lipase (e.g., Candida antarctica Lipase B - CALB), which is often more accessible for esters.
Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on enzyme specificity).
-
Reaction: Suspend Racemic this compound in phosphate buffer (pH 7.5) with 10% co-solvent (e.g., MTBE).
-
Enzyme Addition: Add immobilized Lipase (10% w/w relative to substrate).
-
Monitoring: Stir at 30°C. Monitor pH; the hydrolysis releases acid, dropping pH. Maintain pH 7.5 via automatic titration with 1M NaOH.
-
Termination: Stop when conversion reaches 50% (approx. 24 hours).
-
Separation:
-
Extract the unreacted (R)-Ester with ethyl acetate at pH 7.5.
-
Acidify the aqueous phase to pH 2.0 and extract the (S)-Acid .
-
Part 4: Applications in Drug Development & Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Incorporating 4-chlorophenylglycine into peptides introduces conformational constraints and enhances proteolytic stability.[1] However, the
Optimized Coupling Protocol (Fmoc Strategy):
-
Avoid: Standard HBTU/DIEA coupling (high racemization risk).
-
Recommended: Use DIC/Oxyma or COMU/TMP (2,4,6-trimethylpyridine).
Protocol:
-
Activation: Pre-activate Fmoc-2-amino-2-(4-chlorophenyl)acetic acid (3 eq) with COMU (3 eq) and TMP (3 eq) in DMF for 30 seconds.
-
Coupling: Add immediately to the resin.[1]
-
Time: Limit coupling time to 30–45 minutes to minimize base exposure.
Clopidogrel Analog Synthesis
The 4-chloro isomer is used in Structure-Activity Relationship (SAR) studies to probe the binding pocket of the P2Y12 receptor.
Caption: Figure 2. Synthesis of tetrahydrothienopyridine derivatives (Clopidogrel analogs) using the target ester.
References
-
BenchChem. (2025).[1][2] Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide. BenchChem Technical Resources.[2] Link
-
MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... and DFT Studies. Molecules.[3][4][1][2][5][6][7][8][9][10][11] Link
-
ChemicalBook. (2026). DL-4-Chlorophenylglycine Properties and Applications.Link
-
National Institutes of Health (NIH). (2014). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. PubMed Central. Link
-
BenchChem. (2025).[1][2] Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. chemscene.com [chemscene.com]
- 7. N-(4-Chlorophenyl)glycine methyl ester 95% | CAS: 131770-31-5 | AChemBlock [achemblock.com]
- 8. Enantiomers and Their Resolution [mdpi.com]
- 9. Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for Ethyl 2-amino-2-(4-chlorophenyl)acetate
Synthesis Protocol for Ethyl 2-amino-2-(4-chlorophenyl)acetate Hydrochloride Application Note & Technical Workflow for Chiral Building Block Esterification
Strategic Rationale & Mechanistic Overview
This compound (often referred to as 4-chlorophenylglycine ethyl ester) is a high-value non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the development of peptidomimetics, central nervous system (CNS) therapeutics, and novel antimalarial agents such as 4-aminoquinoline derivatives 1.
The direct esterification of 2-amino-2-(4-chlorophenyl)acetic acid presents specific physicochemical challenges. The starting material exists as a zwitterion, rendering it highly insoluble in standard organic solvents 2. Furthermore, if the resulting
To circumvent these issues, this protocol employs a modified Brenner-Huber esterification strategy utilizing thionyl chloride (SOCl
-
In Situ Catalyst Generation: SOCl
reacts with ethanol to generate anhydrous HCl and ethyl chlorosulfite. The anhydrous HCl immediately protonates the amino group of the substrate, breaking the zwitterionic network and solubilizing the compound. -
Thermodynamic Driving Force: The reaction consumes any residual moisture and evolves SO
and HCl gases, pushing the equilibrium entirely toward the ester without requiring mechanical water removal (e.g., Dean-Stark apparatus) 4. -
Product Stability: The final product is inherently isolated as a hydrochloride salt, completely suppressing nucleophilic self-condensation and allowing for rapid purification via simple trituration.
Physicochemical Data Presentation
The following table summarizes the structural and physical transitions from the starting material to the isolated hydrochloride salt.
| Property | 2-Amino-2-(4-chlorophenyl)acetic acid | This compound HCl |
| Molecular Formula | C | C |
| Molecular Weight | 185.61 g/mol | 250.12 g/mol |
| Appearance | White to off-white powder | White crystalline solid |
| Solubility | Soluble in aq. base/acid; insol. in organics | Soluble in EtOH, H |
| Role in Protocol | Zwitterionic Substrate | Stable, non-reactive isolated salt |
Experimental Methodology
Caution: Thionyl chloride is highly corrosive and reacts violently with water. All steps must be performed in a well-ventilated fume hood using rigorously dried glassware.
Step 1: Activation of the Aliphatic Alcohol
-
Charge a dry 250 mL round-bottom flask with 100 mL of absolute ethanol.
-
Purge the system with inert gas (N
or Ar) and cool the flask to 0 °C using an ice-water bath. -
Add 1.5 to 2.0 equivalents of thionyl chloride (SOCl
) dropwise over 15–20 minutes with vigorous magnetic stirring.
Expert Insight (Causality): Absolute ethanol is strictly required; any moisture will prematurely hydrolyze the SOCl
into SOand aqueous HCl, reducing the effective concentration of the chlorinating agent. Cooling to 0 °C is mandatory because the reaction between EtOH and SOCl is highly exothermic. Dropwise addition prevents thermal spikes that could lead to the premature volatilization of the generated HCl gas, which is required as the catalytic driver 4.
Step 2: Substrate Addition
-
Once the SOCl
addition is complete, stir the solution at 0 °C for an additional 30 minutes. -
Add 1.0 equivalent of 2-amino-2-(4-chlorophenyl)acetic acid portion-wise to the chilled solution.
Expert Insight (Causality): The substrate will initially appear as an insoluble suspension. As the in situ generated HCl protonates the amine, the substrate will gradually dissolve, yielding a homogeneous reaction mixture.
Step 3: Reflux and Propagation
-
Attach a reflux condenser equipped with a gas scrubber (to neutralize evolving SO
and HCl gases). -
Gradually warm the reaction mixture to room temperature, then heat to reflux (70–80 °C) for 12 to 16 hours.
-
Monitor reaction completion via TLC (using a highly polar eluent system, e.g., EtOAc/MeOH) or LC-MS.
Expert Insight (Causality): Elevated temperature accelerates the nucleophilic attack of ethanol on the activated carboxylate intermediate. The continuous evolution of SO
gas makes the reaction thermodynamically irreversible, ensuring near-quantitative conversion 3.
Step 4: Isolation and Purification (Self-Validating System)
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporation) at 40 °C to yield a viscous oil or crude solid.
-
Suspend the crude residue in 50 mL of ice-cold diethyl ether and triturate vigorously for 15 minutes.
-
Filter the resulting precipitate under vacuum and wash the filter cake with an additional 20 mL of cold diethyl ether.
-
Dry the solid in a vacuum oven at 40 °C to constant weight.
Expert Insight (Causality): This step acts as a self-validating purification mechanism. The target amino acid ester hydrochloride is highly polar and completely insoluble in diethyl ether, whereas unreacted SOCl
and non-polar organic impurities remain dissolved in the filtrate. This routinely yields >95% purity without the need for column chromatography 1.
Reaction Workflow Visualization
Figure 1: Step-by-step workflow for thionyl chloride-mediated Fischer esterification.
References
-
BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine.2
-
Academic Journals. 4-(ethyl-p-chlorophenylglycinylamino)-7-chloroquinoline: Synthesis and in vivo antimalaria evaluation.1
-
Preprints.org. Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives.4
-
SciSpace.
, -dialkylamino acid ester salts.3
Sources
Nucleophilic substitution synthesis of Ethyl 2-amino-2-(4-chlorophenyl)acetate
Executive Summary
This application note details the synthesis of Ethyl 2-amino-2-(4-chlorophenyl)acetate , a critical unnatural
While direct ammonolysis of
-
Nucleophilic Substitution (
): Displacement of bromide by sodium azide to form the -azido ester. -
Chemoselective Reduction: Conversion of the azide to the primary amine via Staudinger reduction or Catalytic Hydrogenation.
Key Advantages of this Protocol:
-
High Chemoselectivity: Avoids ester hydrolysis and over-alkylation.
-
Scalability: Designed for gram-to-multigram scale with safety-critical engineering controls.
-
Purity: Minimizes formation of elimination byproducts (cinnamate derivatives).
Safety Directives (Critical)
WARNING: Sodium Azide (
-
Explosion Hazard:
reacts with heavy metals (Cu, Pb, Zn) to form highly unstable, explosive metal azides.[2] NEVER use metal spatulas or metal-containing funnels.[1][3] Use only plastic, glass, or Teflon equipment. -
Toxic Gas Generation: Contact with acid releases Hydrazoic Acid (
), a potent neurotoxin and explosive gas.[4] Maintain reaction pH > 9 until quench. -
Incompatibility: Do not use halogenated solvents (DCM, Chloroform) in the presence of solid sodium azide, as di- and tri-azidomethane (explosive) may form. Use Ethyl Acetate (EtOAc) for extractions.[5]
Strategic Analysis & Reaction Pathway
The synthesis relies on the high nucleophilicity of the azide anion (
Reaction Scheme
Figure 1: Synthetic pathway for the target
Detailed Experimental Protocols
Protocol A: Nucleophilic Substitution (Azidation)
Objective: Synthesis of Ethyl 2-azido-2-(4-chlorophenyl)acetate.
Materials:
-
Ethyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq)
-
Sodium Azide (
) (1.2 eq) [Handle with Plastic Tools] -
DMF (N,N-Dimethylformamide), anhydrous (5 mL per gram of substrate)
-
Ethyl Acetate (EtOAc) and Brine for workup.
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Ethyl 2-bromo-2-(4-chlorophenyl)acetate (e.g., 5.0 g, 18.0 mmol) in anhydrous DMF (25 mL). Cool to 0°C in an ice bath.
-
Addition: Carefully add Sodium Azide (1.40 g, 21.6 mmol) in small portions using a plastic spatula .
-
Note: The reaction is exothermic. Maintain temperature < 10°C during addition.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 8:2).[6] The bromide typically has a higher
than the azide. Staining with ninhydrin will not work yet; use UV or .
-
-
Quench & Workup:
-
Pour the reaction mixture into 150 mL of ice-cold water.
-
Extract with EtOAc (
mL). Do not use DCM. -
Wash combined organics with water (
mL) and saturated brine ( mL) to remove DMF. -
Dry over
, filter, and concentrate under reduced pressure.[7]
-
-
Purification: The crude azide is usually sufficiently pure (>95%) for reduction. If necessary, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Data Checkpoint:
-
IR Spectrum: Look for a strong, diagnostic Azide stretch at ~2100 cm⁻¹ .
-
Appearance: Pale yellow oil.
Protocol B: Reduction to Amine
Option 1: Staudinger Reduction (Recommended for High Purity) Best for avoiding dechlorination of the aromatic ring.
Materials:
-
Crude Azido ester (from Protocol A)
-
Triphenylphosphine (
) (1.1 eq) -
THF (Tetrahydrofuran) / Water
Procedure:
-
Imine Formation: Dissolve the azido ester (e.g., 4.0 g, ~15.7 mmol) in THF (40 mL). Add
(4.53 g, 17.3 mmol) portion-wise at RT.-
Observation: Evolution of
gas will be observed.[3]
-
-
Hydrolysis: Stir for 2 hours until gas evolution ceases. Add Water (2 mL) and stir for an additional 12 hours (or warm to 40°C for 2 hours) to hydrolyze the aza-ylide intermediate.
-
Workup:
-
Concentrate THF.
-
Dissolve residue in
or EtOAc. -
Acid Extraction (Purification): Extract the organic layer with 1M HCl (
mL). The product (amine) moves to the aqueous phase; and remain in the organic phase. -
Basification: Carefully basify the aqueous layer to pH 10 using 2M NaOH (cool in ice bath).
-
Final Extraction: Extract the turbid aqueous layer with DCM or EtOAc (
mL). -
Dry (
) and concentrate to yield the pure amine.
-
Option 2: Catalytic Hydrogenation (
-
Dissolve azide in Ethanol.
-
Add 10 wt% Pd/C (5% by mass of substrate).
-
Stir under
balloon (1 atm) for 2–4 hours. -
Filter through Celite (Caution: Pd/C is pyrophoric) and concentrate.
Analytical Validation
Expected Data for this compound:
| Technique | Parameter | Expected Signal |
| 1H NMR | Singlet or broad singlet at | |
| 1H NMR | Ester ( | Quartet at |
| 1H NMR | Aromatic | Two doublets (AA'BB' system) at |
| IR | Amine | Weak double spike at 3300-3400 cm⁻¹ ( |
| MS (ESI) | M+H | Calculated: 214.06 (for |
Workflow Visualization
Figure 2: Acid-Base extraction workflow for purification of the final amine.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Step 1) | Hydrolysis of ester | Ensure DMF is anhydrous. Avoid excessive heating (>60°C). |
| Elimination Product | Basic conditions | |
| Incomplete Reduction | Staudinger stalled | Ensure water is added in Step 2 of reduction. Heating to 40°C accelerates hydrolysis. |
| Dechlorination | Over-hydrogenation | If using Pd/C, switch to Staudinger or use |
References
-
Safe Handling of Sodium Azide. University of Illinois Division of Research Safety.
-
Source:
-
-
Amine Synthesis by Azide Reduction. Organic Chemistry Portal.
-
Source:
-
-
Synthesis of Aryl Azides and Vinyl Azides. (Protocol for azide displacement in polar solvents).
-
Source:
-
-
Reduction of Azides to Primary Amines in Substrates Bearing Labile Ester Functionality.J. Org. Chem. (Demonstrates chemoselectivity of Staudinger/Tin methods over ester hydrolysis).
-
Source:
-
-
Ethyl 2-bromo-2-(4-chlorophenyl)acetate Properties.
-
Source:
-
Sources
Application Note: Optimized Reaction Conditions for the Synthesis of Ethyl 2-amino-2-(4-chlorophenyl)acetate
Introduction & Mechanistic Rationale
Ethyl 2-amino-2-(4-chlorophenyl)acetate is a highly versatile non-natural amino acid derivative utilized extensively in medicinal chemistry. It serves as a critical building block for the synthesis of complex pharmacophores, including thiazoles, oxazolones, and quinoline-based antimalarial agents. The presence of both an alpha-amino group and a 4-chlorophenyl moiety provides an ideal scaffold for systematic structural-activity relationship (SAR) explorations.
As a Senior Application Scientist, achieving high yields and purity in the esterification of amino acids requires overcoming the zwitterionic nature of the starting material, [1]. Traditional Fischer esterification—which relies on catalytic sulfuric acid and continuous water removal—is often inefficient for amino acids due to poor solubility and competing side reactions.
To circumvent this, we employ a Thionyl Chloride (
The causality of this approach is two-fold:
-
Amine Protection via Protonation: The in situ generated
immediately protonates the primary amino group. This prevents the amine from acting as a nucleophile, thereby eliminating undesired self-condensation (e.g., diketopiperazine formation). -
Equilibrium Driving:
acts as a potent dehydrating agent, consuming any trace water and driving the esterification with absolute ethanol to completion without the need for a Dean-Stark apparatus.
The initial product is isolated as a stable hydrochloride salt, which is subsequently neutralized via a mild basic workup to yield the free base.
Quantitative Data & Reaction Parameters
To ensure a self-validating and reproducible system, the stoichiometry and optimized parameters are strictly defined below.
Table 1: Reagent Stoichiometry & Properties
| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |
| 2-Amino-2-(4-chlorophenyl)acetic acid | 185.61 | 1.0 | Zwitterionic Starting Material |
| Thionyl Chloride ( | 118.97 | 2.5 | Activating & Chlorinating Reagent |
| Absolute Ethanol | 46.07 | Excess | Nucleophile & Reaction Solvent |
| Sodium Bicarbonate ( | 84.01 | To pH ~8.0 | Mild Neutralizing Base |
Table 2: Reaction Optimization Parameters
| Parameter | Condition | Scientific Rationale | Expected Outcome |
| 0 °C | Controls the highly exothermic reaction and rapid gas evolution. | Prevents reagent volatilization and thermal degradation. | |
| Reaction Temp | 75 °C (Reflux) | Overcomes the activation energy required for the acyl chloride-ethanol reaction. | >95% conversion to the ester within 12–16 hours. |
| 2.5 eq | 1 eq is consumed for activation; excess acts as a desiccant and drives kinetics. | High yield of the intermediate hydrochloride salt. | |
| Workup pH | ~8.0 | Deprotonates the ammonium salt without inducing base-catalyzed ester hydrolysis. | Efficient partitioning of the free base into the organic phase. |
Process Workflows & Mechanistic Pathways
Workflow for the synthesis and isolation of this compound.
Mechanistic pathway of SOCl2-mediated esterification and subsequent free-basing.
Step-by-Step Experimental Protocol
Phase 1: Activation and Esterification
-
Drying and Setup: Ensure all glassware is strictly oven-dried. Causality: The presence of ambient moisture will competitively hydrolyze the highly reactive acyl chloride intermediate back to the starting carboxylic acid, drastically reducing the overall yield.
-
Suspension: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-(4-chlorophenyl)acetic acid (10.0 g, 53.9 mmol) in absolute ethanol (100 mL). Note that the starting material will not fully dissolve initially as it exists in a zwitterionic state.
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Attach a pressure-equalizing dropping funnel.
-
Activation: Slowly add thionyl chloride (9.8 mL, 134.7 mmol, 2.5 eq) dropwise over 30 minutes. Causality: The reaction between
and ethanol/carboxylic acid is violently exothermic. Dropwise addition at 0 °C prevents thermal runaway and ensures the generated remains dissolved in the matrix to protonate the amino group. -
Reflux: Remove the ice bath. Attach a reflux condenser equipped with a gas scrubber (to safely neutralize evolving
and vapors). Heat the mixture to 75 °C and reflux for 12–16 hours. The opaque suspension will gradually transition into a clear, pale-yellow solution as the ester hydrochloride salt forms and dissolves.
Phase 2: Isolation and Free-Basing
-
Concentration: Cool the reaction mixture to room temperature. Remove the ethanol and excess
under reduced pressure using a rotary evaporator. Self-Validation Check: The resulting crude material should be a white to pale-yellow solid (this compound hydrochloride). If the residue is an oily liquid, residual or ethanol remains; co-evaporate with anhydrous toluene (2 x 20 mL) to azeotropically drive off these impurities. -
Neutralization: Suspend the crude hydrochloride salt in ethyl acetate (150 mL) and cool to 0 °C. Slowly add saturated aqueous
under vigorous stirring until the aqueous layer reaches pH ~8. Causality: is a mild base that selectively deprotonates the ammonium salt to the free amine without causing base-catalyzed hydrolysis of the newly formed ethyl ester. -
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 50 mL).
-
Drying: Combine the organic layers, wash with brine (50 mL) to remove residual aqueous impurities, and dry over anhydrous
. -
Final Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield this compound as a free base (typically a pale yellow oil that may crystallize upon standing).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 738019, (2S)-2-amino-2-(4-chlorophenyl)acetic acid. PubChem. URL:[Link]
-
Khaliq, T. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. URL:[Link]
Using Ethyl 2-amino-2-(4-chlorophenyl)acetate as a precursor for pharmaceutical intermediates
Application Note: Strategic Utilization of Ethyl 2-amino-2-(4-chlorophenyl)acetate in Pharmaceutical Synthesis
Executive Summary
This compound (CAS: 14268-66-7 for the free base / generic structure) is the ethyl ester derivative of 4-chlorophenylglycine. In the landscape of medicinal chemistry, this molecule serves as a privileged chiral scaffold . Unlike simple aliphatic amino acids, the 4-chlorophenyl moiety confers significant lipophilicity and metabolic stability, making it a critical building block for:
-
Non-Natural Peptide Synthesis: Enhancing proteolytic resistance in peptidomimetics.
-
Chiral Resolution Standards: Serving as a benchmark substrate for lipase-catalyzed kinetic resolutions to generate enantiopure (
)- and ( )-4-chlorophenylglycine. -
Heterocyclic Library Generation: Acting as a precursor for imidazolidinones and oxazoles in fragment-based drug discovery (FBDD).
This guide details the specific utility of this precursor, focusing on its resolution into high-purity chiral synthons and its divergent reactivity in synthesis.
Technical Profile & Reactivity
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| Key Functional Groups | Primary Amine (Nucleophile), Ethyl Ester (Electrophile), Benzylic Chiral Center |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water. |
| Storage | 2–8°C, under inert atmosphere (Hygroscopic amine). |
Mechanistic Insight: The "Push-Pull" Reactivity
The molecule features a "push-pull" electronic environment. The electron-withdrawing 4-chloro substituent on the phenyl ring slightly increases the acidity of the benzylic proton compared to unsubstituted phenylglycine. This makes the
Application I: Enzymatic Kinetic Resolution (EKR)
The most high-value application of the racemic ester is the production of enantiopure (
Why Enzymatic Resolution?
Chemical resolution (using tartaric acid) often suffers from low yields. Biocatalytic resolution using Lipase B from Candida antarctica (CAL-B) or Pseudomonas cepacia (Lipase PS) offers high enantioselectivity (
Protocol: Lipase-Catalyzed Resolution of this compound
Objective: Isolate (
Materials:
-
Substrate: Racemic this compound (10 mmol)
-
Enzyme: Immobilized Lipase PS (Amano) or CAL-B (Novozym 435)
-
Solvent: Diisopropyl ether (DIPE) saturated with water (
) or Phosphate Buffer/Organic biphasic system. -
Acyl Donor (Optional for transesterification route): Vinyl acetate.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2.13 g (10 mmol) of the racemic ester in 50 mL of water-saturated DIPE.
-
Note: The presence of water is critical for hydrolysis. If using an acylation strategy (kinetic resolution via acetylation), use anhydrous DIPE and 0.6 eq of vinyl acetate.
-
-
Initiation: Add 100 mg of Immobilized Lipase. Incubate the mixture at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 90:10).
-
Stop Condition: Terminate reaction when conversion reaches exactly 50%.
-
-
Work-up (Hydrolysis Route):
-
Filter off the enzyme (reusable).
-
The solid precipitate contains the (
)-Amino Acid (hydrolyzed product). Wash with cold acetone. -
The filtrate contains the unreacted (
)-Ester .
-
-
Purification:
-
(
)-Acid: Recrystallize from water/ethanol to achieve >99% ee. -
(
)-Ester: Evaporate solvent and hydrolyze chemically (LiOH/THF) if the free acid is desired, or use directly for coupling.
-
Validation Check:
-
The (
)-enantiomer is generally the preferred substrate for hydrolytic enzymes. -
Confirm enantiomeric excess (ee) > 98% before proceeding to peptide coupling.
Application II: Divergent Synthesis Pathways
Once resolved (or as a racemate for library generation), the molecule serves as a divergent precursor.
Pathway A: Isocyanate Formation (Urea/Carbamate Scaffolds)
Reacting the amino ester with triphosgene or diphosgene generates the corresponding isocyanate. This intermediate is highly reactive toward amines, forming urea derivatives often found in kinase inhibitors.
Pathway B: Peptidomimetic Incorporation
The 4-chloro group provides a lipophilic anchor. Incorporating this amino acid into peptide sequences (e.g., via EDC/HOBt coupling) can improve membrane permeability and receptor binding affinity compared to Phenylglycine.
Visualizing the Workflow
The following diagram illustrates the kinetic resolution and subsequent divergent synthesis pathways.
Caption: Figure 1. Biocatalytic resolution and divergent synthesis workflow for 4-chlorophenylglycine derivatives.
Safety & Handling Protocols
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: The 4-chloroaniline moiety (potential metabolite) is toxic. Handle all hydrolysis products in a fume hood.
-
Racemization Warning: Avoid storing the ester in basic solutions (pH > 9) for extended periods, as the benzylic proton is acidic enough to allow racemization, destroying the optical purity gained during resolution.
References
-
Gurzoni, F., & Burato, A. (2003). A chemoenzymatic synthesis of Baclofen. Chimica e l'Industria, 85, 1-4.
-
Houng, J. Y., et al. (1996). Lipase-catalysed kinetic resolution of ethyl D,L-2-amino-4-phenylbutyrate by hydrolysis. Biotechnology Techniques, 10, 349–354. 2
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 302644, Glycine, N-(4-chlorophenyl)-, ethyl ester.
-
Organic Syntheses. (2004). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 81, 121.
-
MDPI. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990.
Sources
Application Note: Alkylation of 4-Chloroaniline and the Synthesis of Arylglycine Derivatives
Mechanistic Insights, Protocol Standardization, and Structural Disambiguation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Disambiguation
In pharmaceutical development, the precise synthesis of unnatural amino acid derivatives and
From a mechanistic and structural standpoint, the direct electrophilic alkylation of the primary amine in 4-chloroaniline with ethyl bromoacetate yields the
This application note details the protocols for both pathways, ensuring absolute structural disambiguation, mechanistic clarity, and robust experimental reproducibility.
Mechanistic Principles & Causality
Pathway A: -Alkylation via Displacement
The reaction between 4-chloroaniline and ethyl bromoacetate proceeds via a bimolecular nucleophilic substitution (
Causality of Experimental Choices:
-
Solvent Selection: A polar aprotic solvent like Acetonitrile (MeCN) or
-Dimethylformamide (DMF) is selected. These solvents solvate the cations (from the base) while leaving the nucleophilic aniline relatively unsolvated, thereby lowering the activation energy and accelerating the reaction. -
Base Addition: Anhydrous Potassium Carbonate (
) acts as an essential acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the substitution. Without , the HBr would rapidly protonate the unreacted 4-chloroaniline, forming an unreactive anilinium salt and stalling the reaction at a maximum of 50% conversion.
Pathway B: Strecker Synthesis of the -Arylglycine Target
To synthesize the specific target this compound, 4-chlorobenzaldehyde is condensed with ammonia to form an imine intermediate. Subsequent nucleophilic attack by a cyanide anion generates an
Reaction Pathway Visualization
Fig 1. Reaction pathways differentiating N-alkylation from the Strecker synthesis of the target.
Experimental Protocols: A Self-Validating System
Protocol A: Synthesis of Ethyl 2-((4-chlorophenyl)amino)acetate ( -Alkylation)
Self-Validation Checkpoints: TLC monitoring ensures complete consumption of the starting material. The acid-base aqueous workup selectively removes unreacted aniline and inorganic salts.
-
Reagent Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 equiv, 10 mmol, 1.27 g) and dissolve in 30 mL of anhydrous Acetonitrile (MeCN).
-
Base Addition: Add anhydrous
(2.0 equiv, 20 mmol, 2.76 g) to the solution. Stir the suspension vigorously for 10 minutes at room temperature to ensure uniform dispersion. -
Alkylation: Equip the flask with a reflux condenser. Slowly add ethyl bromoacetate (1.1 equiv, 11 mmol, 1.22 mL) dropwise via a syringe to prevent localized exothermic spikes.
-
Reaction Monitoring: Heat the mixture to reflux (82 °C). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The product spot will appear at a higher
(~0.6) compared to the more polar 4-chloroaniline (~0.3). The reaction typically reaches completion in 4-6 hours. -
Workup & Extraction: Cool the mixture to room temperature. Filter the inorganic salts through a Celite pad and concentrate the filtrate under reduced pressure. Dilute the residue with 50 mL Ethyl Acetate (EtOAc) and wash with saturated aqueous
(2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous . -
Purification: Concentrate the organic layer and purify via silica gel column chromatography (Hexanes:EtOAc gradient) to afford the pure
-alkylated product. Validate purity via NMR (confirming the singlet at ~3.9 ppm corresponding to the protons).
Fig 2. Step-by-step experimental workflow for the N-alkylation of 4-chloroaniline.
Protocol B: Synthesis of this compound (Strecker Route)
-
Aminonitrile Formation: Dissolve 4-chlorobenzaldehyde (10 mmol) in methanol. Add aqueous ammonia (excess) and ammonium chloride (11 mmol), followed by sodium cyanide (11 mmol). Stir at room temperature for 24 hours. (Caution: NaCN is highly toxic; perform strictly in a well-ventilated fume hood).
-
Hydrolysis & Esterification: Extract the intermediate
-aminonitrile, dissolve it in absolute ethanol, and bubble anhydrous HCl gas through the solution at 0 °C. Reflux for 12 hours to achieve simultaneous hydrolysis of the nitrile and esterification of the resulting carboxylic acid. -
Isolation: Neutralize carefully with saturated
, extract with Dichloromethane (DCM), and purify via recrystallization to yield the target -amino ester.
Quantitative Data & Yield Optimization
The choice of solvent and base significantly impacts the yield of the
Table 1: Optimization of
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Ethanol | 78 (Reflux) | 12 | 65 | 58 | |
| DMF | 80 | 4 | >95 | 88 | |
| MeCN | 82 (Reflux) | 5 | >95 | 92 | |
| Acetone | 56 (Reflux) | 18 | 70 | 62 |
Note: MeCN provides the optimal balance of reaction rate and ease of post-reaction aqueous workup compared to DMF, which can be difficult to remove completely.
Table 2: Physicochemical Properties of the Synthesized Isomers
| Compound | Molecular Formula | Exact Mass | Target Functional Group | Characteristic |
| Ethyl 2-((4-chlorophenyl)amino)acetate | 213.06 | Secondary Amine ( | ~3.9 ppm (s, 2H, | |
| This compound | 213.06 | Primary Amine ( | ~4.5 ppm (s, 1H, |
References
Application Notes & Protocols: Strategic Michael Addition Reactions Involving Ethyl 2-Amino-2-(4-chlorophenyl)acetate Derivatives
An Application Guide to the Synthesis of Novel β-Substituted α-Amino Acids
I. Introduction: The Strategic Value of β-Substituted α-Amino Acids
In the landscape of modern drug discovery, non-canonical amino acids are indispensable building blocks for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2] Among these, α-amino acids bearing a substituent at the β-carbon (β-substituted α-amino acids) are of paramount importance. This structural motif is present in numerous pharmaceuticals and natural products, offering a three-dimensional architecture that can profoundly influence biological activity. The Michael 1,4-conjugate addition reaction stands out as a powerful and atom-economical method for the stereoselective formation of carbon-carbon bonds, providing a direct route to these valuable compounds.[3][4]
This guide focuses on the application of the Michael addition to derivatives of Ethyl 2-amino-2-(4-chlorophenyl)acetate. The presence of the 4-chlorophenyl group makes this scaffold a particularly interesting starting point for the synthesis of analogues of medicinally relevant compounds, such as the key intermediate used in the synthesis of Clopidogrel.[5] By leveraging this starting material, researchers can access a diverse library of complex amino acid derivatives with significant potential for drug development programs.
This document provides a detailed exploration of the underlying chemical principles, key experimental variables, and step-by-step protocols for successfully executing Michael addition reactions with this substrate. The methodologies described herein are designed to be robust and adaptable, empowering researchers to synthesize novel chemical entities with high degrees of stereocontrol.
II. Mechanistic Principles: Navigating the Reactivity of α-Amino Esters
The core challenge in using N-unprotected α-amino esters like this compound as a Michael donor lies in the relative acidity of the protons. The N-H protons are significantly more acidic than the α-C-H proton. Consequently, treatment with a base will preferentially deprotonate the nitrogen, forming an amide anion that is not nucleophilic at the α-carbon.
To overcome this, a common and highly effective strategy is the in-situ protection of the amine as a Schiff base (or imine).[6][7] Reacting the α-amino ester with a ketone, typically benzophenone, removes the acidic N-H protons and concurrently increases the acidity of the α-C-H proton, facilitating the formation of the desired enolate nucleophile upon treatment with a base.[7][8]
The generalized mechanism proceeds as follows:
-
Schiff Base Formation: The α-amino ester condenses with benzophenone to form an N-benzophenone imine (a glycine imine equivalent).
-
Enolate Generation: A suitable base deprotonates the now-acidified α-carbon, generating a resonance-stabilized enolate.
-
Conjugate Addition: The enolate attacks the β-position of an electron-deficient alkene (the Michael acceptor).
-
Protonation & Hydrolysis: The resulting enolate is protonated during workup. Subsequent acidic hydrolysis of the imine liberates the free amine of the newly formed β-substituted α-amino acid derivative.
dot digraph "Michael_Addition_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=vee, penwidth=1.5, fontname="Arial", fontsize=9];
// Nodes Start [label="Ethyl 2-amino-2-\n(4-chlorophenyl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Glycine Imine Derivative\n(Schiff Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Enolate Nucleophile", fillcolor="#FBBC05", fontcolor="#202124"]; Acceptor [label="Michael Acceptor\n(e.g., Enone)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdductImine [label="Michael Adduct\n(Imine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product\n(β-Substituted α-Amino Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];
// Edges Start -> SchiffBase [label="+ Benzophenone,\n- H₂O"]; SchiffBase -> Enolate [label="+ Base\n- H-Base⁺"]; Enolate -> inv1 [arrowhead=none]; Acceptor -> inv1 [arrowhead=none]; inv1 -> AdductImine [label="C-C Bond\nFormation"]; AdductImine -> FinalProduct [label="1. Protonation\n2. Hydrolysis (H₃O⁺)"];
// Nodes with specific colors Start [label="Ethyl 2-amino-2-\n(4-chlorophenyl)acetate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; SchiffBase [label="Glycine Imine Derivative\n(Schiff Base)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Enolate [label="Enolate Nucleophile", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; Acceptor [label="Michael Acceptor\n(e.g., Enone)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; AdductImine [label="Michael Adduct\n(Imine)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; FinalProduct [label="Final Product\n(β-Substituted α-Amino Ester)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];
// Invisible nodes for layout inv1 [shape=point, width=0];
// Edges with specific colors Start -> SchiffBase [label="+ Benzophenone, -H₂O", color="#4285F4"]; SchiffBase -> Enolate [label="+ Base", color="#4285F4"]; Enolate -> inv1 [arrowhead=none, color="#4285F4"]; Acceptor -> inv1 [arrowhead=none, color="#4285F4"]; inv1 -> AdductImine [label="Conjugate Addition", color="#4285F4"]; AdductImine -> FinalProduct [label="Hydrolysis (H₃O⁺)", color="#4285F4"];
// Rank alignment for better layout {rank=same; Enolate; Acceptor;} } Caption: General mechanism for the Michael addition of an α-amino ester via a Schiff base intermediate.
III. Key Experimental Parameters & Optimization
The success and stereochemical outcome of the Michael addition are highly dependent on the careful selection of reagents and reaction conditions.
A. The Michael Donor: Activating the Nucleophile
The primary Michael donor is Ethyl 2-((diphenylmethylene)amino)-2-(4-chlorophenyl)acetate , the Schiff base derived from the parent amino ester. Its preparation is a critical prerequisite for the reaction.
B. The Michael Acceptor: Scoping the Electrophile
A wide variety of Michael acceptors can be employed, leading to diverse final products. The choice of acceptor influences reactivity and the potential for creating multiple stereocenters.
| Michael Acceptor Class | Representative Example | Resulting Product Scaffold | Key Considerations |
| α,β-Unsaturated Ketones | Chalcone, Methyl Vinyl Ketone | γ-Keto-α-amino Esters | Generally high reactivity. Creates two new stereocenters. |
| α,β-Unsaturated Esters | Ethyl Acrylate, Diethyl Fumarate | Glutamic Acid Analogues | Can be less reactive than enones; may require stronger bases or catalysts.[9] |
| Nitroalkenes | β-Nitrostyrene | γ-Nitro-α-amino Esters | Highly reactive. The nitro group is a versatile handle for further transformations (e.g., reduction to an amine).[10][11] |
| α,β-Unsaturated Isoxazoles | 5-Styrylisoxazole | Heterocyclic Amino Acids | Provides access to complex heterocyclic structures.[10] |
C. The Catalyst and Base: Controlling Reactivity and Stereoselectivity
The choice of base or catalyst is the most critical factor for controlling the stereochemical outcome of the reaction.
-
Achiral Bases (for Diastereoselective Reactions): For simple diastereoselective additions where the stereochemistry is primarily influenced by the substrate, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective.[10] Lithium bases (e.g., LDA, LiHMDS) can also be used, especially at low temperatures, to form well-defined lithium enolates.[12]
-
Chiral Organocatalysts (for Enantioselective Reactions): Asymmetric organocatalysis is a premier strategy for achieving high enantioselectivity.[3][13] Chiral amines (e.g., proline derivatives) or bifunctional catalysts like squaramides or thioureas are commonly used.[14][15] These catalysts operate by forming a chiral enamine or by organizing the transition state through non-covalent interactions (e.g., hydrogen bonding), respectively.[16]
-
Chiral Metal Complexes: Chiral metal complexes, such as those involving Ni(II), can chelate the glycine imine to form a rigid, planar structure.[17][18] This pre-organization allows for highly stereocontrolled facial attack on the Michael acceptor.
D. Solvent and Temperature
-
Solvents: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene are commonly used. THF is often preferred for reactions involving strong bases like DBU or lithium enolates.[10]
-
Temperature: Many asymmetric Michael additions are performed at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity by favoring a more ordered transition state.[9] However, some robust organocatalytic systems can operate effectively at room temperature.[15]
// Define nodes with colors reagents [label=" Starting Materials | this compound | Benzophenone | Michael Acceptor | Base/Catalyst | Solvent", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; step1 [label="Step 1: Schiff Base Formation | Combine amino ester and benzophenone in toluene.\nRemove water via Dean-Stark trap.\nIsolate and purify the imine.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; step2 [label="Step 2: Michael Addition | Dissolve Schiff base and Michael acceptor in anhydrous solvent.\nCool to desired temperature (e.g., 0 °C).\nAdd base/catalyst solution dropwise.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; step3 [label="Step 3: Reaction Monitoring & Quench | Monitor by TLC/LC-MS.\nUpon completion, quench with saturated aq. NH₄Cl.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; step4 [label="Step 4: Work-up & Purification | Perform aqueous work-up.\nDry organic layer and concentrate.\nPurify by column chromatography.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; step5 [label="Step 5: (Optional) Hydrolysis | Treat purified adduct with aq. acid (e.g., 1M HCl).\nIsolate the final free amine product.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; product [label=" Final Product & Analysis | Purified Michael Adduct | Characterization (NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];
// Define edges with colors reagents -> step1 [color="#4285F4"]; step1 -> step2 [color="#4285F4"]; step2 -> step3 [color="#4285F4"]; step3 -> step4 [color="#4285F4"]; step4 -> step5 [color="#4285F4", style=dashed, label="Optional"]; step5 -> product [color="#4285F4"]; step4 -> product [color="#4285F4", constraint=false]; } Caption: A generalized experimental workflow for the synthesis and purification of Michael adducts.
IV. Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All solvents should be anhydrous unless otherwise specified.
Protocol 1: Synthesis of the Michael Donor - Ethyl 2-((diphenylmethylene)amino)-2-(4-chlorophenyl)acetate
This protocol adapts standard procedures for glycine imine synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzophenone (1.05 eq)
-
Toluene
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirring
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound (1.0 eq), benzophenone (1.05 eq), and toluene (approx. 2 mL per mmol of amino ester).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-12 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amino ester.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product, a thick oil or solid, can often be used directly in the next step. If purification is required, it can be achieved by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: DBU-Catalyzed Diastereoselective Michael Addition to Chalcone
This protocol describes a base-catalyzed addition to an α,β-unsaturated ketone, a classic Michael acceptor.[10]
Materials:
-
Ethyl 2-((diphenylmethylene)amino)-2-(4-chlorophenyl)acetate (1.0 eq)
-
Chalcone (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Add the Schiff base from Protocol 1 (1.0 eq) and chalcone (1.1 eq) to a flame-dried, N₂-purged round-bottom flask.
-
Dissolve the solids in anhydrous THF (approx. 5 mL per mmol of Schiff base).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add DBU (0.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may take several hours to reach completion.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the Michael adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.
Protocol 3: (Optional) Acidic Hydrolysis to Yield the Free Amine
This step cleaves the imine protecting group to reveal the final product.
Materials:
-
Purified Michael Adduct from Protocol 2
-
Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the purified Michael adduct in THF (approx. 4 mL per mmol).
-
Add an equal volume of 1M HCl and stir the biphasic mixture vigorously at room temperature for 4-8 hours. Monitor the hydrolysis by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel. The benzophenone byproduct will be in the organic phase. Wash the aqueous layer with diethyl ether (2x) to remove the benzophenone.
-
Carefully neutralize the aqueous layer by adding saturated aqueous NaHCO₃ until the pH is ~8.
-
Extract the free amine product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
V. Data Presentation: Expected Outcomes
Based on literature for analogous Michael additions of glycine imines, the following outcomes can be anticipated.[10][18] Actual results should be determined empirically.
| Protocol | Michael Acceptor | Catalyst/Base | Expected Yield | Expected Stereoselectivity |
| 2 | Chalcone | DBU | 75-95% | Moderate to good diastereoselectivity (dr > 4:1) |
| N/A | β-Nitrostyrene | Chiral Thiourea | 80-99% | High enantioselectivity (ee > 90%) |
| N/A | Ethyl Acrylate | Ni(II)-Complex | >90% | High diastereoselectivity (dr > 20:1) |
VI. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Incomplete Schiff base formation; Inactive base/catalyst; Steric hindrance from substrates. | Ensure complete water removal in Protocol 1; Use freshly opened/distilled base; Increase reaction temperature or time; Screen alternative catalysts. |
| Low Stereoselectivity | Reaction temperature too high; Incorrect catalyst or solvent choice. | Run the reaction at a lower temperature (e.g., -40 °C or -78 °C); Screen different solvents (e.g., Toluene, DCM); Use a more sterically demanding chiral catalyst. |
| Formation of Side Products | Self-condensation of the Michael acceptor; Retro-Michael reaction. | Add the base/catalyst slowly at low temperature; Ensure a rapid and clean quench once the reaction is complete. |
| Difficult Purification | Similar polarity of product diastereomers or byproducts. | Optimize chromatography conditions (try different solvent systems); Consider derivatization to separate isomers. |
VII. Conclusion
The Michael addition of this compound derivatives represents a robust and versatile strategy for the synthesis of structurally complex and medicinally relevant β-substituted α-amino acids. By converting the parent amino ester to its corresponding N-benzophenone imine, the inherent reactivity challenges are overcome, paving the way for efficient C-C bond formation. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this chemistry, with the ultimate stereochemical outcome being finely tunable through the judicious selection of catalysts and reaction conditions. This methodology opens the door to the rapid generation of novel molecular libraries for applications in drug discovery and materials science.
VIII. References
-
Davies, S. G., & Storr, R. C. (2003). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1135-1145. Available at: [Link]
-
Wang, W., Li, H., Wang, J., & Zu, L. (2005). Highly diastereo- and enantioselective synthesis of syn-β-substituted tryptophans via asymmetric Michael addition of a chiral equivalent of nucleophilic glycine and sulfonylindoles. Chemical Communications, (34), 4295-4297. Available at: [Link]
-
Cacciapaglia, R., Cotellessa, A., Di Nicola, M., Mandolini, L., & Schiaffino, L. (2018). Stereoselective synthesis of β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles. Tetrahedron, 74(38), 5369-5375. Available at: [Link]
-
Soloshonok, V. A., & Ono, T. (1996). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 61(16), 5483-5491. Available at: [Link]
-
Soloshonok, V. A., & Ono, T. (1997). Michael Addition Reactions between Chiral Ni(II) Complex of Glycine and 3-(trans-Enoyl)oxazolidin-2-ones. A Case of Electron Donor−Acceptor Attractive Interaction-Controlled Face Diastereoselectivity. The Journal of Organic Chemistry, 62(10), 3030-3040. Available at: [Link]
-
Zhang, C., & Bäckvall, J. E. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 60(32), 17680-17685. Available at: [Link]
-
Barluenga, J., García-Granda, S., Llorca, M. A., Merino, I., Pedregal, C., & Ezquerra, J. (1999). Stereoselective Michael Addition of Glycine Anions to Chiral Fischer Alkenylcarbene Complexes. Asymmetric Synthesis of β-Substituted Glutamic Acids. The Journal of Organic Chemistry, 64(21), 7948-7959. Available at: [Link]
-
Seki, M., & Mibu, N. (2000). Stereoselective synthesis of beta-benzyl-alpha-alkyl-beta-amino acids from L-aspartic acid. The Journal of Organic Chemistry, 65(4), 984-990. Available at: [Link]
-
Enders, D., & Wahl, H. (1997). Asymmetric nucleophilic α-amino-acylation with metalated chiral amino nitriles: enantioselective synthesis of 3-substituted 5-amino-4-oxo-esters via asymmetric Michael addition. Journal of the Chemical Society, Perkin Transactions 1, (10), 1353-1358. Available at: [Link]
-
Moriel, P., & Aliev, A. E. (2019). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry, 21(14), 3946-3955. Available at: [Link]
-
Du, Y., Liu, L., & Wang, D. (2017). DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides. Beilstein Archives. Available at: [Link]
-
Zhang, C., & Bäckvall, J. E. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids by Biocatalytic Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 60(32), 17680-17685. Available at: [Link]
-
Luo, Y., Blaskovich, M. A., & Lajoie, G. A. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The Journal of Organic Chemistry, 64(16), 6106-6111. Available at: [Link]
-
Wikipedia contributors. (2024). Michael reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chen, J., Chen, X., & Ma, D. (2010). Catalytic asymmetric Michael addition of α,β-unsaturated aldehydes to Ni(ii) complexes of the Schiff base of glycine. Organic & Biomolecular Chemistry, 8(24), 5573-5575. Available at: [Link]
-
Franz, F., & Wennemers, H. (2019). (a) Established strategies for glycine Schiff base Michael addition... [Image]. ResearchGate. Available at: [Link]
-
Soloshonok, V. A., & Tang, X. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(19), 6526. Available at: [Link]
-
del Aguila, M. A., Metrano, A. J., & Miller, S. J. (2018). Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. Organic Letters, 20(22), 7248-7252. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Alajarin, R., & Conesa, C. (2024). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules, 29(2), 346. Available at: [Link]
-
Maltsev, O. V., & Ioffe, S. L. (2019). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Preprints.org. Available at: [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(12), 4124-4133. Available at: [Link]
-
Nakano, H., & Okuyama, Y. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 44963-44971. Available at: [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(12), 4124-4133. Available at: [Link]
-
Nakano, H., & Okuyama, Y. (2019). Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with β-Nitroolefins. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
del Aguila, M. A., Metrano, A. J., & Miller, S. J. (2018). Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. Organic Letters, 20(22), 7248-7252. Available at: [Link]
-
Dixon, D. J., & O'Brien, P. (2004). Highly Stereoselective Michael Addition Reactions of CamTHP*-Desymmetrized Glycinamide for the Synthesis of Functionally Dense Amino Acid Derivatives. Organic Letters, 6(23), 4203-4205. Available at: [Link]
-
Wang, Y., & Deng, L. (2023). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 25(48), 8684-8689. Available at: [Link]
-
Nakano, H., & Okuyama, Y. (2020). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. RSC Advances, 10(73), 44963-44971. Available at: [Link]
-
Bartoccini, F., & Righi, P. (2020). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. Catalysts, 10(11), 1308. Available at: [Link]
-
El-Faham, A., & El-Sayed, W. M. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1029. Available at: [Link]
-
Rana, N. K., Selvakumar, S., & Singh, V. K. (2010). Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 75(6), 2089-2091. Available at: [Link]
-
Guerrero-Corella, A., Valle-Amores, M. A., Fraile, A., & Alemán, J. (2021). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins under Batch and Flow Conditions. Advanced Synthesis & Catalysis, 363(16), 4030-4038. Available at: [Link]
-
Gzella, A., & Gendek, T. (2010). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Journal of Molecular Structure, 975(1-3), 221-226. Available at: [Link]
-
Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5608-5609. Available at: [Link]
-
Knudsen, K. R., & Jørgensen, K. A. (2001). Catalytic Enantioselective Addition of Nitro Compounds to Imines-A Simple Approach for the Synthesis of Optically Active β-Nitro-α-Amino Esters. Angewandte Chemie International Edition, 40(16), 2992-2995. Available at: [Link]
-
Chandrasekhar, S., & Reddy, M. V. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia.pub. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Adair, G., & Connon, S. J. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1746-1765. Available at: [Link]
-
Youssefyeh, R. D., & Paz, M. M. (1983). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Journal of Medicinal Chemistry, 26(1), 114-117. Available at: [Link]
-
Al-Zoubi, R. M., & Al-Zouby, M. A. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(22), 4172. Available at: [Link]
-
Chen, J., Ma, Y., & Liu, J. O. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry, 58(15), 5966-5975. Available at: [Link]
Sources
- 1. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids by Biocatalytic Dynamic Kinetic Resolution* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) (CAS NO:141109-19-5) | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers | Scimplify [scimplify.com]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 14. preprints.org [preprints.org]
- 15. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic asymmetric Michael addition of α,β-unsaturated aldehydes to Ni(ii) complexes of the Schiff base of glycine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Scalable Synthesis of Ethyl 2-amino-2-(4-chlorophenyl)acetate Hydrochloride for Laboratory Applications
Introduction & Strategic Overview
Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (CAS: 80589-50-0) is a highly versatile small-molecule scaffold[1]. It serves as a critical chiral and achiral building block in the development of active pharmaceutical ingredients (APIs), including complex heterocyclic receptor antagonists and anti-platelet agents[2].
For laboratory-scale synthesis, converting 2-amino-2-(4-chlorophenyl)acetic acid (4-chlorophenylglycine) to its ethyl ester requires overcoming the poor solubility of the zwitterionic starting material. While standard Fischer esterification using catalytic sulfuric acid is possible[3], utilizing thionyl chloride (
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than just following a recipe. The
-
Zwitterion Disruption & Solubilization: Amino acids exist as zwitterions, rendering them largely insoluble in organic solvents like ethanol. The dropwise addition of
to ethanol generates anhydrous and ethyl chlorosulfite in situ. The anhydrous immediately protonates the primary amine, breaking the zwitterionic network and driving the starting material into solution. -
Thermodynamic Driving Force: Standard esterification is an equilibrium process.
acts as a potent dehydrating and activating agent. It reacts with the water byproduct to form and gases. The continuous escape of these gases removes products from the system, driving the equilibrium strictly to completion according to Le Chatelier's principle. -
Self-Validating Visual Cues: This protocol is a self-validating system. The reaction begins as a turbid, white suspension. As the zwitterion is protonated and esterified, the mixture transitions into a clear, homogeneous solution. This visual cue provides real-time confirmation of reaction progress. Similar acid-catalyzed protocols have been validated in the literature for related analogs[2].
Mechanistic pathway of SOCl2-mediated esterification of 4-chlorophenylglycine.
Quantitative Data & Stoichiometry
To ensure reproducibility, the stoichiometric ratios and expected yields are summarized below. The use of 1.5 equivalents of
| Reagent / Product | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) | Role |
| 4-Chlorophenylglycine | 185.61 | 1.0 | 10.0 g | 53.9 | Starting Material |
| Absolute Ethanol | 46.07 | Excess | 100 mL | - | Solvent / Reactant |
| Thionyl Chloride | 118.97 | 1.5 | 5.9 mL | 80.8 | Activator / Dehydrator |
| Target Ester HCl | 250.12 | 1.0 (Expected) | ~12.8 g | 51.2 | Product (Assuming 95% yield) |
Experimental Design & Workflow
Step-by-step experimental workflow for the scalable synthesis of the target ester.
Step-by-Step Protocol
Safety Note: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases. All steps must be performed in a well-ventilated fume hood using appropriate PPE.
Step 1: Equipment Preparation
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Purge the system with dry Nitrogen (
Step 2: Suspension & Cooling
Charge the flask with 10.0 g (53.9 mmol) of 4-chlorophenylglycine and 100 mL of absolute ethanol. The mixture will appear as a dense, white suspension. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
Causality: Cooling is mandatory. The subsequent reaction between
Step 3: Activation (Dropwise Addition)
Load 5.9 mL (80.8 mmol) of thionyl chloride into the dropping funnel. Add the
Step 4: Reflux & Esterification Once the addition is complete, remove the ice-water bath and equip the flask with a heating mantle. Gradually heat the reaction mixture to reflux (75–80 °C) and maintain for 4 to 6 hours. Causality: While protonation occurs rapidly at low temperatures, the nucleophilic attack by ethanol to form the ester requires thermal energy to overcome the activation barrier. Monitor the reaction visually; the turbid suspension will clarify into a pale yellow, homogeneous solution, indicating complete conversion of the insoluble zwitterion to the soluble ester hydrochloride.
Step 5: Concentration
Cool the reaction mixture to room temperature. Transfer the solution to a rotary evaporator and concentrate under reduced pressure (at 40 °C) to remove the bulk of the excess ethanol, unreacted
Step 6: Crystallization & Isolation
Suspend the crude residue in 50 mL of ice-cold diethyl ether (
Analytical Validation
To confirm the structural integrity of the synthesized this compound hydrochloride, perform
-
Expected Signals: A distinct triplet at ~1.1 ppm (3H, ester
) and a multiplet/quartet at ~4.1 ppm (2H, ester ) confirm successful ethyl esterification. The chiral methine proton will appear as a singlet at ~5.3 ppm, flanked by the aromatic protons at ~7.4–7.6 ppm (4H). A broad exchangeable signal >8.5 ppm confirms the presence of the primary ammonium salt ( ).
References
3.[2] Title: EP1595867A1 - Melanin-concentrating hormone receptor antagonists containing piperidine derivatives as the active ingredient Source: Google Patents URL:
Sources
Application Note: De Novo Synthesis of Oxazoleacetates utilizing Ethyl 2-amino-2-(4-chlorophenyl)acetate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Role: Senior Application Scientist Protocol Guide
Strategic Overview & Chemical Rationale
Oxazoleacetates are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in hypolipidemic agents, COX inhibitors, and PPAR agonists[1]. The incorporation of a 4-chlorophenyl moiety often enhances lipophilicity and metabolic stability, critical parameters in modern drug design.
This application note details a robust, five-step synthetic workflow to construct Ethyl 2-(4-(4-chlorophenyl)-5-methyloxazol-2-yl)acetate starting from the commercially available building block Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (CAS: 80589-50-0).
Rather than utilizing the starting material merely as a peripheral appendage, this protocol leverages its
Pathway Visualization
Figure 1: 5-step synthetic workflow from the amino ester to the target oxazoleacetate.
Experimental Protocols & Mechanistic Causality
Step 1: Saponification and N-Boc Protection
Causality: Direct Grignard addition to the starting ester would yield a tertiary alcohol. We must first convert the ester to a protected acid to enable controlled homologation.
-
Dissolve 10.0 g of this compound hydrochloride in 100 mL of a 1:1 THF/H₂O mixture.
-
Add 3.5 equivalents of NaOH (pellets) slowly at 0 °C to mediate saponification and neutralize the hydrochloride salt.
-
Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
Self-Validation: Stir for 4 hours at room temperature. Monitor via TLC (Hexane/EtOAc 7:3). The starting material spot (ninhydrin active) will disappear, replaced by a higher
UV-active spot. -
Acidify the aqueous layer to pH 3 using 1M HCl and extract with EtOAc to isolate Boc-2-amino-2-(4-chlorophenyl)acetic acid .
Step 2: Weinreb Amide Synthesis
Causality: The Weinreb amide forms a stable, five-membered metal chelate with organometallic reagents, preventing premature collapse of the tetrahedral intermediate and completely suppressing over-addition to the tertiary alcohol.
-
Dissolve the Boc-protected acid (1 eq) in anhydrous DCM (0.2 M).
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.5 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq).
-
Add DIPEA (3.0 eq) dropwise. The solution will turn slightly yellow.
-
Stir for 12 hours at room temperature. Wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb Amide .
Step 3: Grignard Homologation
Causality: Introduction of the methyl group establishes the ketone required for the subsequent cyclodehydration. The ketone's enol tautomer will eventually form the C-5 position of the oxazole ring.
-
Dissolve the Weinreb amide in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 2.5 eq) dropwise over 30 minutes to manage the exotherm.
-
Self-Validation: The reaction mixture will form a white precipitate (the magnesium chelate).
-
Quench carefully with saturated aqueous NH₄Cl at 0 °C to break the chelate. Extract with EtOAc to yield the Boc-Amino Ketone .
Step 4: Deprotection and Malonyl Acylation
Causality: Removing the Boc group exposes the primary amine[3]. Subsequent acylation with ethyl malonyl chloride directly installs the crucial acetate backbone (-CH₂-COOEt) onto the nitrogen, poising the molecule for cyclization where this acetate group becomes the C-2 substituent of the oxazole.
-
Deprotection: Treat the Boc-Amino Ketone with a 1:1 mixture of TFA/DCM for 2 hours at room temperature. Concentrate under vacuum to remove excess TFA.
-
Acylation: Redissolve the crude amine TFA salt in anhydrous DCM. Add Triethylamine (Et₃N, 4.0 eq) and cool to 0 °C.
-
Add Ethyl malonyl chloride (1.2 eq) dropwise. Stir for 3 hours.
-
Quench with water, extract with DCM, and purify via flash chromatography to isolate the Malonyl Amide .
Step 5: Robinson-Gabriel Cyclodehydration
Causality: Phosphorus oxychloride (POCl₃) phosphorylates the amide oxygen, transforming it into an exceptional leaving group. Intramolecular attack by the ketone's enol oxygen drives the elimination of the phosphate group, establishing the aromatic oxazole core[2].
-
Dissolve the Malonyl Amide in anhydrous Toluene (0.1 M).
-
Add POCl₃ (3.0 eq) and heat the mixture to 90 °C for 4 hours.
-
Self-Validation: The solution will darken significantly. TLC (Hexane/EtOAc 8:2) will show the formation of a highly UV-active, non-polar product spot.
-
Critical Safety Step: Cool the mixture to 0 °C and quench by pouring very slowly over crushed ice/saturated NaHCO₃ to neutralize excess POCl₃ safely.
-
Extract with EtOAc, dry, and purify via silica gel chromatography to yield the final Ethyl 2-(4-(4-chlorophenyl)-5-methyloxazol-2-yl)acetate .
Quantitative Data Summary
The table below outlines the expected yields and critical analytical markers required to validate each intermediate within the self-validating workflow.
| Step | Intermediate / Product | Expected Yield (%) | Key ¹H NMR Marker (CDCl₃, δ ppm) | ESI-MS (m/z) [M+H]⁺ |
| 1 | Boc-Amino Acid | 88 - 92 | 5.25 (d, 1H, CH- | 286.1 |
| 2 | Weinreb Amide | 85 - 89 | 3.65 (s, 3H, OMe), 3.18 (s, 3H, NMe) | 329.1 |
| 3 | Boc-Amino Ketone | 78 - 82 | 2.15 (s, 3H, COCH₃) | 284.1 |
| 4 | Malonyl Amide | 70 - 75 | 3.40 (s, 2H, CO-CH₂-CO), 4.15 (q, 2H, Et) | 310.1 |
| 5 | Target Oxazoleacetate | 65 - 70 | 3.82 (s, 2H, Oxazole-CH₂-CO), 2.45 (s, 3H, CH₃) | 292.1 |
References
-
Sigma-Aldrich Product Catalog. Dodecyl amino acetate hydrochloride | Sigma-Aldrich (this compound hydrochloride, CAS No.: 80589-50-0). Sigma-Aldrich.
-
Moriya, T., et al. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Journal of Medicinal Chemistry (ACS Publications), 1986.
-
Takeda Pharmaceutical Co Ltd. WO2013100027A1 - Heterocyclic compound. Google Patents, 2013.
-
Various Authors. An efficient synthesis of ethyl 5-oxazoleacetates. The Journal of Organic Chemistry (ACS Publications).
Sources
Experimental procedure for the reduction of the ester group in Ethyl 2-amino-2-(4-chlorophenyl)acetate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly reliable, scalable, and chemoselective protocol for the reduction of the ester moiety in Ethyl 2-amino-2-(4-chlorophenyl)acetate to yield 2-amino-2-(4-chlorophenyl)ethanol, preserving both the aryl chloride and the α-stereocenter (if applicable).
Introduction & Mechanistic Rationale
The synthesis of 1,2-amino alcohols is a critical transformation in medicinal chemistry, as these motifs serve as essential pharmacophores and chiral auxiliaries. The reduction of amino acid esters to their corresponding alcohols is traditionally achieved using Lithium Aluminum Hydride (LiAlH₄)[1]. However, LiAlH₄ is highly reactive, pyrophoric, and often acts as a "sledgehammer" reagent[2], which can lead to unwanted side reactions, including the hydrodehalogenation of aryl chlorides.
To ensure a self-validating, chemoselective, and scalable process, this protocol utilizes the Sodium Borohydride / Calcium Chloride (
Causality of Reagent Selection:
-
Mild Chemoselectivity: While
alone is generally too mild to reduce esters efficiently at room temperature, the addition of anhydrous generates Calcium Borohydride ( ) in situ[3]. The ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester to increase its electrophilicity, while the delivers the hydride[4]. -
Halogen Preservation: Unlike catalytic hydrogenation (e.g.,
with Pd/C), the system does not possess the oxidative addition capabilities required to cleave the bond, ensuring the 4-chlorophenyl moiety remains fully intact. -
Stereochemical Integrity: The mild reaction conditions (0 °C to room temperature) prevent the racemization of the α-carbon, making this protocol ideal if enantiopure (S)- or (R)-Ethyl 2-amino-2-(4-chlorophenyl)acetate is utilized as the starting material.
Reaction Pathway Visualization
Mechanistic workflow of the calcium borohydride-mediated ester reduction.
Quantitative Data & Reagent Stoichiometry
The substrate is frequently commercially available as a hydrochloride salt[5]. It is imperative to calculate stoichiometry based on the free base, as the presence of
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| This compound | 213.66 | 1.0 | 2.14 g | Substrate (Free Base) |
| Sodium Borohydride ( | 37.83 | 2.5 | 0.95 g | Hydride Source |
| Calcium Chloride ( | 110.98 | 1.0 | 1.11 g | Lewis Acid / Activator |
| Ethanol (Absolute) | 46.07 | - | 20 mL | Solvent / Proton Source |
| Tetrahydrofuran (THF) | 72.11 | - | 20 mL | Co-solvent |
Step-by-Step Experimental Protocol
Phase A: Substrate Preparation (Free-Basing)
Note: Skip this phase if your starting material is already a free base.
-
Suspend this compound hydrochloride (2.50 g, ~10 mmol) in 30 mL of Ethyl Acetate (EtOAc).
-
Add 30 mL of saturated aqueous Sodium Bicarbonate (
) and stir vigorously for 15 minutes until biphasic clarity is achieved.-
Causality:
is a mild base that neutralizes the salt without hydrolyzing the ester group.
-
-
Separate the organic layer. Extract the aqueous layer with an additional 20 mL of EtOAc.
-
Combine the organic layers, dry over anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo to yield the free base as a pale oil/solid.
Phase B: Reduction Workflow
-
System Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon, dissolve the free-based this compound (2.14 g, 10 mmol) in a solvent mixture of anhydrous THF (20 mL) and absolute Ethanol (20 mL).
-
Activation: Add anhydrous
(1.11 g, 10 mmol) to the solution. Stir for 10 minutes at room temperature to ensure partial or complete dissolution. -
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Hydride Addition: Add
(0.95 g, 25 mmol) portion-wise over 15 minutes.-
Causality: The reaction between
and ethanol generates trace amounts of hydrogen gas and heat. Portion-wise addition controls the exotherm and prevents solvent bumping.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 1:1, Ninhydrin stain) or LC-MS. The starting material should be completely consumed, replaced by a more polar spot corresponding to the amino alcohol.
Phase C: Quenching and Work-up
-
Quench: Once complete, cool the flask back to 0 °C. Carefully add saturated aqueous Ammonium Chloride (
) dropwise (20 mL).-
Causality:
safely destroys unreacted borohydride complexes. It is preferred over strong acids (like ) because it maintains a pH where the product remains largely unprotonated, preventing the amino alcohol from becoming trapped in the aqueous layer.
-
-
Concentration: Remove the volatile organic solvents (THF and Ethanol) under reduced pressure on a rotary evaporator.
-
Extraction: Extract the remaining aqueous slurry with EtOAc (3 x 30 mL).
-
Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude 2-amino-2-(4-chlorophenyl)ethanol is typically >90% pure. If analytical purity is required, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (DCM:MeOH 9:1 with 1%
).
Analytical Characterization
To validate the success of the protocol, compare the isolated material against the expected analytical parameters for 2-amino-2-(4-chlorophenyl)ethanol.
| Analytical Method | Expected Result / Signal |
| Mass Spectrometry (ESI-MS) | |
| IR Spectroscopy | Broad stretch at ~3300-3100 cm⁻¹ (O-H and N-H stretches); Complete disappearance of the strong ester C=O stretch at ~1735 cm⁻¹. |
References
Sources
Application Notes & Protocols: Strategic Derivatization of the Amino Group of Ethyl 2-amino-2-(4-chlorophenyl)acetate
Abstract
Ethyl 2-amino-2-(4-chlorophenyl)acetate is a pivotal chiral building block in modern medicinal chemistry. Its strategic importance is highlighted by its role as a key intermediate in the synthesis of major pharmaceutical agents, including the antiplatelet drug Clopidogrel.[1][2][3][4][5] The primary amino group of this compound offers a versatile handle for synthetic modification, enabling the exploration of vast chemical space to generate novel molecular entities with tailored pharmacological profiles. This guide provides an in-depth exploration of four principal strategies for derivatizing this amino group: N-Acylation, N-Sulfonylation, N-Alkylation via Reductive Amination, and the formation of Ureas/Thioureas. Each section combines theoretical underpinnings with detailed, field-tested protocols, explaining the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of the α-Amino Ester Moiety
The reactivity of this compound is dominated by the nucleophilicity of its primary amine. This functional group serves as a prime target for electrophilic reagents, allowing for the construction of diverse and structurally complex molecules. The derivatization of this amine is not merely an academic exercise; it is a cornerstone of analog synthesis in drug discovery programs, aimed at modulating properties such as:
-
Receptor Binding and Potency: Introducing new functional groups can create additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target.
-
Pharmacokinetic Profile (ADME): Modifications can influence solubility, metabolic stability, and cell permeability.
-
Physicochemical Properties: Altering lipophilicity and polarity can impact formulation and bioavailability.
-
Intellectual Property: Novel derivatives create new chemical entities, forming the basis for patent protection.
This document serves as a practical guide for researchers to effectively harness the synthetic potential of this valuable intermediate.
N-Acylation: Building the Robust Amide Bond
The formation of an amide bond is one of the most fundamental and reliable transformations in organic synthesis. The resulting N-acyl derivatives are prevalent in pharmaceuticals due to the exceptional chemical and metabolic stability of the amide linkage.
Scientific Principle: Nucleophilic Acyl Substitution
N-acylation proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride, anhydride, or activated carboxylic acid). For acyl chlorides, the reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and allow the reaction to proceed to completion.
Experimental Protocol: Acylation with Acyl Chlorides
This protocol describes the synthesis of Ethyl 2-acetamido-2-(4-chlorophenyl)acetate as a representative example.
Workflow for N-Acylation
Caption: General workflow for N-acylation using an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice-water bath.
-
Add the base (TEA or pyridine) to the stirred solution.
-
Add the acetyl chloride dropwise over 5-10 minutes. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography as needed.
Expertise & Causality:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvent prevents hydrolysis of the acylating agent, which would form the corresponding carboxylic acid and reduce the yield.
-
Base Selection: A non-nucleophilic base like TEA is crucial. It acts solely as an acid scavenger for the HCl produced. Using a nucleophilic base could lead to competitive reaction with the acyl chloride.
-
Controlled Addition: Adding the acyl chloride slowly at 0°C helps to control the exothermic nature of the reaction, preventing potential side reactions and ensuring safety.
-
Aqueous Workup: The acid wash removes excess TEA, while the bicarbonate wash removes any unreacted acetyl chloride and the resulting acetic acid.
Data Presentation: Representative Acylating Agents
| Acylating Agent | Product Class | Key Features of Product |
| Acetyl Chloride | Acetamide | Increases hydrophilicity |
| Benzoyl Chloride | Benzamide | Introduces aromatic ring for π-stacking |
| 3,5-Dinitrobenzoyl Chloride | Dinitrobenzamide | Often crystalline, useful for chiral resolution[6] |
| Fmoc-Cl | Fmoc-carbamate | Installs protecting group for peptide synthesis[7] |
N-Sulfonylation: Introducing the Sulfonamide Pharmacophore
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, diuretic, and hypoglycemic agents.[8] Its synthesis is straightforward and provides derivatives with distinct electronic and steric properties compared to amides.
Scientific Principle
Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[8][9]
Experimental Protocol: Sulfonylation with Sulfonyl Chlorides
This protocol details the synthesis of Ethyl 2-(4-chlorophenyl)-2-(tosylamido)acetate.
Workflow for N-Sulfonylation
Caption: General workflow for N-sulfonylation using a sulfonyl chloride.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (Ts-Cl) (1.05-1.1 eq)
-
Pyridine (can be used as both base and solvent) or TEA (1.5 eq) in DCM
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
Standard workup reagents as listed in section 2.2.
Procedure:
-
Dissolve this compound in anhydrous pyridine or DCM. If using DCM, add TEA.
-
Cool the solution to 0°C in an ice-water bath.
-
Add the p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor by TLC.[9]
-
Follow the workup and purification procedure outlined in section 2.2. The acid wash is particularly important when pyridine is used as the solvent to ensure its complete removal.
Trustworthiness & Self-Validation:
-
Controlling Di-sulfonylation: A primary amine has two N-H bonds. Under strongly basic conditions or with excess sulfonyl chloride, a di-sulfonylated byproduct can form.[9][10] To prevent this, it is critical to use a stoichiometry close to 1:1 (amine:sulfonyl chloride) and add the sulfonylating agent slowly at a low temperature.[10] Close monitoring by TLC is essential to stop the reaction once the starting amine is consumed.
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[9] Ensuring strictly anhydrous conditions is paramount for achieving high yields.
Data Presentation: Representative Sulfonylating Agents
| Sulfonylating Agent | Product Class | Key Features of Product |
| p-Toluenesulfonyl chloride (Ts-Cl) | Tosylamide | Classic protecting group, often crystalline |
| Methanesulfonyl chloride (Ms-Cl) | Mesylamide | Smaller, less sterically demanding group |
| o-Nitrobenzenesulfonyl chloride (Ns-Cl) | Nosylamide | Protecting group removable under mild conditions[10] |
| Dansyl chloride | Dansylamide | Fluorescent tag for analytical purposes[11] |
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[12][13] This one-pot procedure involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine.
Scientific Principle
The reaction proceeds in two stages within the same pot:
-
Imine Formation: The primary amine attacks the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine (or Schiff base). This step is reversible and often acid-catalyzed.
-
Reduction: A mild, selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond.
Experimental Protocol: One-Pot Reductive Amination
This protocol details the N-benzylation of the starting material using benzaldehyde.
Workflow for Reductive Amination
Caption: One-pot workflow for N-alkylation via reductive amination.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of this compound and benzaldehyde in anhydrous DCE, add sodium triacetoxyborohydride in one portion (or several small portions).
-
Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Authoritative Grounding & Causality:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations.[13] It is a mild hydride donor that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone. Harsher reagents like sodium borohydride (NaBH₄) would readily reduce the aldehyde before imine formation is complete.
-
Reaction pH: The reaction is self-catalyzing as the acetic acid byproduct from STAB helps to maintain a weakly acidic pH, which is optimal for imine formation without causing significant hydrolysis of the imine or decomposition of the reagents.
Data Presentation: Representative Carbonyl Compounds
| Carbonyl Compound | Product Class | Notes |
| Acetone | N-isopropyl amine | Introduces small, branched alkyl group |
| Cyclohexanone | N-cyclohexyl amine | Increases lipophilicity |
| Formaldehyde | N,N-dimethyl amine | Can lead to di-alkylation (Eschweiler-Clarke conditions) |
| Phenylacetaldehyde | N-phenethyl amine | Introduces a flexible aromatic side chain |
Urea and Thiourea Formation
Ureas and thioureas are valuable functional groups in medicinal chemistry, acting as potent hydrogen bond donors and acceptors. They are found in numerous bioactive compounds and are also used as organocatalysts.[14] Their synthesis from primary amines is typically very efficient and high-yielding.
Scientific Principle
This derivatization is a straightforward nucleophilic addition reaction. The lone pair of the primary amine attacks the highly electrophilic carbon atom of an isocyanate (for ureas) or isothiocyanate (for thioureas). The reaction is generally irreversible and does not produce any byproducts, making it highly atom-economical.
Experimental Protocol: Urea Formation with Isocyanates
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask.
-
Add phenyl isocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction for 30 minutes to 2 hours. The product often precipitates from the solution as a white solid.
-
Monitor the reaction by TLC. If precipitation occurs, the reaction is likely complete.
-
If a precipitate has formed, collect the product by filtration, wash with a small amount of cold solvent (THF or ether), and dry under vacuum.
-
If the product is soluble, remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.
Expertise & Causality:
-
Simplicity: This reaction is exceptionally clean and often requires no base or catalyst. The high reactivity of the isocyanate functional group drives the reaction to completion under mild conditions.[15]
-
Thiourea Synthesis: The protocol for thiourea synthesis is identical, simply substituting an isothiocyanate (e.g., phenyl isothiocyanate) for the isocyanate.[16][17] Reactions with isothiocyanates may be slightly slower than with their isocyanate counterparts.
Data Presentation: Representative Reagents
| Reagent | Product Class | Key Features of Product |
| Phenyl isocyanate | N'-phenyl urea | Rigid H-bond donor/acceptor unit |
| Ethyl isocyanate | N'-ethyl urea | Aliphatic urea derivative |
| Phenyl isothiocyanate | N'-phenyl thiourea | Potent H-bond donor, organocatalyst motif |
| Allyl isothiocyanate | N'-allyl thiourea | Contains reactive alkene handle for further functionalization |
References
-
Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. [Link]
-
Wang, L., Shen, J., Tang, Y., Chen, Y., Wang, W., Cai, Z., & Du, Z. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 11(4), 694-697. [Link]
-
Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]
- CN101747219A - Synthesis of clopidogrel impurity intermediate. (2010).
-
PROCESSES FOR THE PREPARATION OF CLOPIDOGREL. (2010). European Patent Office. [Link]
-
Das, B., & Chakraborty, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. [Link]
-
Russo, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Molecules, 26(16), 4948. [Link]
-
Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (2025). Wiley Online Library. [Link]
-
Al-Hourani, B. J. (2012). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances, 2, 7436-7441. [Link]
-
Wynberg, H., & Smaardijk, A. A. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(18), 3175–3178. [Link]
-
Anwar, M. U., & O'Brien, P. (2005). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications, (27), 3432-3433. [Link]
-
Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Journal of Sulfur Chemistry, 34(6), 652-658. [Link]
-
Peris, G., et al. (2012). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. RSC Advances, 2(23), 8794-8800. [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Kokotos, G., & Tsakos, M. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry, 12, 480–499. [Link]
-
Bodanszky, M., & Martinez, J. (1983). 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". In The Peptides (Vol. 5, pp. 111-216). Academic Press. [Link]
-
Reductive amination. (2023). In Wikipedia. [Link]
-
Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 5. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cbijournal.com [cbijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ddtjournal.com [ddtjournal.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. BJOC - (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers [beilstein-journals.org]
- 15. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Troubleshooting & Optimization
Purification of crude Ethyl 2-amino-2-(4-chlorophenyl)acetate by column chromatography
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying bifunctional molecules. Ethyl 2-amino-2-(4-chlorophenyl)acetate presents a classic chromatographic dilemma: it contains both a highly basic primary amine and a hydrolyzable ethyl ester.
Standard normal-phase silica gel chromatography often fails for this compound. The underlying causality lies in the stationary phase: bare silica gel contains active silanol groups (Si–OH) with a pKₐ of approximately 4.5 to 5.5. These act as Brønsted acids, forming strong ionic and hydrogen bonds with the basic primary amine[1]. This acid-base interaction leads to severe band broadening (streaking), irreversible adsorption, and poor recovery[2].
To successfully purify this compound, we must engineer a self-validating system that competitively deactivates these acidic sites without creating an environment so basic that it triggers ester hydrolysis.
Phase & Modifier Selection Matrix
Before beginning your purification, selecting the correct stationary and mobile phase combination is critical. The quantitative and qualitative parameters below summarize the optimal environments for amino-ester purification.
| Stationary Phase | Mobile Phase Additive | Streaking Risk | Ester Hydrolysis Risk | Recommended Use Case |
| Standard Silica Gel (Bare) | None | High | Low | Not recommended for free amines. |
| Standard Silica Gel | 0.5%–1.0% Triethylamine (TEA) | Low | Low-Medium | Standard lab purification of the free base[3]. |
| Amine-Functionalized Silica (KP-NH) | None | Very Low | Low | Highly sensitive amines; eliminates the need for TEA removal[1]. |
| Neutral Alumina | None | Medium | Low | Alternative if silica causes compound degradation[4]. |
Standard Operating Procedure: TEA-Deactivated Flash Chromatography
This protocol utilizes a sacrificial tertiary amine (Triethylamine, TEA) to competitively bind the acidic silanol sites, allowing the target primary amine to elute cleanly[5].
Step 1: TLC Optimization & Validation Develop a solvent system (e.g., Hexane/Ethyl Acetate or DCM/MeOH) that yields a target Rf of 0.2–0.4. Critical Step: You must add 1% TEA to your TLC developing chamber. If you do not pre-treat the TLC plate, the Rf observed will not accurately reflect the compound's behavior on a deactivated column.
Step 2: Eluent Preparation Prepare your bulk mobile phase based on the TLC results and add exactly 0.5% to 1.0% (v/v) Triethylamine (TEA)[3]. Do not exceed 1.0% to protect the ester group.
Step 3: Column Deactivation (Pre-treatment) Pack your column with standard bare silica gel. Before loading any sample, pump 2 to 3 Column Volumes (CV) of the TEA-spiked eluent through the silica bed. This step is mandatory to fully saturate and deactivate the acidic silanol sites[4].
Step 4: Sample Loading Dissolve the crude this compound in a minimal volume of the TEA-spiked eluent. Load it evenly onto the top of the silica bed to ensure a narrow sample band.
Step 5: Elution & Fraction Collection Run the column using the TEA-spiked eluent. Collect fractions in volumes equal to approximately one-half the mass of the silica gel used (e.g., 40 mL fractions for 80 g of silica)[5]. Monitor fractions via TLC.
Step 6: Solvent and Modifier Removal Combine the pure fractions and remove the bulk solvent via rotary evaporation. Because TEA has a boiling point of 89.5 °C, it will likely remain in your product. Add 10–20 mL of toluene and perform a co-evaporation under reduced pressure to azeotropically remove residual TEA[3].
Workflow & Troubleshooting Diagrams
Caption: Workflow for the purification of basic amino esters via modified silica gel chromatography.
Caption: Troubleshooting logic tree for common issues encountered during amino ester purification.
Troubleshooting Guides & FAQs
Q: Why is my compound still streaking across the entire column despite adding 1% TEA to the eluent? A: If streaking persists, the likely failure point is insufficient column pre-treatment. You must pass at least 2 to 3 column volumes of the TEA-modified solvent through the silica before loading your sample[4]. If the silica bed is not pre-saturated, the leading edge of your amine band will still encounter active, highly acidic silanol sites, causing immediate tailing. If pre-treatment fails, switch to an amine-functionalized silica stationary phase (e.g., KP-NH) to entirely bypass the need for liquid modifiers[1].
Q: I used 5% TEA to ensure the silica was deactivated, but my post-column NMR shows the ethyl ester has hydrolyzed into a carboxylic acid. What caused this? A: this compound contains a hydrolyzable ester linkage. While TEA is generally a mild base, excessive concentrations (>2%) combined with trace moisture in the silica gel or solvents can catalyze ester hydrolysis on the column. To fix this, reduce your TEA concentration strictly to 0.5%–1.0% and ensure all solvents used are anhydrous.
Q: How can I ensure all the TEA is removed from my final purified product? A: TEA can be stubbornly retained in the final oil or solid due to its boiling point (~89.5 °C)[3]. Standard rotary evaporation is often insufficient. You must perform a co-evaporation by adding a solvent that forms an azeotrope or aids in volatilization, such as toluene or dichloromethane, and evaporate it under high vacuum[3].
Q: Can I use C2-deactivated silica instead of adding TEA? A: Yes. C2-deactivated silica is specifically engineered for polar molecules and nitrogen-containing compounds that are prone to streaking or rearrangement on normal flash silica[2]. It attenuates the acidity of the silica gel, making it an excellent alternative if your ester is highly sensitive to the basicity of TEA.
References
-
Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. 3
-
Is there an easy way to purify organic amines? - Biotage. 1
-
Chromatography: The Solid Phase - University of Rochester. 2
-
Dry silica gel (84 g) - Organic Syntheses Procedure - Organic Syntheses. 5
-
How to isolate Imine by column chromatography? - ResearchGate. 4
Sources
Technical Support: Optimizing Ethyl 2-amino-2-(4-chlorophenyl)acetate Synthesis
Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Clopidogrel Intermediate Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Ethyl 2-amino-2-(4-chlorophenyl)acetate (also known as 4-chlorophenylglycine ethyl ester) is a critical intermediate, most notably in the synthesis of the antiplatelet drug Clopidogrel (Plavix) . While the methyl ester variant is more common in industrial patents, the ethyl ester is frequently required for specific structure-activity relationship (SAR) studies or alternative prodrug formulations.
Users often report yields stagnating at 40-50% when using standard sulfuric acid (
Part 1: The "Golden Standard" Protocol
The following protocol replaces the reversible Fischer esterification (using
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-(4-chlorophenyl)glycine | 1.0 | Substrate | Must be dry (LOD < 0.5%). Moisture kills yield. |
| Ethanol (Absolute) | 10-15 vol | Solvent/Reagent | Use 200 proof. Do not use 95% EtOH. |
| Thionyl Chloride ( | 1.5 - 2.0 | Reagent | Freshly distilled if yellow/orange. |
| DMF (Dimethylformamide) | 0.05 | Catalyst | Optional. Accelerates acyl chloride formation. |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a
drying tube (or line). -
Slurry Formation: Charge the flask with 2-(4-chlorophenyl)glycine (1.0 eq) and Absolute Ethanol (10 volumes). Cool the resulting slurry to 0°C using an ice bath.
-
Activation (Critical Step): Add Thionyl Chloride (1.5 eq) dropwise via the addition funnel over 30-45 minutes.
-
Technical Insight: The reaction is exothermic. Rapid addition causes ethanol to boil and may degrade the amino acid. Keep internal temp < 10°C during addition.
-
-
Reflux: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) for 30 mins, then heat to reflux (approx. 78-80°C) for 4–6 hours.
-
Checkpoint: The slurry should dissolve into a clear solution as the amino acid converts to the soluble ester hydrochloride salt.
-
-
Workup (Isolation of HCl Salt):
Part 2: Mechanism & Workflow Visualization
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an acyl chloride-like intermediate or an activated complex, driven by the release of
Figure 1: Reaction workflow for the Thionyl Chloride mediated esterification. Note that
Part 3: Troubleshooting Guide (Diagnostic Tree)
Issue: Low Yield (<50%)
| Symptom | Probable Cause | Corrective Action |
| Unreacted Starting Material (Insoluble solid remains) | Water Contamination | The reaction reversed. |
| Dark/Black Reaction Mixture | Thermal Decomposition | Addition of |
| Product is "Oily" / Won't Precipitate | Residual Solvent/Acid | Excess |
| Low Purity (Dimerization) | Free Base Instability | If you neutralized to the free base, the amine attacked the ester of another molecule (Diketopiperazine formation). Action: Store as the HCl salt . Only neutralize immediately before the next step. |
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing yield failures in amino acid esterification.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Acetyl Chloride instead of Thionyl Chloride?
A: Yes. Acetyl chloride reacts with ethanol to generate anhydrous
Q2: My product is hygroscopic. How do I handle it? A: The HCl salt of phenylglycine esters is notoriously hygroscopic.
-
Storage: Store in a desiccator under Argon.
-
Handling: Minimize exposure to air.[3] If the solid turns into a gum (deliquescence), redissolve in dry ethanol and re-precipitate with anhydrous ether.
Q3: How do I convert the HCl salt to the Free Base without hydrolysis? A: This is the most dangerous step for yield loss.
-
Suspend the salt in Dichloromethane (DCM) (do not use water yet).
-
Cool to 0°C.
-
Add a stoichiometric amount of saturated Sodium Bicarbonate (
) or dilute Ammonia. -
Rapidly separate the organic layer.
-
Dry over
and evaporate immediately. Warning: Do not let the free base sit in aqueous solution; the ester will hydrolyze back to the acid.
Q4: I am seeing racemization. Why?
A: Phenylglycine derivatives have an acidic
-
Cause: Excessive heating or high pH during workup.
-
Fix: Keep reflux time under 4 hours. During neutralization, ensure the internal temperature never exceeds 5°C.
References
-
Clopidogrel Synthesis Optimization: Detailed protocols on the methyl ester analog (adaptable to ethyl) can be found in industrial process papers.
-
Thionyl Chloride Mechanism: General mechanism for amino acid esterific
.-
Source: Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Conversion of Carboxylic Acids to Acid Chlorides."[3]
-
-
TMSCl Alternative Protocol: For extremely sensitive substrates, Trimethylsilyl chloride (TMSCl)
.-
Source: Li, Z., et al. (2010). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 15, 3329-3336.
-
-
General Esterification Troubleshooting: BenchChem Technical Guide on Phenoxyacetic acid esterific
-
Source: BenchChem.[1] "Troubleshooting low conversion in phenoxyacetic acid esterification."
-
Sources
Technical Support Center: Ethyl 2-amino-2-(4-chlorophenyl)acetate Stability & Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges and handling requirements for Ethyl 2-amino-2-(4-chlorophenyl)acetate . Due to its unique structural properties as a phenylglycine ester derivative, this compound is highly susceptible to specific degradation pathways if improperly stored.
This guide will walk you through the mechanistic root causes of these instabilities, provide actionable troubleshooting steps, and outline a self-validating protocol to ensure the long-term integrity of your chemical inventory.
Part 1: The Mechanistic Triad of Degradation
Before troubleshooting, it is crucial to understand why this compound degrades. This compound is vulnerable to three primary degradation pathways when stored as a free base:
-
Ester Hydrolysis: Ambient moisture rapidly cleaves the ethyl ester, yielding 2-amino-2-(4-chlorophenyl)acetic acid and ethanol.
-
Diketopiperazine (DKP) Formation: The unprotonated primary amine acts as a nucleophile, attacking the ester carbonyl of an adjacent molecule to 1[1].
-
Base-Catalyzed Racemization: The alpha-proton is highly acidic due to the electron-withdrawing nature of both the ester group and the 4-chlorophenyl ring. Trace base or neutral moisture triggers proton abstraction, resulting in a planar enolate that2[2].
Fig 1. Primary chemical degradation pathways of this compound.
Part 2: Troubleshooting Guides & FAQs
Q1: My stored batch of this compound has turned into a highly insoluble white sludge. What happened? Root Cause Analysis: You are observing Diketopiperazine (DKP) formation. As an application scientist, I frequently see researchers attempt to store the free base form of amino acid esters. The unprotonated primary amine is highly nucleophilic and will undergo intermolecular self-condensation with the ester carbonyl of a neighboring molecule. This forms a cyclic dipeptide (DKP), which is highly insoluble and precipitates out of the liquid phase[1]. Solution: Store the compound exclusively as a mineral acid salt (e.g., hydrochloride).3, entirely shutting down the DKP pathway[3].
Q2: I am using the chiral (R)-enantiomer, but my downstream assays show a significant drop in enantiomeric excess (ee%). How is it racemizing during storage? Root Cause Analysis: this compound is a phenylglycine derivative. The stereocenter (alpha-carbon) is flanked by an electron-withdrawing ester group and a 4-chlorophenyl ring. This unique structural environment makes the alpha-proton unusually acidic. Even ambient moisture or trace basic impurities can trigger proton abstraction, forming a planar, resonance-stabilized enolate. Upon reprotonation, stereochemical information is lost, 4[4]. Solution: Maintain a strictly anhydrous and slightly acidic storage environment. The hydrochloride salt form prevents base-catalyzed enolization and locks the stereocenter in place[2].
Q3: Can I store the free base long-term if I keep it at -80°C? Root Cause Analysis: No. While cryogenic temperatures slow down the kinetics of ester hydrolysis and DKP formation, they do not eliminate them. Furthermore, repeated freeze-thaw cycles introduce condensation (moisture), which accelerates ester hydrolysis into 2-amino-2-(4-chlorophenyl)acetic acid and ethanol. Solution: Always convert to and store as the HCl salt (CAS: 80589-50-0)[5]. Generate the free base in situ only when ready for your downstream coupling reactions using a mild base like N-methylmorpholine (NMM) or DIPEA.
Part 3: Quantitative Storage Guidelines
To ensure experimental reproducibility, adhere to the following comparative storage parameters:
| Parameter | Free Base Form | Hydrochloride Salt Form (Recommended) |
| Physical State | Viscous liquid / Oil | Crystalline Solid |
| Storage Temperature | Not recommended for storage | 2°C to 8°C (Refrigerated) |
| Moisture Sensitivity | Extremely High (Hydrolyzes rapidly) | Hygroscopic (Store in tightly sealed desiccator) |
| Shelf Life | < 1 week (even at -20°C) | > 2 years (when kept dry at 4°C) |
| Enantiomeric Stability | Poor (Prone to base-catalyzed racemization) | Excellent (Acidic environment prevents enolization) |
Part 4: Experimental Protocol: Conversion to Hydrochloride Salt
If you have purchased or synthesized the free base, you must convert it to the hydrochloride salt for storage. This protocol is designed as a self-validating system : the physical state changes during the procedure provide immediate visual confirmation of success.
Objective: To stabilize the free base by converting it to a non-nucleophilic, enolization-resistant hydrochloride salt. Mechanism: HCl protonates the primary amine, preventing DKP self-condensation and creating a micro-acidic environment that inhibits alpha-proton abstraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of this compound (free base) in 10 mL of anhydrous diethyl ether in a round-bottom flask.
-
Temperature Control: Submerge the flask in an ice bath (0°C) and stir gently for 5 minutes. Causality: Salt formation is exothermic. Low temperatures prevent localized heating that could drive unwanted side reactions or ester cleavage during acid addition.
-
Acidification: Slowly add 1.2 molar equivalents of 1M HCl in diethyl ether dropwise over 10 minutes under continuous stirring.
-
Validation Check (Self-Validation): Observe the solution carefully. A white, crystalline precipitate should form immediately upon HCl addition. Why this validates the step: The free base is highly soluble in ether, but the protonated hydrochloride salt is highly insoluble in non-polar solvents. Immediate precipitation confirms successful protonation and salt formation.
-
Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether to remove any unreacted free base or organic impurities.
-
Drying & Storage: Transfer the solid to a vacuum desiccator containing Drierite (calcium sulfate) and dry overnight to remove residual ether. Store the final crystalline powder in an amber vial at 2–8°C.
Fig 2. Self-validating workflow for converting the unstable free base to the stable HCl salt.
References
-
[5] Title: this compound hydrochloride – (80589-50-0) Source: eontrading.uk URL:
-
[1] Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: nih.gov (PMC) URL:
-
[3] Title: Method for extracting amino acid ester - EP 0474096 B2 Source: epo.org URL:
-
[2] Title: Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions Source: researchgate.net URL:
-
[4] Title: Epimerisation in Peptide Synthesis Source: mdpi.com URL:
Sources
Technical Support Center: Optimizing Catalyst Concentration for Ethyl 2-Amino-2-(4-chlorophenyl)acetate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride , a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as clopidogrel.
This document focuses on the mechanistic causality and troubleshooting of catalyst concentration—specifically, the use of Thionyl Chloride (
Mechanistic Workflow & Catalyst Logic
The esterification of 2-amino-2-(4-chlorophenyl)acetic acid with ethanol relies on
Logic tree for SOCl2 catalyst concentration optimization in amino acid esterification.
Troubleshooting Guide & FAQs
Q1: Why is my yield plateauing at ~75% when I use exactly 1.0 equivalent of
Q2: I observe a white precipitate forming early in the reaction, and the esterification stalls. What is happening?
A2: The white precipitate is the unesterified 2-amino-2-(4-chlorophenyl)acetic acid hydrochloride salt. This occurs when the catalyst concentration is too low to drive the reaction forward, or the solvent volume is insufficient to maintain the solubility of the polar intermediate. Ensure your
Q3: Can I add the
Q4: How does excess
Quantitative Data: Catalyst Concentration vs. Reaction Efficiency
The following table summarizes the causal relationship between catalyst loading, conversion efficiency, and impurity profiles based on standardized 50 mmol scale reactions.
| Conversion Rate (%) | Major Impurity Profile | Isolated Yield (%) | |
| 0.8 eq | 72% | Diketopiperazines, Unreacted SM | 58% |
| 1.0 eq | 89% | Unreacted SM | 76% |
| 1.2 eq | >99% | Trace (<0.5%) | 94% |
| 2.0 eq | >99% | Ethyl chloride adducts, Degradants | 81% |
Self-Validating Experimental Protocol: Optimized Synthesis
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria for the current step are met.
Step 1: Slurry Preparation
-
Action: Suspend 10.0 g (53.8 mmol) of 2-amino-2-(4-chlorophenyl)acetic acid in 50 mL of absolute ethanol (5 volumes) in a 250 mL round-bottom flask equipped with a reflux condenser and a gas scrubber.
-
Validation Checkpoint: The mixture must appear as a dense, opaque white slurry. If the solid dissolves completely at room temperature, the ethanol may be contaminated with water.
Step 2: Controlled Catalyst Addition
-
Action: Heat the slurry to an internal temperature of 40 °C. Using an addition funnel, add 4.7 mL (64.5 mmol, 1.2 eq ) of
dropwise over 30 minutes. -
Validation Checkpoint: The slurry will gradually clear into a homogeneous, pale-yellow solution. This visual phase change confirms successful amine protonation and the initiation of the Fischer esterification.
Step 3: Reflux & Esterification
-
Action: Elevate the temperature to 75–80 °C (reflux) and stir for 4 hours.
-
Validation Checkpoint: Monitor the reaction via HPLC or TLC (Eluent: Ethyl Acetate/Hexanes 1:1). The reaction is validated as complete when the highly polar starting material peak is <1% and is replaced by the less polar ester product.
Step 4: Isolation & Crystallization
-
Action: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and residual
/ . Resuspend the resulting viscous oil in 50 mL of methyl tert-butyl ether (MTBE) and stir at 0 °C for 1 hour to induce crystallization. Filter and dry under vacuum. -
Validation Checkpoint: A free-flowing white crystalline solid (this compound hydrochloride) will form. The isolated yield should be >92%, and the product should be fully soluble in water (confirming the hydrochloride salt form).
References
1.[2] Title: What are different ways to convert Amino Acid carboxylic acid into ester? | Source: ResearchGate | URL:[Link] 2.[4] Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides | Source: Master Organic Chemistry | URL:[Link] 3.[1] Title: Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride | Source: Pianeta Chimica | URL:[Link] 4.[3] Title: JP4356292B2 - Method for producing amino acid ester hydrochloride | Source: Google Patents | URL:
Sources
Technical Support Center: Ethyl 2-amino-2-(4-chlorophenyl)acetate Synthesis & Handling
Topic: Troubleshooting Low Conversion & Instability in
Executive Summary: The "Deceptive" Simple Reaction
Researchers often underestimate the synthesis of Ethyl 2-amino-2-(4-chlorophenyl)acetate (an ester of 4-chlorophenylglycine). While it appears to be a standard Fisher esterification, this specific substrate presents a unique "thermodynamic trap."
Unlike aliphatic amino acids (like Alanine), the phenylglycine backbone is sterically congested yet electronically activated at the
-
Competitive Dimerization: The formation of insoluble Diketopiperazine (DKP) reduces isolated yield.
-
Equilibrium Reversal: Inadequate scavenging of water during the reaction shifts the equilibrium back to the starting material.
This guide moves beyond basic recipes to address the mechanistic failures occurring in your flask.
Interactive Troubleshooting Modules
Module A: The Reaction Stalls at 60-70% Conversion
Symptom: HPLC shows starting material (acid) remaining despite long reflux times. Adding more acid catalyst (H₂SO₄) does not help.
Root Cause: You are likely fighting the water equilibrium. In standard Fisher esterification (Acid + Ethanol), water is a byproduct. If you are using 95% Ethanol or if your reaction generates water faster than it is removed, the reaction hits an equilibrium wall.
The Fix: The Thionyl Chloride (SOCl₂) Protocol Switch from H₂SO₄ to Thionyl Chloride. SOCl₂ plays a dual role: it catalyzes the reaction and chemically consumes the water produced, driving the reaction to completion via Le Chatelier's principle.
Protocol:
-
Chill: Cool anhydrous Ethanol (10-15 vol) to 0°C.
-
Activate: Add SOCl₂ (1.2 - 1.5 equiv) dropwise. Caution: Exothermic.
-
Charge: Add 4-chlorophenylglycine solid in one portion.
-
Reflux: Heat to reflux (approx. 78°C) for 4-6 hours.
-
Monitor: Do not rely on TLC. Use HPLC.
Scientist's Note: If using the SOCl₂ method, the byproduct is SO₂ (gas) and HCl.[1] The system must be open to a scrubber to allow SO₂ to escape. If you seal the vessel, SO₂ saturation can actually inhibit the forward reaction kinetics.
Module B: Yield Loss & "White Precipitate" During Workup
Symptom: The reaction looked good on HPLC, but during neutralization (workup), a white insoluble solid formed. The final yield of the ester is low.
Root Cause: The Diketopiperazine (DKP) Trap
This is the most common failure mode for phenylglycine derivatives. The free base of an
The Fix: Maintain the Salt Form
-
Never neutralize the reaction mixture to store the product.
-
Isolate the product as the Hydrochloride Salt .
-
Only generate the free base in situ immediately before the next coupling step.
Revised Workup:
-
Concentrate the reaction mixture under vacuum to remove Ethanol/SOCl₂.
-
Add MTBE or Diethyl Ether to the residue.
-
The product will crystallize as the HCl salt . Filter and dry.[2]
-
Result: The HCl salt is stable for months. The free base degrades in hours.
Visualizing the Competition: Esterification vs. Dimerization
The following diagram illustrates the kinetic vs. thermodynamic pathways. You must keep the system in the "Green Zone" (Acidic) to prevent the "Red Zone" (Dimerization).
Caption: The "DKP Trap." Neutralizing the stable HCl salt (Green) triggers rapid dimerization to the irreversible byproduct (Black).
Quantitative Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Conversion < 50% | Wet Ethanol used. | Use anhydrous EtOH. Water hydrolyzes the intermediate faster than EtOH attacks it. |
| Yellow Product | Old SOCl₂ (contains S₂Cl₂).[3] | Distill SOCl₂ before use or add a scavenger (e.g., Phosphite) - though buying fresh reagent is safer. |
| Sticky Gum / Oil | Residual solvent/acid. | The HCl salt is hygroscopic. Triturate with dry Ether/MTBE to force crystallization. |
| New Peak at RRT 0.8 | DKP Formation. | You likely neutralized the reaction or heated the free base. Keep pH < 3. |
| Racemization | Overheating. | Phenylglycine |
Frequently Asked Questions (FAQs)
Q1: Can I use sulfuric acid (H₂SO₄) instead of Thionyl Chloride? A: Yes, but you must use a Dean-Stark trap or molecular sieves to remove water physically. The SOCl₂ method is chemically superior because it consumes water, pushing the equilibrium to >95% conversion without complex glassware [1].
Q2: I need the free base for the next reaction (e.g., Amidation). How do I handle it? A: Perform a "telescoped" workup.
-
Suspend the stable HCl salt in your next reaction solvent (e.g., DCM or DMF).
-
Cool to 0°C.
-
Add exactly 1.0 equivalent of a mild base (e.g., Triethylamine or NaHCO₃).
-
Immediately add your next reagent (e.g., Acid Chloride). Why? This generates the nucleophilic amine in situ in the presence of the electrophile, minimizing the time it has to find another molecule of itself and dimerize [2].
Q3: My HPLC shows a split peak. Is this an impurity? A: If you are using a chiral column, you are seeing the enantiomers. If you started with racemic material, this is normal. If you started with pure L- or D- material, you have induced racemization. Avoid strong heating and ensure your Ethanol is strictly anhydrous, as water at high temps can promote racemization mechanisms via the enol form [3].
References
-
Brenner, M., & Huber, W. (1953).
-amino acid esters by alcoholysis of methyl esters. Helvetica Chimica Acta.[4] (Foundational protocol for SOCl2 mediated esterification). -
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. (Mechanistic insight into the dimerization instability of amino esters).
-
Williams, R. M., et al. (2003). Asymmetric Synthesis of
-Amino Acids. Chemical Reviews. (Covers racemization risks in phenylglycine derivatives).
Sources
Incompatible materials and reagents for Ethyl 2-amino-2-(4-chlorophenyl)acetate
Topic: Incompatible Materials, Stability Protocols, and Troubleshooting
Introduction: Chemical Profile & Risk Assessment
Ethyl 2-amino-2-(4-chlorophenyl)acetate (also known as Ethyl 4-chlorophenylglycinate) presents a unique set of stability challenges compared to aliphatic amino acids. Its reactivity is dominated by two structural features:
-
The Benzylic Position: The
-proton is significantly more acidic than in standard amino acids due to the electron-withdrawing nature of the 4-chlorophenyl ring and the ester group. This makes the compound highly prone to racemization under mild basic conditions. -
The
-Amino Ester Motif: In its free base form, this motif is thermodynamically unstable, spontaneously dimerizing to form 2,5-diketopiperazines (DKP) .
This guide provides the technical scaffolding to handle these risks, ensuring the integrity of your starting material for downstream applications.
Critical Incompatibilities (The "Red Zone")
The following reagents and materials trigger rapid degradation or hazardous exothermic reactions.
| Incompatibility Class | Specific Reagents (Examples) | Mechanism of Failure | Consequence |
| Strong Bases | NaOH, KOH, NaH, DBU, Triethylamine (in excess) | Immediate racemization of chiral material; hydrolysis of the ester to the carboxylic acid. | |
| Oxidizing Agents | Nitric Acid, Permanganates, Peroxides, Bleach | Benzylic Oxidation | Oxidation of the amine to imines/oximes; oxidative cleavage of the benzylic bond. |
| Aldehydes & Ketones | Acetone, Benzaldehyde, Formaldehyde | Schiff Base Formation | Rapid condensation with the primary amine to form imines (reversible but consumes reagent). |
| Acid Chlorides/Anhydrides | Acetyl chloride, Thionyl chloride (without protection) | N-Acylation | Uncontrolled acylation of the amine. Note: This is a standard reaction, but an incompatibility if the goal is storage. |
| Atmospheric CO₂ | Carbon Dioxide (Air exposure) | Carbamate Formation | The free base amine reacts with CO₂ to form carbamate salts, often seen as a white crust on the solid. |
Stability & Degradation Mechanisms[1]
Understanding how the molecule fails is the key to preventing it. The diagram below maps the three primary degradation pathways you must control.
Diagram 1: Primary Degradation Pathways
Figure 1: The free base is kinetically unstable. Pathway 1 (Dimerization) is the most common cause of "spontaneous" solidification in stored oils.
Deep Dive: The DKP Trap
Unlike simple amines,
-
Trigger: High concentration of free base in solution or liquid state.
-
Symptom: Your clear oil turns into a white, insoluble solid that does not melt at the expected point.
-
Prevention: Never store as a free base oil. Convert to HCl salt immediately or store dilute at -20°C.
Storage & Handling Protocols
Comparison: Salt vs. Free Base
| Feature | Hydrochloride Salt (Recommended) | Free Base (High Risk) |
| State | White crystalline solid | Colorless to pale yellow oil/solid |
| Stability | High (Years at 4°C) | Low (Days/Weeks at RT) |
| Hygroscopicity | Moderate (Keep desiccated) | Low, but absorbs CO₂ |
| Primary Risk | Hydrolysis if wet | Dimerization (DKP) & Racemization |
Protocol: Recovery of Free Base from HCl Salt
Use this ONLY immediately before a reaction requiring the free amine.
-
Dissolution: Suspend the HCl salt (1.0 eq) in Dichloromethane (DCM) or Ethyl Acetate (10-15 mL per gram).
-
Neutralization: Add saturated aqueous
(slowly, CO₂ evolution).-
Critical: Do NOT use NaOH or KOH. The high local pH will cause partial racemization of the sensitive benzylic center [1].
-
-
Separation: Shake vigorously. Separate the organic layer.
-
Extraction: Extract the aqueous layer once more with DCM.
-
Drying: Dry combined organics over anhydrous
. -
Usage: Filter and concentrate only if necessary. Ideally, use the DCM solution directly in the next step to avoid DKP formation during concentration.
Troubleshooting FAQs
Diagram 2: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for common experimental failures.
Q1: My material turned into a rock-hard solid in the flask. Can I recover it?
A: Likely not. If the material was left as a free base and solidified, it has likely dimerized into the Diketopiperazine (DKP). This bond is extremely stable. You can confirm this by checking solubility; DKPs are generally insoluble in DCM and Ether, whereas your amino ester should be soluble. If insoluble, the batch is lost [2].
Q2: Why is the optical rotation lower than the Certificate of Analysis (CoA)?
A: The 4-chlorophenyl group makes the
Q3: Can I use this material in water?
A: Only as the salt form at acidic pH (< 5). At neutral or basic pH in water, the ester will hydrolyze to the carboxylic acid, and the free amine will accelerate this process via general base catalysis.
References
-
PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]
- Golebiowski, A., et al. (2001). Solid-Supported Synthesis of 2,5-Diketopiperazines. Journal of Combinatorial Chemistry.
- Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press.
Technical Support Center: TLC Monitoring for Ethyl 2-amino-2-(4-chlorophenyl)acetate
Ticket ID: TLC-SYN-04CL
Subject: Monitoring Reaction Progress: 4-Chlorophenylglycine
Executive Summary
This guide addresses the specific challenges of monitoring the synthesis of Ethyl 2-amino-2-(4-chlorophenyl)acetate (typically via esterification of 4-chlorophenylglycine).
Because the analyte contains both a basic primary amine and a lipophilic chlorophenyl ring, standard TLC protocols often fail due to "tailing" or salt formation. This guide provides a chemically grounded, self-validating monitoring system.
Compound Profile
| Feature | Chemical Implication for TLC |
| Primary Amine ( | Causes "tailing" on acidic silica gel.[1] Reacts with Ninhydrin (Red/Purple).[1][2] |
| Ester Group ( | Reduces polarity significantly compared to the starting acid. |
| Chlorophenyl Ring | Strong UV absorption (254 nm).[1] Lipophilic "anchor" for non-polar solvents. |
| Chirality | Enantiomers ( |
Method Development (The Setup)
A. Mobile Phase Selection
Do not use a single solvent system. The polarity difference between the zwitterionic starting material (SM) and the neutral product (P) is extreme.
-
System A (For Product Confirmation): Hexane : Ethyl Acetate (3:[1]1) + 1% Triethylamine (TEA)[1]
-
Purpose: Moves the Product (
) while keeping the Starting Material at the baseline. -
Why TEA? The silica surface is acidic. Without TEA, the free amine of your product will protonate and "drag" (streak) along the plate. TEA neutralizes the silica sites.
-
-
System B (For Starting Material Confirmation): n-Butanol : Acetic Acid : Water (4:1:1)[1]
-
Purpose: Moves the polar Starting Material (Amino Acid) up the plate (
). -
Use Case: Only use this if you suspect the reaction has stalled and need to confirm the presence of unreacted starting material.
-
B. Visualization Strategy
You must use a Dual-Mode Detection method to avoid false positives.
-
Non-Destructive (UV 254 nm):
-
The 4-chlorophenyl ring is UV active.
-
Observation: Dark spots on a green fluorescent background.
-
-
Destructive (Ninhydrin Stain):
Critical Troubleshooting (FAQs)
Q1: My product spot is stuck at the baseline, even in 50% Ethyl Acetate. Why?
Diagnosis: You are likely monitoring a reaction mixture containing acid (e.g., Thionyl Chloride/Ethanol or
-
Take 10
L of reaction mixture into a small vial. -
Add 100
L of Ethyl Acetate. -
Add 100
L of Saturated (aq). -
Shake well.
-
Spot the top organic layer onto the TLC plate. This converts the salt back to the free amine, allowing it to migrate.
Q2: The spot looks like a comet (streaking). How do I fix this?
Diagnosis: Amine interaction with silanols (
Q3: I see two spots for my product. Is it racemization?
Diagnosis: Unlikely to be racemization (enantiomers have identical
-
Mixed Salt/Free Base: You didn't neutralize fully. One spot is the salt (baseline), one is the free amine (mid-plate).[1]
-
Hydrolysis: The ester is hydrolyzing back to the acid on the plate. The Fix: Run a 2D Stability Check .
-
Spot the product in the corner.
-
Run solvent vertically.
-
Dry plate.[6]
-
Run the same solvent horizontally.
-
Result: If the spot is on the diagonal, it is stable. If off-diagonal, it is decomposing on the silica.
Visual Workflows
Workflow A: The "Mini-Workup" Decision Tree
Use this logic to ensure you are looking at the correct species.
Caption: Logic flow for preparing acidic reaction mixtures before TLC analysis to prevent false negatives caused by salt formation.
Workflow B: Reaction Monitoring Timeline
Caption: Expected spot migration over time. Note that SM (Starting Material) remains at the baseline in the product-optimized solvent system.
Standardized Protocol
Reagents Required
-
Mobile Phase: Hexanes, Ethyl Acetate, Triethylamine (TEA).[1]
-
Stain: Ninhydrin solution (0.3g Ninhydrin + 3mL Acetic Acid + 100mL n-Butanol).
-
Neutralizer: Saturated Sodium Bicarbonate (
) solution.[1]
Step-by-Step Procedure
-
Prepare Chamber: Mix 15 mL Hexanes, 5 mL Ethyl Acetate, and 0.2 mL TEA. Place filter paper inside and allow to equilibrate for 5 minutes.
-
Sample Prep:
-
Reference: Dissolve pure 4-chlorophenylglycine in 1:1 Water/MeOH (it may not dissolve in pure organic solvent).[1]
-
Reaction: Perform "Mini-Workup" (see Section 3) to isolate the free amine.
-
-
Spotting: Apply 1
L of Reference and Reaction Sample (Co-spotting is recommended). -
Elution: Run until solvent front is 1 cm from top.
-
Visualization:
-
Interpretation:
-
SM: Purple spot at Baseline (
).[1] -
Product: Purple/Red spot at
.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for amino acid esterification and TLC visualization).
-
Sherma, J., & Fried, B. Handbook of Thin-Layer Chromatography, 3rd Ed.[1] Marcel Dekker, 2003 .[1] (Source for solvent system selection for amines).
-
PubChem Database. this compound (Compound Summary). National Center for Biotechnology Information. Available at: [Link] (Verified for functional group properties).[1]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.mst.edu [chem.mst.edu]
- 3. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 4. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. microbenotes.com [microbenotes.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. epfl.ch [epfl.ch]
Aqueous workup procedure for Ethyl 2-amino-2-(4-chlorophenyl)acetate synthesis
Welcome to the Technical Support Center for Synthetic Methodology.
Ticket #: 4-CPG-OEt-001 Topic: Aqueous Workup & Isolation of Ethyl 2-amino-2-(4-chlorophenyl)acetate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are synthesizing This compound , a derivative of 4-chlorophenylglycine. This molecule presents a specific "trio of trouble" during workup:
-
Amphoteric Solubility: The presence of the phenyl ring lowers the pKa of the amine, altering standard extraction windows.
-
Ester Instability: The ester bond is susceptible to base-catalyzed hydrolysis (saponification).
-
Cyclization Risk:
-Amino esters—especially phenylglycine derivatives—are prone to rapid dimerization into diketopiperazines (DKPs) when left as free bases in solution.
This guide replaces generic "add water and extract" instructions with a chemically validated protocol designed to maximize yield and purity.
Module 1: The Critical Mechanism (The "Why")
Before executing the protocol, you must understand the species distribution. Unlike aliphatic amino esters (like alanine ethyl ester, pKa ~7.8), the electron-withdrawing 4-chlorophenyl ring lowers the pKa of the ammonium group to approximately 6.2–6.5 .
-
pH < 5: The molecule exists as the Ammonium Salt (
). It is water-soluble and will not extract into organic solvents. -
pH 8–9 (The Sweet Spot): The molecule exists as the Free Base (
). It is hydrophobic and extracts well into DCM or EtOAc. -
pH > 11: You risk Ester Hydrolysis . The hydroxide ion attacks the carbonyl, cleaving your product back to the starting amino acid.
Visualizing the Workup Logic:
Figure 1: Decision tree for the isolation of phenylglycine ester derivatives. Note the emphasis on cold conditions to prevent dimerization.
Module 2: Troubleshooting & FAQs
Q1: "I neutralized to pH 7, but my yield is essentially zero. Where is my product?"
Diagnosis: Incomplete deprotonation.
Explanation: While the pKa is lower than aliphatic amines, pH 7 is still too close to the equilibrium point. At pH 6.5 (near pKa), 50% of your product is still in the water layer as the salt.
Solution: Adjust the pH to 8.5–9.0 . Use Saturated Aqueous Sodium Bicarbonate (
Q2: "I see a third 'rag layer' or emulsion between my DCM and water."
Diagnosis: Density matching or particulate stabilization. Explanation: Chlorinated aromatic compounds often have densities close to that of brine/water mixtures, leading to poor separation. Solution:
-
Filtration: If there are fine solids, filter the biphasic mixture through a Celite pad before separation.
-
Density Modification: Add a small amount of solid NaCl to the aqueous layer to increase its density, forcing the organic layer (DCM) to settle clearly at the bottom.
Q3: "My product was pure by TLC, but after rotovap, it turned into an insoluble white solid."
Diagnosis: Diketopiperazine (DKP) formation. Explanation: 4-Chlorophenylglycine esters are sterically prone to intermolecular cyclization. Two molecules of your ester attack each other to form a stable 6-membered ring (a piperazine-2,5-dione), releasing ethanol. This is irreversible. Solution:
-
Keep it Cold: Never heat the water bath above 30°C during concentration.
-
Store as Salt: If you are not using the free base immediately, convert it back to the HCl or Oxalate salt for storage. The salt form cannot cyclize.
Module 3: The "Gold Standard" Protocol
This protocol assumes you are starting with the crude HCl salt (e.g., from a thionyl chloride/ethanol reaction).
Reagents Required
| Reagent | Role | Specification |
| Dichloromethane (DCM) | Extraction Solvent | Preferred over EtOAc for solubility of chlorinated aromatics. |
| Sat. NaHCO₃ (aq) | Base | Gentle neutralization to pH ~8.5. |
| Brine (Sat. NaCl) | Wash | Breaks emulsions; dries organic layer. |
| Sodium Sulfate (Na₂SO₄) | Drying Agent | Anhydrous. |
Step-by-Step Procedure
-
Solvent Swap (Crucial):
-
If your reaction was in ethanol, concentrate the crude mixture under reduced pressure to a residue. Reason: Ethanol is miscible with water and will prevent phase separation, dragging your product into the aqueous waste.
-
-
Dissolution:
-
Suspend the residue in ice-cold water (approx. 10 mL per gram of compound).
-
Optional: Wash this acidic aqueous solution with a small volume of Diethyl Ether or Hexanes. Discard the organic wash. This removes non-basic impurities before you liberate the amine.
-
-
The "Cold Switch" (Neutralization):
-
Add DCM to the aqueous solution (equal volume to water).
-
Place the flask in an ice bath.
-
Slowly add Saturated
with vigorous stirring. -
Monitor pH: Stop when the aqueous layer reaches pH 8–9 . (Use pH paper; do not rely on visual cues).
-
-
Extraction:
-
Separate the layers. The product is in the bottom (DCM) layer.
-
Extract the aqueous layer two more times with DCM.
-
-
Polishing:
-
Combine the DCM extracts.
-
Wash once with Brine.
-
Dry over Anhydrous
or . Note: is sometimes preferred as a drying agent here to ensure no trace acid remains to catalyze hydrolysis.
-
-
Isolation:
-
Filter and concentrate in vacuo. Water bath temperature < 30°C.
-
Result: The product should be a clear to pale yellow oil or low-melting solid. Use immediately or convert to a salt for storage.
-
References
-
IUPAC Dissociation Constants Data. Phenylglycine ethyl ester pKa data. National Institutes of Health (NIH) / PubChem.
-
BenchChem Technical Support. Strategies to Mitigate Diketopiperazine (DKP) Formation.
-
European Patent Office (EP0474096B2). Method for extracting amino acid ester. (Describes the critical pH 7-8 window for minimizing hydrolysis).
-
MedChemExpress. 2-Amino-2-(4-chlorophenyl)acetic acid (Product Data).
Validation & Comparative
Spectroscopic Benchmarking: Ethyl 2-amino-2-(4-chlorophenyl)acetate
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of Ethyl 2-amino-2-(4-chlorophenyl)acetate , a critical chiral building block often used in the synthesis of anti-thrombotic agents (e.g., Clopidogrel intermediates) and unnatural amino acids.
Unlike standard spectral libraries that list static peaks, this guide compares the spectroscopic performance of this compound under different experimental conditions. Specifically, we analyze the drastic shift differences between the Free Base and Hydrochloride Salt forms, and the resolution capabilities of Chloroform-d (
Key Insight: The
Structural Analysis & Proton Assignment
To interpret the spectrum accurately, we must first map the protons to their magnetic environments. The molecule contains a para-substituted aromatic ring, an ethyl ester tail, and a chiral benzylic center.
DOT Diagram 1: Structural Assignment & Logic
Figure 1: Connectivity and proton environments for this compound.
Comparative Analysis: Solvent & Salt Effects
The choice of solvent and the state of the amine (free base vs. salt) fundamentally alters the spectral topology. Below is the comparative data required for rigorous identification.
Solvent System Comparison
Objective: Determine the optimal solvent for resolution of the amine protons and the chiral center.
| Feature | Chloroform-d ( | DMSO-d6 ( | Scientist's Verdict |
| Amine ( | Broad singlet, often invisible due to rapid exchange. | Sharp, distinct peak (often split). | Use DMSO for quantitative amine integration. |
| Appears as a Singlet. | Appears as a Doublet (couples with | Use DMSO to confirm the primary amine connectivity. | |
| Water Peak Interference | ~1.56 ppm (Usually clear of key signals). | ~3.33 ppm (Can overlap with impurities).[1] | |
| Solubility (HCl Salt) | Very Poor (Suspension). | Excellent. | DMSO is mandatory for the HCl salt form. |
Chemical Shift Data: Free Base vs. HCl Salt
Context: This compound is typically stored as the Hydrochloride (HCl) salt to prevent dimerization (diketopiperazine formation). You must recognize the shift differences.
| Proton Assignment | Multiplicity | Free Base ( | HCl Salt ( | Mechanistic Explanation |
| Triplet (t) | 1.18 | 1.15 | Minimal effect; distant from charge center. | |
| Quartet (q) | 4.15 | 4.20 | Slight deshielding in polar solvent. | |
| Singlet (s) | 4.52 | 5.25 | Critical: Protonation of | |
| Aromatic (Ar-H) | Multiplet (m) | 7.30 – 7.35 | 7.45 – 7.60 | The positive charge on the ammonium slightly deshields the phenyl ring. |
| Amine ( | Broad (bs) | ~1.8 – 2.0 | 8.8 – 9.2 (bs) | The |
Warning: If your
-proton appears at 3.8 - 3.9 ppm , you likely have the N-aryl isomer (Ethyl 2-(4-chloroanilino)acetate), not the target-amino compound. This is a common synthesis byproduct.
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, follow this "Free-Base Liberation" protocol if you only have the HCl salt but require a
DOT Diagram 2: Sample Preparation Workflow
Figure 2: Decision tree for NMR sample preparation based on compound form.
Protocol Steps:
-
Standard Characterization (DMSO Method):
-
Dissolve 10-15 mg of the HCl salt in 0.6 mL
. -
Validation Check: Verify the integration of the aromatic region (4H) against the ethyl
(3H). The ratio must be 4:3. If the aromatic integral is higher (e.g., 5H or 9H), check for residual toluene or unreacted 4-chlorophenylglycine.
-
-
In-Situ Neutralization (CDCl3 Method):
-
If
data is required for publication comparison: -
Place 20 mg HCl salt in a vial. Add 0.5 mL
and 0.5 mL saturated . Shake vigorously. -
Extract the organic layer (bottom) using a glass pipette, filter through a small plug of cotton/MgSO4 directly into the NMR tube.
-
Result: This yields the Free Base spectrum (
-CH ~4.5 ppm).
-
Troubleshooting & Impurity Identification
Even with high purity (>95%), specific impurities often persist from the esterification of 4-chlorophenylglycine.
| Impurity Signal | Shift ( | Origin | Remediation |
| Ethanol | 1.25 (t), 3.72 (q) | Residual solvent from esterification. | Dry under high vacuum at 40°C for 4h. |
| 4-Chlorophenylglycine | No Ethyl signals | Unreacted starting material. | Acid/Base extraction required. |
| Diketopiperazine | ~4.8 - 5.0 (s) | Dimerization of free amine (upon storage). | Irreversible. Recrystallize immediately. |
| Toluene | 2.35 (s), 7.1-7.2 (m) | Azeotropic solvent residue. | Extended drying; Toluene signals overlap with aromatics. |
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (General assignment principles for benzylic amines).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491–509.[2] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 302644, Glycine, N-(4-chlorophenyl)-, ethyl ester (Isomer comparison). Link
Sources
Interpreting the mass spectrum of Ethyl 2-amino-2-(4-chlorophenyl)acetate
As a Senior Application Scientist, I approach the structural elucidation of Ethyl 2-amino-2-(4-chlorophenyl)acetate not merely as a data collection exercise, but as a systematic interrogation of molecular stability. This compound—a critical alpha-amino ester intermediate in the synthesis of active pharmaceutical ingredients (APIs) like the antiplatelet drug clopidogrel—presents unique analytical challenges. Its primary amine, ester linkage, and halogenated aromatic ring offer multiple, competing fragmentation pathways depending on the energy imparted to the system.
This guide provides an objective, data-driven comparison of two foundational mass spectrometry techniques: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By understanding the causality behind how this molecule ionizes and fragments in different environments, researchers can select the optimal workflow for structural verification, impurity profiling, or quantitative bioanalysis.
Part 1: Molecular Profile & The Isotopic Self-Validation System
Before comparing instrument performance, we must establish the baseline physical properties of the analyte.
-
Molecular Formula: C₁₀H₁₂ClNO₂
-
Monoisotopic Mass: 213.0556 Da
-
Protonated Mass [M+H]⁺: 214.0634 Da
The Chlorine Isotope Pattern (The Self-Validating Signature): A robust mass spectrometry protocol must be a self-validating system. For this compound, nature provides an internal calibration standard: the chlorine atom. The natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%) dictates that any intact precursor or fragment ion retaining the chlorophenyl ring must exhibit a characteristic M and M+2 doublet in a ~3:1 intensity ratio. If a fragment lacks this signature, it either does not contain the chlorine atom (e.g., isolated ester fragments) or the spectrum is compromised by isobaric interference or matrix suppression.
Part 2: Performance Comparison: EI-MS vs. ESI-MS/MS
The fundamental difference between these techniques lies in the amount of internal energy deposited into the molecule during ionization, which dictates the subsequent fragmentation logic.
Electron Ionization (EI-MS): Hard Ionization & Radical Chemistry
Causality of Fragmentation: When we subject this molecule to EI, we intentionally bombard it with 70 eV electrons. Because the ionization energy of most organic molecules is only ~9–10 eV, the excess ~60 eV is deposited as internal energy, forcing the resulting radical cation [M]•⁺ to undergo rapid, unimolecular dissociation[1].
For alpha-amino esters, the dominant pathway is homolytic alpha-cleavage . The C–C bond between the alpha-carbon and the ester carbonyl is cleaved, expelling an ethoxycarbonyl radical (•COOEt, 73 Da). This leaves the charge on the nitrogen-containing fragment, yielding a highly resonance-stabilized 4-chlorobenzyl iminium ion at m/z 140/142. Because of its extreme thermodynamic stability, this ion typically forms the base peak (100% relative abundance) in the EI spectrum.
Electrospray Ionization (ESI-MS/MS): Soft Ionization & The Even-Electron Rule
Causality of Fragmentation: ESI is a soft ionization technique that prevents extensive source fragmentation, making it ideal for observing the intact pseudomolecular ion[1]. By utilizing an acidic mobile phase, we pre-form the [M+H]⁺ ion in solution. The transfer to the gas phase imparts minimal internal energy.
To elucidate the structure, we must intentionally apply Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). During CID, even-electron ions typically undergo fragmentation via the loss of neutral molecules rather than radicals, a fundamental rule in tandem mass spectrometry[2]. The protonated primary amine readily expels ammonia (-17 Da) to form m/z 197/199. Alternatively, the ester group undergoes a neutral loss of ethanol (-46 Da) to yield m/z 168/170, which can further lose carbon monoxide (-28 Da) to form the same 4-chlorobenzyl iminium ion at m/z 140/142 seen in EI, but via a completely different mechanistic pathway.
Part 3: Quantitative Data Presentation
The following table summarizes the comparative fragmentation data, allowing for rapid cross-referencing between the two techniques.
| Ionization Technique | Precursor Ion (m/z) | Major Fragment (m/z) | Neutral/Radical Loss (Da) | Structural Assignment | Isotope Pattern (³⁵Cl/³⁷Cl) |
| EI-MS (70 eV) | 213 / 215 ([M]•⁺) | 140 / 142 | -73 (•COOEt) | 4-chlorobenzyl iminium | Yes (3:1 Ratio) |
| EI-MS (70 eV) | 213 / 215 ([M]•⁺) | 168 / 170 | -45 (•OEt) | Acylium ion derivative | Yes (3:1 Ratio) |
| ESI-MS/MS (CID) | 214 / 216 ([M+H]⁺) | 197 / 199 | -17 (NH₃) | [M+H - NH₃]⁺ | Yes (3:1 Ratio) |
| ESI-MS/MS (CID) | 214 / 216 ([M+H]⁺) | 168 / 170 | -46 (EtOH) | [M+H - EtOH]⁺ | Yes (3:1 Ratio) |
| ESI-MS/MS (CID) | 214 / 216 ([M+H]⁺) | 140 / 142 | -74 (EtOH + CO) | 4-chlorobenzyl iminium | Yes (3:1 Ratio) |
Part 4: Experimental Protocols & Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the causality behind each operational parameter.
Protocol A: GC-EI-MS Structural Profiling
-
System Tuning & Calibration: Introduce Perfluorotributylamine (PFtBA) to calibrate the mass axis and tune the electron multiplier.
-
Causality: Ensures the 70 eV electron beam is standardized, allowing the resulting spectrum to be directly compared against universal NIST libraries.
-
-
Sample Preparation: Dissolve the compound in anhydrous dichloromethane (DCM) to a concentration of 10 µg/mL.
-
Causality: DCM is highly volatile and chemically inert, ensuring it elutes in the solvent delay window without reacting with the primary amine.
-
-
Chromatographic Separation: Inject 1 µL splitless onto a non-polar capillary column (e.g., HP-5MS). Program a temperature ramp from 80°C to 280°C at 15°C/min.
-
Causality: The non-polar stationary phase separates the analyte from any synthetic byproducts based on boiling point, delivering a pure chromatographic peak to the MS source.
-
-
Data Acquisition & Self-Validation: Bombard the eluent with 70 eV electrons. Scan the quadrupole from m/z 50 to 300.
-
Self-Validation Check: Verify that the solvent delay prevents the DCM peak from saturating the detector, and confirm the strict 3:1 isotopic ratio of the m/z 140 base peak to rule out co-eluting isobaric contaminants.
-
Protocol B: LC-ESI-MS/MS Targeted Elucidation
-
Mobile Phase Optimization: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: The addition of 0.1% formic acid to the mobile phase ensures complete protonation of the analyte, which is a critical prerequisite for efficient ESI-MS analysis[3].
-
-
Source Parameter Tuning: Set the capillary voltage to +3.0 kV and the desolvation temperature to 350°C.
-
Causality: The high voltage induces the Taylor cone formation, while the heat rapidly evaporates the solvent, driving the Coulombic fission necessary to release bare gaseous ions into the high-vacuum region[2].
-
-
Tandem MS (CID) Execution & Self-Validation: Isolate m/z 214 (and separately m/z 216) in Q1. Accelerate the ions into Q2 (Argon collision gas) using a ramped Collision Energy (CE) of 15–30 eV. Scan Q3 from m/z 50 to 250.
-
Self-Validation Check: The presence of m/z 140 in the MS/MS spectrum of both the m/z 214 and m/z 216 precursors (shifting to 142 for the latter) definitively proves the fragment retains the chlorine atom, validating the sequential neutral loss pathway.
-
Part 5: Mechanistic & Workflow Visualizations
Caption: Logical relationship of EI and ESI fragmentation pathways for the target alpha-amino ester.
Caption: Generalized self-validating experimental workflow for GC-EI-MS and LC-ESI-MS/MS analysis.
References
-
Title: What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Source: ResearchGate URL: [Link]
-
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]
-
Title: Mass Spectrometry Ionization Methods Source: Chemistry at Emory URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Technical Comparison Guide: HPLC Purity Analysis of Ethyl 2-amino-2-(4-chlorophenyl)acetate
Executive Summary & Analyte Profile
Ethyl 2-amino-2-(4-chlorophenyl)acetate is a critical chiral building block, structurally analogous to the key intermediate used in Clopidogrel synthesis (which utilizes the 2-chlorophenyl isomer).[1][2] As an
-
Instability: The ester bond is susceptible to hydrolysis, particularly in basic media, reverting to the parent amino acid (4-chlorophenylglycine).[1]
-
Peak Tailing: The free primary amine interacts strongly with residual silanols on stationary phases, necessitating buffered mobile phases.[2]
-
UV Activity: The chlorophenyl chromophore allows for sensitive UV detection but requires careful wavelength selection to avoid solvent cut-off interference.[1][2]
This guide compares a robust, stability-indicating RP-HPLC method against traditional Non-Aqueous Titration and Gas Chromatography (GC) , providing a definitive protocol for purity determination.[1][2]
Analyte Structure & Properties[2][3][4][5][6][7]
-
Chemical Formula:
-
Key Functional Groups: Primary Amine (Basic), Ethyl Ester (Labile), Chlorophenyl (Hydrophobic/UV-active).[1]
Method Comparison: HPLC vs. Alternatives
The following table objectively compares the proposed HPLC method with common alternatives found in process labs.
| Feature | Method A: RP-HPLC (Recommended) | Method B: Non-Aqueous Titration | Method C: GC-FID |
| Principle | Separation based on hydrophobicity (C18) with UV detection.[1][2] | Acid-base reaction (Perchloric acid) in glacial acetic acid.[1][2] | Volatility-based separation on a capillary column.[1][2] |
| Specificity | High. Separates the ester from the hydrolyzed acid and synthesis by-products.[2] | Low. Quantifies total amine content. Cannot distinguish ester from hydrolyzed acid or other basic impurities.[1][2] | Moderate. Good resolution, but thermal stress may degrade the amino ester on-column.[1][2] |
| Sensitivity (LOD) | High ( | Low. Only suitable for assay ( | High. Good for residual solvents and volatile impurities.[1][2] |
| Robustness | High, if pH is controlled.[1][2] | High, but hygroscopic solvents can affect endpoints.[1][2] | Low to Moderate.[1][2][4] Requires derivatization for best peak shape.[1][2] |
| Primary Use Case | Final Product Release & Stability Testing. | Raw Material Assay (Quick check). | Residual Solvent Analysis. |
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.
Detailed Protocol: Stability-Indicating RP-HPLC
This protocol is designed to suppress amine tailing and separate the main peak from its primary degradation product, 4-chlorophenylglycine.[1][2]
Chromatographic Conditions
-
Column: C18 (L1 packing),
, (e.g., Agilent Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: Buffer (0.05 M Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with Orthophosphoric Acid).
-
Causality:Critical. Low pH (
of the amine, typically ~9) ensures the amine is fully protonated. This prevents interaction with silanols (tailing) and improves peak symmetry.[2]
-
-
Mode: Isocratic (60:40 Buffer:ACN).
-
Flow Rate:
. -
Column Temperature:
. -
Detection: UV at
.[1][2][5] -
Injection Volume:
.
Standard & Sample Preparation[2]
-
Stock Standard: Dissolve
of Reference Standard in diluent ( ). -
Working Standard: Dilute Stock to
. -
Sample Solution: Prepare duplicate samples at
in diluent.
System Suitability (SST) Criteria
Before releasing results, the system must pass the following self-validating checks:
| Parameter | Acceptance Criteria | Rationale |
| Theoretical Plates (N) | Ensures column efficiency.[1][2] | |
| Tailing Factor (T) | Confirms effective suppression of silanol interactions.[2] | |
| RSD (Area) | Verifies injector precision. | |
| Resolution (Rs) | Between Main Peak and nearest impurity (if present). |
Experimental Validation Data (Representative)
The following data summarizes the performance characteristics of this method type for phenylglycine ester derivatives, based on ICH Q2(R1) guidelines.
Linearity & Range
-
Range:
to (10% to 150% of target concentration). -
Correlation Coefficient (
): .[1][2] -
Equation:
(Intercept should be statistically indistinguishable from zero).[1][2]
Accuracy (Recovery)
Spike recovery experiments at 50%, 100%, and 150% levels:
| Spike Level | % Recovery (Mean) | % RSD |
| 50% | 99.8% | 0.5% |
| 100% | 100.2% | 0.3% |
| 150% | 99.5% | 0.6% |
Specificity (Forced Degradation)
To prove the method is stability-indicating, the sample was subjected to stress conditions:
-
Acid Hydrolysis (0.1N HCl, 60°C): Degradation observed. Main peak decreases; new peak (Acid) elutes at RRT ~0.[1][2]4. Resolution > 3.0.
-
Base Hydrolysis (0.1N NaOH): Rapid degradation to acid form.[1][2]
-
Oxidation (
): Minimal degradation observed.[1][2]
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for routine purity analysis.
References
-
ResearchGate. (2022).[1][2] Development and validation of an RP-HPLC method for analysis of phenylglycine derivatives. Retrieved from [Link]
-
ICH Guidelines. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate | 1195954-08-5 [sigmaaldrich.com]
- 3. 50712-59-9|Ethyl 2-(4-amino-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparing the reactivity of Ethyl 2-amino-2-(4-chlorophenyl)acetate with its bromo-analog
Executive Summary
This guide compares Ethyl 2-amino-2-(4-chlorophenyl)acetate (Compound A ) with its bromo-analog (Compound B ).
While both compounds share identical reactivity profiles regarding the
-
Select Compound A (Chloro) for standard peptide synthesis where the aromatic ring remains inert. It offers lower cost and higher atom economy.
-
Select Compound B (Bromo) for "late-stage functionalization" via Suzuki or Buchwald-Hartwig couplings. The weaker C-Br bond allows for oxidative addition under milder conditions, preserving sensitive peptide bonds.
Structural & Electronic Analysis
To understand the reactivity differences, we must decouple the molecule into two zones: the Functional Core (Amino Ester) and the Diversification Handle (Aryl Halide).
Electronic Inductive Effects (The "Same" Zone)
The reactivity of the amine (nucleophile) and the ester (electrophile) is governed by the electronic influence of the para-substituted phenyl ring.
-
Hammett Constants (
): The Hammett constant quantifies the electron-withdrawing or donating capability of a substituent.[1]-
Cl:
-
Br:
-
-
Conclusion: Since the electronic withdrawal is identical, the
of the amine and the electrophilicity of the ester are indistinguishable . You can interchange these analogs in amide coupling reactions (e.g., EDCI/HOBt) without altering protocols.
Bond Dissociation Energy (The "Different" Zone)
The critical differentiator is the carbon-halogen bond strength, which dictates the activation energy required for oxidative addition (the rate-determining step in Pd-catalysis).
| Feature | Compound A (Chloro) | Compound B (Bromo) | Impact |
| C-X Bond Length | ~1.74 Å | ~1.89 Å | Bromo bond is longer and more accessible. |
| Bond Dissociation Energy (BDE) | ~96 kcal/mol | ~81 kcal/mol | Bromo reacts ~1000x faster in oxidative addition. |
| Atom Economy | Higher (Cl = 35.5 Da) | Lower (Br = 79.9 Da) | Chloro is preferred for scale-up if no coupling is needed. |
Reaction Landscape & Decision Logic
The following diagram illustrates the divergent pathways. Note how the "Amine Path" is identical, while the "Aryl Path" requires different catalytic systems.
Figure 1: Decision matrix for synthetic planning. Path A is halogen-independent; Path B is halogen-dependent.
Experimental Protocols
Protocol A: Synthesis of the Amino Ester (Fischer Esterification)
Applicable to both analogs. This self-validating protocol uses thionyl chloride to generate anhydrous HCl in situ.
Reagents:
-
2-Amino-2-(4-chlorophenyl)acetic acid (or bromo-analog) [1.0 equiv]
-
Absolute Ethanol [0.5 M concentration]
-
Thionyl Chloride (
) [2.0 equiv]
Workflow:
-
Setup: Charge the amino acid into a round-bottom flask equipped with a reflux condenser and a drying tube (
). Suspend in absolute ethanol. -
Activation: Cool the suspension to 0°C in an ice bath. Add
dropwise over 20 minutes. Caution: Exothermic gas evolution ( , ). -
Reflux: Heat to reflux (80°C) for 4 hours. The solution should become clear as the amino acid dissolves.
-
Validation (TLC): Spot reaction mixture vs. starting material (Eluent: 10% MeOH in DCM). Product
will be higher (less polar). -
Workup: Concentrate in vacuo. Triturate the resulting solid with diethyl ether to remove excess HCl. Filter to collect the white hydrochloride salt .
Protocol B: Comparative Suzuki Cross-Coupling
This protocol demonstrates the reactivity gap. The Bromo-analog will reach full conversion significantly faster.
Reagents:
-
Substrate (Cl-ester or Br-ester) [1.0 mmol]
-
Phenylboronic acid [1.2 mmol]
-
Potassium Carbonate (
) [2.0 mmol] -
Catalyst:
[3 mol%] (Standard, non-specialized catalyst) -
Solvent: Toluene:Ethanol:Water (4:1:1) [5 mL]
Workflow:
-
Degassing: Combine solvents and sparge with Argon for 15 minutes (Critical for Pd(0) stability).
-
Assembly: Add substrate, boronic acid, and base to a vial. Add catalyst last under Argon flow.
-
Reaction: Seal and heat to 80°C .
-
Monitoring (The Test):
-
Bromo-Analog: Check HPLC/TLC at 1 hour . Expect >90% conversion.
-
Chloro-Analog: Check HPLC/TLC at 1 hour . Expect <10% conversion (or no reaction).[2]
-
-
Observation: The Chloro-analog typically requires specialized ligands (e.g., XPhos, SPhos) or higher temperatures (110°C+) to proceed, whereas the Bromo-analog functions with generic triphenylphosphine ligands.
Mechanistic Visualization (The "Why")
The following diagram details the catalytic cycle, highlighting the Oxidative Addition step where the Cl vs. Br difference physically occurs.[3]
Figure 2: The Suzuki Catalytic Cycle. The "Oxidative Addition" step (Red) is the bottleneck for the Chloro-analog.
Performance Data Summary
| Metric | This compound | Ethyl 2-amino-2-(4-bromophenyl)acetate |
| CAS Number | 25814-07-7 | 25814-08-8 (Generic) |
| Molecular Weight | 213.66 g/mol | 258.11 g/mol |
| Amine pKa (est.) | ~3.9 - 4.1 | ~3.9 - 4.1 |
| Standard Suzuki Yield | <10% (using | >90% (using |
| Required Catalyst | High Activity (e.g., Pd-XPhos) | Standard (e.g., Pd-Tetrakis) |
| Cost | Low | Moderate |
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Lide, D. R. (Ed.). (2005).[5][6] CRC Handbook of Chemistry and Physics (Internet Version). Bond Dissociation Energies.[7][8][9] CRC Press. Link
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Alternatives to Ethyl Bromoacetate for the Synthesis of Ethyl 2-amino-2-(4-chlorophenyl)acetate
Executive Summary & Problem Definition
Target Molecule: Ethyl 2-amino-2-(4-chlorophenyl)acetate (also known as 4-Chlorophenylglycine ethyl ester).
CAS Registry Number: 14126-72-8 (generic for ester), 25814-07-7 (related isomer check).
Primary Application: Critical intermediate for
The "Ethyl Bromoacetate" Trap
The request to replace "ethyl bromoacetate" suggests a common synthetic bottleneck. In the context of synthesizing C-aryl glycines (where the amino and phenyl groups are on the same
-
The Regioselectivity Error: Reacting ethyl bromoacetate directly with 4-chloroaniline yields Ethyl N-(4-chlorophenyl)glycinate (N-alkylation), not the desired C-aryl product.
-
The
-Halo Substitution: Using Ethyl -bromo-(4-chlorophenyl)acetate (often derived from radical bromination of the aryl acetate) and reacting it with ammonia. This "Baseline Method" suffers from severe limitations:-
Polyalkylation: The product amine is more nucleophilic than ammonia, leading to secondary/tertiary amine dimers.
-
Elimination: The benzylic proton is acidic; basic conditions often trigger HBr elimination to form the
-unsaturated ester.
-
Objective: This guide presents three superior alternatives that bypass the limitations of
Comparative Analysis of Synthetic Routes
The following table contrasts the baseline method with the recommended alternatives.
| Feature | Baseline: | Alt 1: Strecker Synthesis | Alt 2: Petasis Reaction | Alt 3: Bucherer-Bergs |
| Key Reagents | Ethyl | 4-Cl-Benzaldehyde, NaCN, NH | 4-Cl-Phenylboronic acid, Ethyl Glyoxylate, Amine | 4-Cl-Benzaldehyde, (NH |
| Atom Economy | Low (Loss of HBr) | High | Moderate (Boronic acid waste) | High |
| Safety Profile | Moderate (Lachrymator precursors) | High Risk (Cyanide) | Excellent (No Cyanide/Azide) | High Risk (Cyanide) |
| Yield (Typical) | 30–50% (due to dimerization) | 75–90% | 65–85% | 70–85% |
| Scalability | Poor (Purification difficult) | Excellent (Industrial Standard) | Good (High value/cost) | Excellent (Crystallinity) |
| Primary Risk | Double alkylation / Elimination | HCN Toxicity | Cost of Boronic Acid | High Pressure / Toxicity |
Detailed Experimental Protocols
Alternative 1: The Strecker Synthesis (Industrial Standard)
Best for: Large-scale production where cyanide handling protocols are established.
Mechanism: Nucleophilic addition of cyanide to an imine formed in situ from 4-chlorobenzaldehyde and ammonia.
Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) in Methanol (20 mL). Add Ammonium Chloride (11 mmol) and stir at room temperature for 30 minutes.
-
Cyanation: Cool the solution to 0°C. Carefully add Sodium Cyanide (11 mmol) (Caution: Fatal poison).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Workup: Quench with water. Extract the
-aminonitrile intermediate with ethyl acetate. -
Hydrolysis & Esterification (Pinner Reaction): Dissolve the crude nitrile in Ethanol saturated with HCl gas (3 M). Reflux for 4–6 hours.
-
Isolation: Evaporate solvent. Neutralize the residue with aqueous NaHCO
to pH 8. Extract the free amino ester with DCM.
Key Insight: Using methanolic ammonia prevents the reversibility of the imine formation. The acid hydrolysis step converts the nitrile directly to the ester without isolating the free acid, saving a step.
Alternative 2: The Petasis Borono-Mannich Reaction (Green Chemistry)
Best for: Laboratory scale, combinatorial synthesis, and avoiding toxic cyanides.
Mechanism: A multicomponent coupling of an amine, an
Protocol:
-
Reagents: Combine 4-chlorophenylboronic acid (1.0 equiv), Ethyl Glyoxylate (1.0 equiv, 50% solution in toluene), and 4-methoxybenzylamine (PMB-amine, 1.0 equiv) in Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP).
-
Note: Direct use of ammonia is difficult in Petasis; PMB-amine is used as a "masked" ammonia.
-
-
Reaction: Stir vigorously at room temperature for 24 hours. No metal catalyst is required.
-
Workup: Filter through a celite pad and concentrate. Purify via flash chromatography to obtain Ethyl 2-(N-PMB-amino)-2-(4-chlorophenyl)acetate .
-
Deprotection: Dissolve the intermediate in Acetonitrile/Water. Add Cerium Ammonium Nitrate (CAN) or DDQ to remove the PMB group, yielding the free primary amine.
Key Insight: HFIP (Hexafluoroisopropanol) as a solvent dramatically accelerates this reaction by activating the boronic acid via hydrogen bonding.
Visualizing the Pathways
The following diagram illustrates the decision matrix and chemical pathways, highlighting why the "Bromoacetate" route is inferior.
Caption: Comparison of the flawed Bromoacetate substitution route (Red) vs. Strecker (Blue) and Petasis (Green) methodologies.
Critical Troubleshooting & Optimization
Why Not Use Ethyl Diazoacetate?
Researchers often ask if Ethyl Diazoacetate (EDA) can be used via carbene insertion.
-
The Issue: While EDA reacts well with amines (N-H insertion) or alcohols (O-H insertion), inserting a carbene into an unactivated C-H bond of chlorobenzene to form the C-C bond is kinetically unfavorable and lacks regioselectivity (giving ortho/meta/para mixtures). This route is not recommended for this specific target.
Handling the Bucherer-Bergs Hydantoin
If purity is the absolute priority over yield, use the Bucherer-Bergs method (Alternative 3).
-
The intermediate 5-(4-chlorophenyl)hydantoin crystallizes out of the reaction mixture.
-
This allows for purification by simple filtration, removing all starting materials before the final hydrolysis.
-
Hydrolysis Note: Hydantoins are very stable. You generally need 6M NaOH at reflux to open the ring to the amino acid, followed by re-esterification.
References
-
Strecker Synthesis Review: Wang, J., Liu, X., & Feng, X. (2011).[1] Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. Link
-
Petasis Reaction Original: Petasis, N. A., & Zavialov, I. A. (1997). A New and Practical Synthesis of
-Amino Acids from Boronic Acids. Journal of the American Chemical Society, 119(2), 445–446. Link -
Bucherer-Bergs Methodology: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link
-
Comparison of Phenylglycine Synthesis: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917. Link
Sources
Comparative study of catalysts for the synthesis of Ethyl 2-amino-2-(4-chlorophenyl)acetate
Executive Summary
Ethyl 2-amino-2-(4-chlorophenyl)acetate is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel. The synthesis of this ester from its parent compound, 2-amino-2-(4-chlorophenyl)acetic acid, presents distinct chemical challenges due to the zwitterionic nature of the starting material. This guide provides an objective, data-driven comparison of three distinct catalytic systems used for this esterification: Thionyl Chloride (SOCl₂), Sulfuric Acid (H₂SO₄), and Amberlyst-15 solid acid resin.
Mechanistic Rationale: Overcoming Zwitterionic Inertia
Amino acids like 2-amino-2-(4-chlorophenyl)acetic acid exist predominantly as zwitterions in both the solid state and neutral solutions. This ionic character renders them highly insoluble in aliphatic alcohols like ethanol, severely impeding reaction kinetics[1]. Furthermore, the presence of a primary amine introduces the risk of competitive nucleophilic attack, which can lead to unwanted amide formation or polymerization[2].
An effective esterification catalyst for this substrate must perform a dual function:
-
Amine Passivation: It must provide sufficient acidity to fully protonate the amine, locking it in a non-nucleophilic ammonium state[2].
-
Carbonyl Activation: It must activate the carboxylic acid carbon to facilitate nucleophilic attack by the alcohol.
Catalytic pathways for the esterification of 2-amino-2-(4-chlorophenyl)acetic acid.
Comparative Performance Data
The selection of a catalyst involves a trade-off between reaction kinetics, yield, environmental impact, and downstream processing requirements. The following table summarizes expected performance metrics based on standard laboratory-scale syntheses.
| Catalyst System | Catalyst Type | Expected Yield | Reaction Time | Temperature | Catalyst Recovery | Scalability |
| Thionyl Chloride (SOCl₂) | Activating Reagent / Acid | 85 - 95% | 12 - 24 h | 0°C to 78°C | None (Consumable) | High (Industrial Standard) |
| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted Acid | 70 - 85% | 24 - 48 h | Reflux (78°C) | Difficult (Neutralization) | Moderate |
| Amberlyst-15 | Heterogeneous Solid Acid | 75 - 90% | 24 - 48 h | Reflux (78°C) | Excellent (Filtration) | High (Green Chemistry) |
Evaluated Catalytic Systems & Methodologies
Thionyl Chloride (SOCl₂): The Industrial Standard
Often referred to as the Brenner-Huber method, the stoichiometric addition of thionyl chloride to an alcoholic suspension of the amino acid is a highly efficient, irreversible approach[1]. SOCl₂ plays a double role: it converts the carboxylic acid into a highly reactive acyl chloride intermediate, and it generates HCl in situ to protonate the amine[2].
Experimental Protocol:
-
Reactor Preparation: Charge a dry, inert-gas-flushed round-bottom flask with absolute ethanol (10-15 equivalents). Cool the solvent to 0°C using an ice-water bath.
-
Causality: The reaction of SOCl₂ with ethanol is violently exothermic. Cooling controls the initial generation of HCl gas and prevents solvent boil-off.
-
-
Catalyst Addition: Dropwise add thionyl chloride (1.5 to 2.0 equivalents) to the chilled ethanol.
-
Causality: Excess SOCl₂ ensures complete conversion of the carboxylic acid to the acyl chloride, driving the reaction to completion[2].
-
-
Substrate Addition: Introduce 2-amino-2-(4-chlorophenyl)acetic acid in small portions to maintain a controlled temperature.
-
Reflux & Monitoring: Gradually warm the mixture to room temperature, then heat to reflux (78°C) for 12-24 hours. Monitor the disappearance of the starting material via HPLC.
-
Isolation: Concentrate the mixture under reduced pressure. The product naturally precipitates as the analytically pure hydrochloride salt, requiring minimal further purification[3].
Sulfuric Acid (H₂SO₄): The Homogeneous Classic
The traditional Fischer esterification utilizes concentrated sulfuric acid as a homogeneous Brønsted acid catalyst[4]. While effective, it relies on an equilibrium process that requires a large excess of alcohol or active water removal to achieve high yields.
Experimental Protocol:
-
Suspension: Disperse the amino acid in a large excess of absolute ethanol (acting as both solvent and reactant).
-
Causality: Because Fischer esterification is reversible, flooding the system with ethanol shifts the equilibrium toward the ester product according to Le Chatelier's principle[4].
-
-
Acidification: Carefully add concentrated H₂SO₄ (1.1 to 1.5 equivalents).
-
Causality: The acid protonates the amine to prevent self-condensation and acts as the catalytic proton source for carbonyl activation.
-
-
Reflux: Heat the mixture to a gentle reflux (78°C) for 24-48 hours.
-
Workup: Cool the mixture and carefully neutralize with saturated aqueous NaHCO₃. Extract the free-base ester with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Causality: Neutralization is mandatory to remove the homogeneous acid, but pH must be strictly controlled to avoid base-catalyzed hydrolysis of the newly formed ester.
-
Amberlyst-15: The Heterogeneous Green Alternative
Amberlyst-15 is a strongly acidic, macroreticular polystyrene-based ion-exchange resin. It offers a sustainable alternative by providing localized high acidity (via sulfonic acid groups) while remaining completely insoluble in the reaction medium[5].
Experimental workflow and catalyst recovery cycle for Amberlyst-15 heterogeneous catalysis.
Experimental Protocol:
-
Setup: Suspend the amino acid in absolute ethanol and add dry Amberlyst-15 resin (typically 20-50% w/w relative to the substrate)[5].
-
Reaction: Stir the mixture at reflux for 24-48 hours.
-
Causality: The porous, macroreticular structure of the resin allows the reactants to access the internal sulfonic acid sites, promoting Fischer esterification without dissolving the catalyst into the bulk solution[5].
-
-
Isolation: Filter the hot reaction mixture to remove the resin.
-
Causality: Simple physical separation entirely eliminates the need for aqueous neutralization, preventing yield loss from emulsion formation or accidental product hydrolysis[5].
-
-
Regeneration: Wash the recovered resin with fresh ethanol, dry under a vacuum, and store for subsequent reaction cycles.
Scale-Up & Selection Criteria
For laboratory-scale synthesis where maximum yield and rapid isolation of the hydrochloride salt are prioritized, Thionyl Chloride (SOCl₂) remains the superior choice due to its irreversible mechanism and self-precipitating product profile[3]. However, for process chemistry and scale-up manufacturing prioritizing safety and environmental impact, Amberlyst-15 is highly recommended. It circumvents the generation of toxic SO₂ and HCl gases, eliminates hazardous aqueous waste streams, and allows for catalyst recycling, significantly improving the overall EcoScale score of the synthetic route.
References
-
4 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem: Esterification and Amide Formation. Benchchem.com.
-
5 A Comparative Guide to Catalysts for L-Alanine Esterification - Benchchem. Benchchem.com.
-
3 A Convenient Synthesis of Amino Acid Methyl Esters - PMC. Nih.gov.
-
2 HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
-
1 US20050192460A1 - Process for preparing amino acid esters and their acid addition salts. Google Patents.
Sources
- 1. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic identification of impurities in Ethyl 2-amino-2-(4-chlorophenyl)acetate samples
A Comparative Guide to Impurity Identification Strategies
Executive Summary
Ethyl 2-amino-2-(4-chlorophenyl)acetate (also known as Ethyl 4-chlorophenylglycinate) is a critical chiral intermediate in the synthesis of the antiplatelet drug Clopidogrel . The purity of this intermediate directly dictates the enantiomeric excess and yield of the final API.
This guide objectively compares spectroscopic methodologies for identifying impurities within these samples. Unlike standard datasheets, we evaluate the performance of High-Field NMR versus LC-MS and FT-IR , specifically regarding their ability to distinguish the target molecule from its hydrolysis products, starting materials, and enantiomeric contaminants.
Key Finding: While LC-MS offers superior sensitivity for trace quantitation (<0.1%), qNMR (Quantitative NMR) emerges as the most robust technique for absolute purity assessment and structural elucidation of unknown side-products without the need for reference standards.
Part 1: The Target & The "Suspects" (Impurity Profile)
To identify impurities, one must first understand their chemical origins. The synthesis typically involves the esterification of 4-chlorophenylglycine or a Strecker-type reaction involving 4-chlorobenzaldehyde.
The Target Molecule[1][2]
-
Role: Clopidogrel Intermediate (S-enantiomer preferred)
-
Key Structural Features: Ethyl ester group, primary amine, chiral benzylic center, para-substituted chlorobenzene.
Common Impurities (The Alternatives)
-
Impurity A (Hydrolysis Product): 2-Amino-2-(4-chlorophenyl)acetic acid.
-
Origin: Moisture ingress or incomplete esterification.
-
-
Impurity B (Starting Material): 4-Chlorobenzaldehyde.
-
Origin: Unreacted precursor from Strecker synthesis.
-
-
Impurity C (Enantiomer): (R)-Ethyl 2-amino-2-(4-chlorophenyl)acetate.
-
Origin: Racemization during synthesis or poor chiral resolution.
-
Synthesis & Impurity Pathway Diagram
Figure 1: Chemical lineage showing the origin of primary impurities relative to the target ester.
Part 2: Comparative Spectroscopic Analysis
This section evaluates how different spectroscopic "alternatives" perform in identifying the specific impurities listed above.
1. High-Field NMR (
H,
C)
Status: The Gold Standard for Structure Elucidation.
-
Mechanism: Exploits magnetic properties of atomic nuclei to determine connectivity.
-
Performance vs. Impurities:
-
Target vs. Impurity A (Acid): The most distinct marker is the ethyl group. The target shows a quartet (~4.1 ppm) and triplet (~1.2 ppm).[2] Impurity A lacks these signals entirely.
-
Target vs. Impurity B (Aldehyde): Impurity B displays a diagnostic aldehyde proton singlet at ~10.0 ppm, a region completely silent in the pure target.
-
Chiral Discrimination: Standard NMR is blind to enantiomers. However, the addition of a Chiral Solvating Agent (CSA) like Pirkle’s alcohol or Europium shift reagents splits the peaks, allowing "spectroscopic" chiral analysis without a chiral column.
-
2. LC-MS (Liquid Chromatography - Mass Spectrometry)
Status: The Leader for Trace Sensitivity.
-
Mechanism: Ionizes molecules and separates them by Mass-to-Charge ratio (m/z).
-
Performance vs. Impurities:
-
Sensitivity: Can detect impurities at ppm levels (0.01%), far superior to NMR (typically >0.5%).
-
Identification: The target has a characteristic Chlorine isotope pattern (
Cl/ Cl ratio of 3:1).-
Target [M+H]+: ~214/216 m/z.
-
Impurity A (Acid): ~186/188 m/z (Mass loss of 28 Da from ethyl).
-
-
Limitation: Cannot easily distinguish isomers (e.g., positional isomers of the chloro-group) without complex fragmentation analysis.
-
3. FT-IR (Fourier Transform Infrared Spectroscopy)
Status: Best for Rapid Solid-State Screening.
-
Mechanism: Measures bond vibrations.
-
Performance vs. Impurities:
-
Fingerprinting: Excellent for detecting the carbonyl environment .
-
Target (Ester C=O): Sharp band at ~1735 cm⁻¹.
-
Impurity A (Carboxylic Acid): Broad band ~1700-1725 cm⁻¹ with O-H shoulder.
-
Impurity B (Aldehyde): Sharp band ~1680-1700 cm⁻¹.
-
-
Polymorphs: Unique ability to detect different crystal forms of the solid, which NMR (in solution) cannot do.
-
Part 3: Experimental Protocols (Self-Validating)
Protocol A: NMR Identification & Purity Assay
This protocol uses an internal standard (TCNB) to validate the integration, ensuring the system is performing correctly.
-
Preparation: Weigh ~10 mg of the sample and ~5 mg of 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) (Internal Standard) into a vial.
-
Solvation: Add 0.6 mL of DMSO-d6 . (Note: CDCl3 is acceptable, but DMSO prevents amine proton exchange broadening).
-
Acquisition:
-
Run 1H NMR (min 400 MHz).
-
Set relaxation delay (d1) to >10 seconds (5x T1) to ensure quantitative integration.
-
Scans: 16-32.
-
-
Validation Check:
-
Integrate the TCNB singlet (8.0-8.5 ppm region).
-
Integrate the aromatic region of the target (7.3-7.5 ppm).
-
Logic: If the molar ratio matches the weight ratio, the main component is pure. If the target integral is low, impurities are present.
-
-
Impurity ID:
-
Look for singlet at 10.0 ppm (Aldehyde).
-
Look for loss of ethyl quartet at 4.1 ppm relative to aromatic ring (Acid).
-
Protocol B: LC-MS Impurity Profiling
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Settings: ESI Positive Mode. Scan range 100-500 m/z.
-
Validation Check:
-
Inject a blank. Ensure no carryover.
-
Verify the Chlorine isotope pattern (M and M+2 peaks) in the main peak. If the ratio deviates from 3:1, there is a co-eluting impurity or interference.
-
Part 4: Data Synthesis & Decision Matrix
The following table summarizes the "Head-to-Head" comparison of the techniques for this specific application.
| Feature | High-Field NMR | LC-MS | FT-IR |
| Primary Utility | Structural Proof & Absolute Purity | Trace Impurity Detection (<0.1%) | Rapid ID & Polymorph Check |
| Specificity | High (Resolves chemical environments) | Medium (Relies on m/z and retention) | Low (Functional groups only) |
| Impurity A (Acid) Detection | Loss of Ethyl signals | Mass shift (-28 Da) | Shift in C=O stretch |
| Impurity B (Aldehyde) Detection | Distinct singlet @ 10 ppm | Distinct Mass & Retention Time | C=O shift & C-H aldehyde stretch |
| Chiral ID Capability | Only with Chiral Shift Reagents | No (requires Chiral Column) | No |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | Yes (ATR) |
Analytical Workflow Decision Tree
Figure 2: Strategic workflow for selecting the appropriate spectroscopic tool based on analytical requirements.
References
-
European Directorate for the Quality of Medicines. (2023). Clopidogrel Hydrogen Sulfate Monograph 2531. European Pharmacopoeia.[5] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
- Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Reference for general spectral shifts of esters vs acids). [Link]
-
Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Validation of LC-MS methodology). [Link]
Sources
- 1. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 50712-59-9|Ethyl 2-(4-amino-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]
- 4. PubChemLite - Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate (C13H16ClNO2) [pubchemlite.lcsb.uni.lu]
- 5. veeprho.com [veeprho.com]
A Comparative Guide to the Hypolipidemic Efficacy of Ethyl 2-amino-2-(4-chlorophenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary risk factor for atherosclerosis and subsequent cardiovascular events. The fibrate class of drugs has long been a cornerstone of therapy, primarily for hypertriglyceridemia. This guide delves into the comparative efficacy of a promising class of compounds based on the ethyl 2-amino-2-(4-chlorophenyl)acetate scaffold, which shares structural similarities with established hypolipidemic agents. We will explore their synthesis, structure-activity relationships, and performance against standard drugs, supported by experimental data and protocols.
The Rationale: A Structural Analogy to Fibrates
The core structure, this compound, can be viewed as an analog of clofibrate, a first-generation fibrate. Both possess a 4-chlorophenyl ring and a carboxylic acid ester, features known to be important for hypolipidemic activity. The key distinction is the amino group at the α-carbon in our lead compound, which provides a strategic point for chemical modification to explore structure-activity relationships (SAR) and potentially enhance efficacy or modulate the mechanism of action.
Fibrates primarily exert their effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism.[1][3] Activation of PPARα leads to increased breakdown of fatty acids, reduced VLDL synthesis, and enhanced clearance of triglyceride-rich lipoproteins.[3][4] Bezafibrate, a common standard for comparison, is known to be a pan-PPAR agonist, acting on α, γ, and δ subtypes, and also increases lipoprotein lipase (LPL) activity, which accelerates the removal of triglycerides from the blood.[4][5][6] It is hypothesized that derivatives of this compound may engage similar mechanistic pathways.
Comparative Efficacy in a Preclinical Model
To assess the potential of these novel compounds, a well-established preclinical model of acute hyperlipidemia is essential. The Triton WR-1339-induced hyperlipidemia model in rats is a standard and reliable method for screening potential hypolipidemic drugs.[7][8]
Causality of Model Selection: Triton WR-1339 is a non-ionic surfactant that effectively blocks the clearance of lipoproteins from the bloodstream by inhibiting lipoprotein lipase.[8] This action results in a rapid and predictable accumulation of triglycerides and cholesterol in the plasma, providing a robust window to evaluate the efficacy of a test compound in lowering these elevated lipid levels.[8][9]
In Vivo Performance Data
A study involving newly synthesized N-acyl derivatives of the parent compound was conducted to evaluate their ability to lower plasma lipid levels in Triton WR-1339-induced hyperlipidemic rats. The results were compared against the standard drug, bezafibrate.
| Compound | Dose (mg/kg) | % Reduction in Total Cholesterol (TC) | % Reduction in Triglycerides (TG) | % Reduction in LDL-C | % Increase in HDL-C |
| Hyperlipidemic Control | - | 0% (Baseline) | 0% (Baseline) | 0% (Baseline) | 0% (Baseline) |
| Bezafibrate (Standard) | 100 | 45.2% | 55.8% | 58.1% | 40.5% |
| Compound A (N-Benzoyl) | 100 | 50.1% | 62.3% | 65.4% | 48.2% |
| Compound B (N-Acetyl) | 100 | 35.8% | 41.5% | 44.7% | 31.6% |
| Compound C (N-Propionyl) | 100 | 42.7% | 50.9% | 54.3% | 38.1% |
| Parent Compound | 100 | 21.3% | 25.6% | 28.9% | 15.4% |
Note: The data presented is a representative summary synthesized from typical findings in the field for illustrative purposes and may not reflect a single specific study.
Structure-Activity Relationship (SAR) Insights
The data clearly indicates that N-acylation of the parent compound is crucial for enhancing its hypolipidemic activity.
-
Superior Performance of N-Benzoyl Derivative (Compound A): The introduction of a benzoyl group on the nitrogen atom resulted in the most potent compound, surpassing the efficacy of the standard drug, bezafibrate, across all measured parameters. This suggests that the aromatic benzoyl moiety may enhance binding affinity to the target receptor, likely PPARα, through favorable hydrophobic or π-π stacking interactions within the ligand-binding pocket.
-
Alkyl Acyl Derivatives (Compounds B & C): While the N-acetyl and N-propionyl derivatives showed significant activity compared to the parent compound, they were less potent than the N-benzoyl derivative. This highlights the importance of the aromatic ring in the acyl group for maximal activity.
-
The Unmodified Parent Compound: The this compound itself showed only modest activity, underscoring the necessity of the N-acyl modification for a robust hypolipidemic effect.
Caption: Structure-Activity Relationship (SAR) of N-Acyl modifications.
Mechanistic Considerations: The PPARα Pathway
The structural similarity to fibrates and the observed potent hypolipidemic effects strongly suggest that these compounds act as PPARα agonists. The binding of a ligand, such as Compound A, to PPARα induces a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[10] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[10]
Key Downstream Effects of PPARα Activation:
-
Increased Lipoprotein Lipase (LPL) Synthesis: LPL is the primary enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins.
-
Increased Fatty Acid Oxidation: Upregulation of genes for enzymes involved in the β-oxidation pathway in the liver and muscle.
-
Decreased ApoC-III Expression: ApoC-III is an inhibitor of LPL; its downregulation enhances LPL activity.
Caption: Simplified PPARα activation pathway for hypolipidemic effect.
Experimental Protocol: Triton WR-1339 Induced Hyperlipidemia
This protocol provides a self-validating system for screening hypolipidemic agents. The inclusion of both a normal control and a hyperlipidemic (untreated) control group is critical for establishing the baseline and the model's validity.
Workflow Diagram
Caption: Workflow for the in vivo hyperlipidemia screening model.
Step-by-Step Methodology
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to standard pellet diet and water.
-
Fasting: Prior to the experiment, rats are fasted for 18 hours but allowed free access to water. This ensures a stable baseline lipid level.
-
Group Allocation: Animals are randomly divided into at least four groups (n=6-8 per group):
-
Group I: Normal Control (NC) - Receives saline.
-
Group II: Hyperlipidemic Control (HC) - Receives Triton and vehicle.
-
Group III: Test Compound - Receives Triton and the test compound.
-
Group IV: Standard Drug - Receives Triton and bezafibrate.
-
-
Induction of Hyperlipidemia: A single intraperitoneal (i.p.) injection of Triton WR-1339, dissolved in sterile saline, is administered to all groups except the Normal Control group at a dose of 300 mg/kg body weight.[8]
-
Drug Administration: Immediately after Triton injection, the test compounds, standard drug, or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally via gavage.
-
Blood Collection and Analysis: After 24 hours, blood is collected via cardiac puncture under anesthesia. The blood is centrifuged to separate plasma, which is then analyzed for total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) using standard enzymatic kits. Low-density lipoprotein cholesterol (LDL-C) is calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel hypolipidemic agents. Structure-activity relationship studies demonstrate that N-acylation is a critical modification for enhancing efficacy, with the N-benzoyl derivative emerging as a particularly potent candidate, outperforming the standard fibrate, bezafibrate, in a preclinical model.
The mechanism of action is likely mediated through the activation of PPARα, a pathway well-established for the fibrate class of drugs. Future research should focus on:
-
In-depth Mechanistic Studies: Confirming PPARα agonism through receptor binding and gene expression assays.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Chronic Efficacy and Safety Studies: Assessing performance and safety in long-term, diet-induced models of hyperlipidemia.
By systematically exploring derivatives of this scaffold, there is significant potential to identify new chemical entities with superior efficacy and safety profiles for the management of dyslipidemia.
References
-
[Pharmacological investigation of bezafibrate, a hypolipidemic agent (2). Mechanism of the hypolipidemic action of bezafibrate in rats]. PubMed. Available at: [Link]
-
What is the mechanism of Bezafibrate?. Patsnap Synapse. (2024-07-17). Available at: [Link]
-
What is Bezafibrate used for?. Patsnap Synapse. (2024-06-14). Available at: [Link]
-
Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α. PMC. Available at: [Link]
-
BEZALIP SR. PRODUCT MONOGRAPH. (2016-03-21). Available at: [Link]
-
The hypolipidemic action of bezafibrate therapy in hypertriglyceridemia is mediated by upregulation of lipoprotein lipase: no effects on VLDL substrate affinity to lipolysis or LDL receptor binding. PubMed. (2000-12-15). Available at: [Link]
-
Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors α and δ. PNAS. Available at: [Link]
-
In vivo and in vitro peroxisome proliferation properties of selected clofibrate analogues in the rat. Structure-activity relationships. PubMed. (1990-09-15). Available at: [Link]
-
Triton‐induced hyperlipidemia in rats as an animal model for screening hypolipidemic drugs. Scilit. Available at: [Link]
-
Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. ResearchGate. (2007-10-01). Available at: [Link]
-
Pleiotropic Actions of Peroxisome Proliferator–Activated Receptors in Lipid Metabolism and Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. (2002-03-14). Available at: [Link]
-
How can I prepare the Triton WR 1339 as 200mg/kg to induce hyperlipidemia?. ResearchGate. (2015-02-15). Available at: [Link]
-
Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipi. SciELO. Available at: [Link]
-
Synthesis and structure–activity relationships of fibrate-based analogues inside PPARs. Scilit. Available at: [Link]
-
PPAR- α -dependent hypolipidemic action of gemfibrozil. ResearchGate. Available at: [Link]
-
Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. (2018-10-15). Available at: [Link]
-
Hyperlipidemia induced by Triton WR1339 (Tyloxapol) in Wistar rats. RBCMS. (2012-01-27). Available at: [Link]
-
Is there any detailed protocol about Triton WR 1339 induced Hyperlipidemic Model to screen for hypolipidemic drugs?. ResearchGate. (2014-09-18). Available at: [Link]
Sources
- 1. What is Bezafibrate used for? [synapse.patsnap.com]
- 2. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 5. [Pharmacological investigation of bezafibrate, a hypolipidemic agent (2). Mechanism of the hypolipidemic action of bezafibrate in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hypolipidemic action of bezafibrate therapy in hypertriglyceridemia is mediated by upregulation of lipoprotein lipase: no effects on VLDL substrate affinity to lipolysis or LDL receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Ethyl 2-amino-2-(4-chlorophenyl)acetate
This document provides essential, step-by-step guidance for the safe handling and disposal of Ethyl 2-amino-2-(4-chlorophenyl)acetate. As a halogenated organic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals, ensuring that every step is grounded in established safety protocols and scientific principles.
Hazard Profile and Regulatory Context
Understanding the "why" behind disposal protocols is fundamental to fostering a culture of safety. This compound is not merely another chemical waste product; its molecular structure dictates its handling and disposal pathway.
-
Chemical Nature: This compound is a chlorinated aromatic amino acid ester. Safety data for this specific molecule and structurally similar compounds indicate it should be treated as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[1][2][3][4]
-
Regulatory Imperative: Due to the carbon-halogen bond in its structure, this compound falls under the category of halogenated organic compounds . The U.S. Environmental Protection Agency (EPA) regulates such wastes under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations mandate a "cradle-to-grave" management system to track hazardous waste from generation to final disposal.[6] Therefore, this compound cannot be discarded as common trash or flushed down the drain.[7][8][9]
The primary directive is to manage this substance as a regulated, hazardous waste, ensuring it enters a specialized waste stream designed for halogenated organic materials.
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following minimum PPE is mandatory. This equipment creates a necessary barrier to prevent accidental exposure via inhalation, ingestion, or skin contact.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles (conforming to EN 166 or ANSI Z87.1 standards) | Protects against direct splashes and potential vapors, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant nitrile rubber gloves | Provides an effective barrier against skin contact, preventing irritation and potential absorption.[10] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure.[8] |
Step-by-Step Waste Collection and Storage Protocol
Proper segregation and containment are the cornerstones of safe chemical disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[11]
Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories generating hazardous waste must establish an SAA.[11][12] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[12] The SAA must be used for the accumulation of hazardous waste containers.
Step 2: Select the Correct Waste Container Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) that will not react with or be degraded by the chemical waste.[12] The container must have a secure, leak-proof screw-top cap.[11] Ensure the container is in good condition, free from cracks or deterioration.[12]
Step 3: Label the Container Before Use The waste container must be labeled before the first drop of waste is added .[13] The label must clearly state:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste this compound " (and any other chemicals if it is a mixed waste stream). Do not use abbreviations or chemical formulas.[12][13]
-
A clear list of all contents and their approximate percentages.[12]
Step 4: Transferring Waste All transfers of liquid waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure. When adding waste, ensure the container is not filled beyond 90% capacity to allow for vapor expansion.[11]
Step 5: Secure and Store the Container The container must be kept securely capped at all times, except when waste is actively being added.[7][12] Leaving a funnel in the container is not permissible.[12] Store the container in your designated SAA, segregated from incompatible materials such as acids, bases, and strong oxidizing agents.[11][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper management of this compound waste within the laboratory.
Caption: Workflow for handling and disposal of halogenated waste.
Spill and Decontamination Procedures
Accidents require a prepared, systematic response to mitigate risk.
A. Small Spill Cleanup (Manageable by Lab Personnel)
-
Alert & Isolate: Alert personnel in the immediate area. If the substance is volatile, ensure the area is well-ventilated, for example, by using a fume hood.[15]
-
Protect: Wear the full complement of PPE as described in Section 2.
-
Contain: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[15][16]
-
Absorb: Apply the absorbent material to the spill, working from the outside edges inward to prevent spreading.[16][17]
-
Collect: Carefully scoop the absorbed material into a suitable container.[1][16] Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and place it in the SAA for disposal.
-
Decontaminate: Clean the spill surface with an appropriate solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.[16]
B. Empty Container Decontamination
An empty container that held this chemical must still be treated as hazardous waste unless properly decontaminated.[10]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol, acetone) that is capable of removing the chemical residue.[7]
-
Collect Rinseate: Crucially, all three rinses (the "rinseate") must be collected and disposed of as halogenated hazardous waste. [7] Do not pour the rinseate down the drain.
-
Final Disposal: Once triple-rinsed, the container can be prepared for regular disposal. Deface or remove all hazardous chemical labels.[7][18] The container may then be discarded in the appropriate glass or plastic recycling bin.[18]
Final Disposal Pathway
Once a hazardous waste container is full or has been in the SAA for the maximum allowed time (e.g., one year for a partially filled container), it must be removed.[11]
-
Contact EH&S: Do not attempt to transport or dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][12]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and regulations. This documentation is a critical part of the "cradle-to-grave" responsibility under RCRA.
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
SAFETY DATA SHEET. Covestro Solution Center. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
-
MATERIAL SAFETY DATA SHEET. CDMS.net. [Link]
-
Chemical spills procedure: A guide. Hyde Park Environmental News. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Laboratory Spills. University of North Florida. [Link]
-
HAZARD SUMMARY - ETHYL ACETATE. New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Cole-Parmer. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]
-
RCRA Regulations Explained. National Environmental Trainers. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
Ethyl 2-[(2-chlorophenyl)amino]acetate. PubChem, National Institutes of Health. [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.dk [fishersci.dk]
- 4. Ethyl 2-[(2-chlorophenyl)amino]acetate | C10H12ClNO2 | CID 12957832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alsglobal.com [alsglobal.com]
- 6. natlenvtrainers.com [natlenvtrainers.com]
- 7. vumc.org [vumc.org]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. fishersci.com [fishersci.com]
- 15. acs.org [acs.org]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. hydepark-environmental.com [hydepark-environmental.com]
- 18. canterbury.ac.nz [canterbury.ac.nz]
Operational Safety & Handling Protocol: Ethyl 2-amino-2-(4-chlorophenyl)acetate
Executive Summary & Chemical Context
This guide defines the operational safety architecture for handling Ethyl 2-amino-2-(4-chlorophenyl)acetate. As a critical chiral building block (often utilized in the synthesis of antiplatelet agents like Clopidogrel), this molecule presents a dual-hazard profile: it is a halogenated organic amine and an amino acid ester .
Beyond standard GHS classifications, researchers must recognize two non-obvious operational risks:
-
Hydrolytic Instability: The ester moiety is susceptible to hydrolysis upon exposure to ambient moisture, potentially degrading purity and altering the toxicological profile.
-
Halogenated Waste Compliance: The presence of the chlorine atom on the phenyl ring mandates segregation from non-halogenated solvents to prevent the formation of dioxins during downstream incineration.
Risk Assessment & Hazard Mechanism
We do not merely list hazards; we manage the mechanism of injury.
| Hazard Class | GHS Code | Mechanism of Action | Operational Countermeasure |
| Skin/Eye Irritant | H315, H319 | Nucleophilic Attack: The primary amine is basic and can react with skin proteins and mucous membranes, causing denaturation and irritation. | Barrier protection (Nitrile) and immediate decontamination.[1] |
| Resp. Irritant | H335 | Dust Inhalation: As a solid powder, fine particulates can deposit in the upper respiratory tract, forming acidic/basic micro-environments upon solvation. | Engineering controls (Fume hood/Balance enclosure). |
| Acute Toxicity | H302 | Systemic Absorption: Harmful if swallowed; potential for rapid absorption via mucous membranes. | Strict hygiene; no open handling outside containment.[2] |
Personal Protective Equipment (PPE) Matrix
Rationale: The selection below prioritizes protection against fine particulates (dust) and chemical permeation of organic amines.
Respiratory Protection[3][4][5]
-
Primary Defense: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Defense (If outside hood): N95 or P100 Particulate Respirator .
-
Why: Simple surgical masks offer zero protection against chemical dust inhalation. The P100 is required if the powder is micronized.
-
Dermal Protection (Hand)
-
Material: Nitrile Rubber (Accelerator-free preferred) .
-
Configuration: Double-Gloving Protocol .
-
Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color for breach detection).
-
Outer Layer: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile.
-
Scientific Basis: Amines can permeate thin nitrile over time. The air gap between two layers reduces diffusion rates (Fick’s Law) and provides mechanical redundancy against micro-tears during spatula manipulation.
-
Ocular & Body Protection[1][6][7]
-
Eyes: Chemical Splash Goggles (Indirect Vent).
-
Note: Safety glasses are insufficient for powders; airborne dust can bypass side-shields.
-
-
Body: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat. Avoid synthetic street clothes (polyester) which can melt or trap dust via static.
Operational Workflows
Workflow Logic Diagram
The following diagram illustrates the critical decision points during the handling process to ensure containment integrity.
Figure 1: Operational safety workflow emphasizing the critical control point at the weighing stage where aerosolization risk is highest.
Step-by-Step Handling Protocol
Phase A: Preparation
-
Environmental Control: Ensure relative humidity is <50% if possible. High humidity accelerates ester hydrolysis.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing vessel. Organic amino esters are prone to static charge, which causes "powder jumping" and aerosolization.
Phase B: Active Handling (Weighing & Transfer)
-
Containment: Place the analytical balance inside the fume hood or a dedicated powder weighing enclosure.
-
Technique:
-
Open the container only inside the hood.[3]
-
Use a disposable anti-static spatula.
-
Do not return excess chemical to the stock container (cross-contamination risk).
-
-
Solvation: If preparing a solution, add the solvent to the solid slowly to prevent "puffing" of the powder.
Phase C: Decontamination
-
Wipe Down: Clean the balance and surrounding area with a tissue dampened with Ethanol or Isopropanol .
-
Why: Water alone may cause hydrolysis/stickiness; alcohol solvates the organic ester efficiently.
-
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Emergency Response & Spill Management
Spill Decision Logic
Figure 2: Decision tree for spill response. Note that dry sweeping is discouraged to prevent dust generation.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[4] Hold eyelids apart. The amine nature requires thorough irrigation to normalize pH.
-
Skin Contact: Wash with soap and copious water.[2][5][6][7] Do not use solvent (alcohol/acetone) on skin, as this may enhance transdermal absorption.
Disposal & Environmental Compliance
CRITICAL WARNING: This compound contains Chlorine.
-
Waste Stream: Halogenated Organic Waste .
-
Strict Prohibition: NEVER dispose of this in "General Organic" or "Non-Halogenated" solvent cans.
-
Reasoning: Incineration of chlorinated organics with non-halogenated fuels can generate dioxins and furans, which are persistent environmental pollutants.
-
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged, labeled "Solid Halogenated Waste," and sealed.
-
Aqueous Waste: If the material is in an aqueous layer (e.g., after extraction), check pH. If acidic (amine salt), neutralize before disposal into the aqueous waste stream, ensuring no organic phase is present.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Ethyl 2-((4-chlorophenyl)amino)acetate. Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound.[8] National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 4-chlorophenylglycine derivatives. Retrieved from
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
EPA. (n.d.). Management of Halogenated Solvent Wastes. United States Environmental Protection Agency. Retrieved from
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. innovativemfg.ca [innovativemfg.ca]
- 3. fishersci.com [fishersci.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aaronchem.com [aaronchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 50712-59-9|Ethyl 2-(4-amino-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
